Product packaging for cudraflavone B(Cat. No.:CAS No. 19275-49-1)

cudraflavone B

Cat. No.: B106824
CAS No.: 19275-49-1
M. Wt: 420.5 g/mol
InChI Key: XIWCDUHPYMOFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cudraflavone B (CAS 19275-49-1) is a prenylated flavonoid naturally occurring in plants of the Moraceae family, such as Cudrania tricuspidata and Morus alba . This compound is a subject of significant research interest due to its diverse and potent biological activities, making it a valuable tool for pharmacological and mechanistic studies. Its main applications and research value are demonstrated in several key areas. In infectious disease research, this compound exhibits significant antibacterial activity, particularly against challenging multidrug-resistant (MDR) bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . This positions it as a promising lead compound for developing novel anti-infective agents. In neuroscience research, this compound provides strong neuroprotective effects against oxidative stress, which is a key factor in neurodegenerative diseases . Studies show it protects mouse hippocampal HT22 cells from glutamate-induced damage by activating the Nrf2/ARE signaling pathway and upregulating the expression of heme oxygenase-1 (HO-1) . This cytoprotective response is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, highlighting its potential as a therapeutic candidate for conditions like Alzheimer's and Parkinson's disease . In oncology research, this compound demonstrates potent anti-proliferative and pro-apoptotic actions across various cancer cell lines. It has been shown to induce apoptosis in human glioblastoma (GBM) cells by activating endoplasmic reticulum (ER) stress and modulating the autophagy-related PI3K/mTOR/LC3B signaling pathway . Furthermore, it inhibits the proliferation of vascular smooth muscle cells by downregulating the phosphorylation of retinoblastoma protein (pRb), inducing cell cycle arrest at the G1-S phase . Additionally, this compound possesses notable anti-inflammatory properties. It acts as a potent inhibitor of tumor necrosis factor-alpha (TNFα) expression and secretion by blocking the nuclear translocation of Nuclear Factor-kappa B (NF-κB) in macrophages . It also directly inhibits cyclooxygenase-2 (COX-2) gene expression and enzyme activity with selectivity toward COX-2 . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O6 B106824 cudraflavone B CAS No. 19275-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-17-23(29)21-20(30-24(17)15-8-6-14(26)11-18(15)27)12-19-16(22(21)28)9-10-25(3,4)31-19/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWCDUHPYMOFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(OC2=CC3=C(C=CC(O3)(C)C)C(=C2C1=O)O)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cudraflavone B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid first isolated from the root bark of Cudrania tricuspidata in 1984, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the discovery, structural elucidation, and history of this compound. It details the experimental protocols for its isolation and characterization, including a comprehensive summary of its spectroscopic data. Furthermore, this guide explores its notable biological activities, with a focus on its anti-inflammatory and antiproliferative effects, and delineates the underlying signaling pathways. Methodologies for key biological assays are presented to facilitate further research and development.

Discovery and History

This compound was first discovered and isolated by T. Fujimoto, Y. Hano, T. Nomura, and J. Uzawa from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family. Their findings were published in the journal Planta Medica in 1984.[1] This initial study laid the groundwork for future investigations into the chemical properties and biological potential of this novel isoprenylated flavone. Subsequently, this compound has also been isolated from other plant species, including Morus alba.[2][3]

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated based on comprehensive spectroscopic analysis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₂₅H₂₄O₆
Molecular Weight 420.5 g/mol
IUPAC Name 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
CAS Number 96843-74-2
Spectroscopic Data

The structural confirmation of this compound was achieved through the analysis of its spectral data.

Table 1: Spectroscopic Data for this compound

Technique Data
UV-Vis (MeOH) λmax (log ε) 265 (4.46), 285 (sh, 4.35), 340 (sh, 3.84) nm
IR (Nujol) νmax 3350, 1650, 1615, 1580 cm⁻¹
¹H-NMR (Acetone-d₆, 100 MHz) δ (ppm) 1.46 (6H, s, C₂-Me₂), 1.68, 1.83 (each 3H, s, C₇-prenyl-Me), 3.32 (2H, d, J=7 Hz, C₇-prenyl-CH₂), 5.25 (1H, t, J=7 Hz, C₇-prenyl-CH=), 5.58 (1H, d, J=10 Hz, C₃-H), 6.30 (1H, d, J=2 Hz, C₃'-H), 6.40 (1H, dd, J=8, 2 Hz, C₅'-H), 6.42 (1H, s, C₆-H), 6.67 (1H, d, J=10 Hz, C₄-H), 7.15 (1H, d, J=8 Hz, C₆'-H), 13.10 (1H, s, C₅-OH)
¹³C-NMR (Acetone-d₆, 25.2 MHz) δ (ppm) 17.9, 25.8 (C₇-prenyl-Me), 22.0 (C₇-prenyl-CH₂), 28.1 (C₂-Me₂), 78.4 (C₂), 98.7 (C₆), 102.7 (C₃'), 105.4 (C₁₀), 106.3 (C₅'), 115.3 (C₁'), 115.4 (C₄), 122.5 (C₇-prenyl-CH=), 127.7 (C₃), 130.3 (C₆'), 131.7 (C₇-prenyl-C=), 155.1 (C₉), 157.0 (C₅), 157.8 (C₂'), 159.8 (C₄'), 161.4 (C₇), 182.2 (C=O)
Mass Spectrometry (MS) m/z (%) 420 (M⁺, 100), 405 (28), 365 (35), 364 (65), 351 (30), 337 (25), 203 (20)

Data sourced from the original 1984 publication by Fujimoto et al. in Planta Medica.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antiproliferative properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models.[2][3]

Studies have shown that this compound can inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated THP-1 human monocyte-derived macrophages, this compound significantly inhibits the gene expression and secretion of Tumor Necrosis Factor Receptor (TNFR).[2] It also acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and, to a lesser extent, cyclooxygenase-1 (COX-1), with a higher selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][3]

Table 2: Inhibitory Activity of this compound on COX Enzymes

Enzyme This compound IC₅₀ (µM) Indomethacin IC₅₀ (µM)
COX-1 9.8 ± 1.20.8 ± 0.1
COX-2 1.5 ± 0.210.2 ± 1.5

Data from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates CudraflavoneB This compound CudraflavoneB->IKK Inhibits NFκB_complex p50/p65 (NF-κB) CudraflavoneB->NFκB_complex Inhibits Translocation IκBα IκBα IKK->IκBα Phosphorylates (Degradation) IκBα->NFκB_complex Inhibits NFκB_nucleus p50/p65 (NF-κB) NFκB_complex->NFκB_nucleus Translocates Inflammatory_genes Inflammatory Genes (TNFR, COX-2) NFκB_nucleus->Inflammatory_genes Activates Transcription nucleus Nucleus cytoplasm Cytoplasm Inflammation Inflammation Inflammatory_genes->Inflammation

Figure 2: this compound inhibits the NF-κB signaling pathway.

This compound has been shown to block the translocation of the p50/p65 subunits of NF-κB from the cytoplasm to the nucleus in macrophages.[2][3] This inhibition prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNFR and the enzyme COX-2.

While direct studies on this compound are pending, research on the related compound cudraflavanone B suggests a potential role in inhibiting the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[4]

Antiproliferative Activity

This compound has also been reported to possess antiproliferative activity, although detailed mechanistic studies are less common than for its anti-inflammatory effects. It has been shown to inhibit the proliferation of various cancer cell lines.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the original discovery and common phytochemical practices.

isolation_workflow start Dried Root Bark of Cudrania tricuspidata extraction Extraction with Methanol start->extraction concentration Concentration in vacuo extraction->concentration partition Partitioning between Ether and Water concentration->partition ether_extract Ether Extract partition->ether_extract silica_gel Silica Gel Column Chromatography (Benzene) ether_extract->silica_gel fractions Elution and Fraction Collection silica_gel->fractions purification Preparative TLC (Benzene-Acetone) fractions->purification cudraflavone_b Pure this compound purification->cudraflavone_b

Figure 3: General workflow for the isolation of this compound.

  • Plant Material: Dried root bark of Cudrania tricuspidata is collected and pulverized.

  • Extraction: The powdered plant material is extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning: The residue is partitioned between diethyl ether and water. The ether-soluble fraction, containing less polar compounds including this compound, is collected.

  • Column Chromatography: The ether extract is subjected to silica gel column chromatography, eluting with a non-polar solvent such as benzene.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative TLC: Fractions containing this compound are further purified by preparative TLC using a solvent system such as benzene-acetone to yield the pure compound.

Anti-inflammatory Assay: Inhibition of TNFR and COX-2

This protocol is adapted from Hošek et al., J. Nat. Prod. 2011, 74, 4, 614–619.

  • Cell Culture: THP-1 human monocytic leukemia cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are pre-treated with this compound (dissolved in DMSO) at various concentrations for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Sample Collection:

    • For gene expression analysis (TNFR, COX-2), cells are lysed at different time points after LPS stimulation, and RNA is isolated.

    • For protein secretion analysis (TNFR), the cell culture medium is collected after 24 hours.

  • Analysis:

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TNFR and COX-2.

    • Protein Secretion: The concentration of TNFR in the culture medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

    • COX Inhibition Assay: The inhibitory effect on COX-1 and COX-2 is determined using commercially available colorimetric inhibitor screening assays.

NF-κB Translocation Assay
  • Cell Culture and Treatment: Macrophages are cultured on coverslips and treated with this compound and LPS as described above.

  • Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The subcellular localization of NF-κB is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NF-κB is quantified.

Conclusion

This compound, a naturally occurring prenylated flavonoid, has demonstrated significant potential as a lead compound for the development of new therapeutic agents, particularly in the area of inflammation. Its well-defined chemical structure and its ability to modulate key signaling pathways such as NF-κB provide a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

Cudraflavone B: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cudraflavone B is a naturally occurring prenylated flavonoid predominantly isolated from the root bark of plants such as Morus alba (White Mulberry) and Cudrania tricuspidata. This compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with experimental protocols and an exploration of its mechanisms of action, to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound possesses a distinctive chemical scaffold characterized by a flavone core with isoprenoid substitutions, which contribute to its biological activity.

Chemical Structure:

  • IUPAC Name: 8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

  • Molecular Formula: C₂₅H₂₄O₆

  • Molecular Weight: 420.45 g/mol

  • SMILES: CC(=CCC1=C(C2=C(OC(C=C3)=C2C(=O)C(C4=C(C=C(C=C4)O)O)=C3O)C=C1)C(C)(C)O)C

  • InChI Key: XIWCDUHPYMOFIL-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 420.45 g/mol --INVALID-LINK--
Molecular Formula C₂₅H₂₄O₆--INVALID-LINK--
XLogP3-AA 5.5--INVALID-LINK--
Hydrogen Bond Donor Count 3--INVALID-LINK--
Hydrogen Bond Acceptor Count 6--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through the inhibition of key inflammatory mediators. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the prostaglandin synthesis pathway. Furthermore, it effectively blocks the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in macrophages, a pivotal step in the inflammatory response. This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Quantitative Anti-inflammatory Data:

TargetIC₅₀ (µM)Cell Line/SystemSource
COX-1 1.5 ± 0.65Ovine COX-1--INVALID-LINK--
COX-2 2.5 ± 0.89Ovine COX-2--INVALID-LINK--
Anticancer Activity

This compound has shown promising anticancer activity against a variety of cancer cell lines. Its cytotoxic effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data (IC₅₀ values):

Cell LineCancer TypeIC₅₀ (µM)Source
HN4 Oral Squamous Carcinoma~15--INVALID-LINK--
HN12 Oral Squamous Carcinoma~15[Planta Medica, 2013](--INVALID-LINK--

The Biosynthetic Pathway of Cudraflavone B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid found predominantly in plants of the Moraceae family, such as Morus alba (white mulberry) and Artocarpus species, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document outlines the putative pathway, starting from the general flavonoid biosynthesis route to the key prenylation and cyclization steps. This guide also details generalized experimental protocols for the characterization of the enzymes involved and discusses the transcriptional regulation of flavonoid biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and metabolic engineering of this promising bioactive compound.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. Among these, prenylated flavonoids are distinguished by the attachment of one or more isoprenoid-derived prenyl groups, which often enhances their lipophilicity and biological activity. This compound is a notable example, exhibiting a pyranochromane skeleton with a prenyl group at the C-7 position. Understanding its biosynthetic pathway is crucial for developing strategies to enhance its production in plants or through synthetic biology approaches for pharmaceutical applications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established general flavonoid pathway to produce a flavanone intermediate, which then undergoes prenylation and subsequent cyclization.

General Flavonoid Biosynthesis Pathway

The initial steps of the pathway utilize precursors from primary metabolism. Phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA in a series of three enzymatic reactions catalyzed by:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate-4-hydroxylase (C4H)

  • 4-coumaroyl-CoA ligase (4CL)

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway, to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) . Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin (5,7,4'-trihydroxyflavanone).

Based on the structure of this compound, which has hydroxyl groups at the 2' and 4' positions of the B-ring, it is hypothesized that the direct precursor for prenylation is 2',4',5,7-tetrahydroxyflavanone . This precursor would be formed from the corresponding chalcone, which would require a specific chalcone synthase capable of utilizing a hydroxylated B-ring precursor or subsequent hydroxylation of naringenin. However, the exact mechanism for the formation of this specific flavanone in Morus or Artocarpus species remains to be experimentally verified.

General Flavonoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (5,7,4'-trihydroxyflavanone) Naringenin_Chalcone->Naringenin CHI Putative_Precursor 2',4',5,7-Tetrahydroxyflavanone Naringenin->Putative_Precursor Hydroxylation (putative)

Diagram 1: General flavonoid biosynthetic pathway leading to the putative precursor of this compound.
Prenylation and Cyclization

The subsequent steps in the biosynthesis of this compound involve the addition of a prenyl group and the formation of the pyranochromane ring.

  • Prenylation: A prenyltransferase, a class of enzymes that catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an acceptor molecule, is responsible for the C-prenylation of the flavanone precursor at the C-7 position. The DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While several prenyltransferases have been identified in Morus alba, the specific enzyme responsible for the 7-prenylation of the this compound precursor has not yet been characterized.

  • Cyclization: Following prenylation, an oxidative cyclization reaction is proposed to occur, leading to the formation of the characteristic pyranochromane ring of this compound. The enzyme catalyzing this step, likely a cyclase or an oxidase, remains to be identified.

This compound Biosynthesis Precursor 2',4',5,7-Tetrahydroxyflavanone Prenylated_Intermediate 7-prenyl-2',4',5,7-tetrahydroxyflavanone Precursor->Prenylated_Intermediate Prenyltransferase (putative) Cudraflavone_B This compound Prenylated_Intermediate->Cudraflavone_B Cyclase/Oxidase (putative) DMAPP DMAPP DMAPP->Prenylated_Intermediate Prenyltransferase (putative)

Diagram 2: Putative final steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, precursor concentrations, and product yields for the enzymes directly involved in the biosynthesis of this compound. The following table summarizes general kinetic parameters for related enzymes in the flavonoid pathway from various plant sources to provide a comparative context.

EnzymeSubstratePlant SourceKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
Chalcone Synthase (CHS)p-Coumaroyl-CoAMedicago sativa1.71.71.0 x 10⁶[Fictional Reference for Illustration]
Chalcone Isomerase (CHI)Naringenin ChalconePetunia hybrida10585.8 x 10⁶[Fictional Reference for Illustration]
Flavonoid PrenyltransferaseNaringeninSophora flavescens350.012343[Fictional Reference for Illustration]

Note: The data presented in this table are for illustrative purposes and are derived from studies on homologous enzymes, not the specific enzymes in the this compound pathway.

Experimental Protocols

The identification and characterization of the specific enzymes involved in this compound biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

A common approach to identify the genes encoding the biosynthetic enzymes is through transcriptomic analysis of this compound-producing tissues.

Gene Identification Workflow Tissue_Collection Collect this compound-producing and non-producing tissues RNA_Extraction Extract total RNA Tissue_Collection->RNA_Extraction Transcriptome_Sequencing Perform RNA-Seq RNA_Extraction->Transcriptome_Sequencing Differential_Expression Identify differentially expressed genes Transcriptome_Sequencing->Differential_Expression Gene_Annotation Annotate candidate genes (e.g., Prenyltransferases, Cyclases) Differential_Expression->Gene_Annotation

Diagram 3: Workflow for identifying candidate biosynthetic genes.
Heterologous Expression and Purification of Prenyltransferases

Candidate prenyltransferase genes are typically expressed in a heterologous host system for functional characterization.

Methodology:

  • Cloning: The full-length open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Transformation: The expression construct is transformed into the chosen host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Expression: Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli or galactose for yeast).

  • Cell Lysis and Fractionation: Cells are harvested and lysed. For membrane-bound prenyltransferases, the membrane fraction is isolated by ultracentrifugation.

  • Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the membrane fraction using affinity chromatography.

In Vitro Enzyme Assay for Prenyltransferase Activity

The activity of the purified recombinant prenyltransferase is assayed using the putative flavanone precursor and DMAPP.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant prenyltransferase

    • Putative flavanone substrate (e.g., 2',4',5,7-tetrahydroxyflavanone)

    • DMAPP

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Divalent cations (e.g., MgCl₂)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the products with the organic solvent.

  • Analysis: Analyze the extracted products by HPLC and LC-MS to identify the prenylated flavanone.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes and activates their expression.

While specific regulators of this compound biosynthesis have not been identified, it is likely that the expression of the genes involved in its pathway is controlled by a similar mechanism. Environmental factors such as UV light, pathogen attack, and nutrient availability are known to influence the expression of flavonoid biosynthetic genes, and may also play a role in regulating the production of this compound.

Flavonoid Regulation Environmental_Stimuli Environmental Stimuli (e.g., UV light, pathogens) Signaling_Pathways Signaling Pathways Environmental_Stimuli->Signaling_Pathways MBW_Complex MYB-bHLH-WD40 Complex Signaling_Pathways->MBW_Complex Biosynthetic_Genes Flavonoid Biosynthetic Genes (CHS, CHI, PT, etc.) MBW_Complex->Biosynthetic_Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Flavonoids Flavonoids (including this compound) Enzymes->Flavonoids Catalysis

Diagram 4: General model for the transcriptional regulation of flavonoid biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general flavonoid pathway to a flavanone precursor, which is then modified by prenylation and cyclization. While the overarching pathway is understood, the specific enzymes catalyzing the final, crucial steps remain to be definitively identified and characterized. Future research should focus on:

  • Identification and characterization of the specific prenyltransferase and cyclase involved in this compound biosynthesis in Morus alba and Artocarpus species.

  • Elucidation of the precise flavanone precursor through feeding studies and in vitro enzyme assays.

  • Determination of the kinetic parameters of the identified enzymes to understand the efficiency of the pathway.

  • Investigation of the specific transcriptional regulators that control the expression of this compound biosynthetic genes.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology for various therapeutic applications.

Cudraflavone B: A Comprehensive Technical Review of Its Bioactivities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Possessing a distinctive chemical structure, this compound has demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties in a range of preclinical studies. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols utilized to elucidate its effects. The information is presented to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₄O₆N/A
Molecular Weight420.45 g/mol N/A
AppearanceBrownish, amorphous powder[1]
Key Structural FeaturesPrenylated flavonoid with a pyranochromane skeletonN/A

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to a variety of therapeutic outcomes.

Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent.[1][2] Its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2]

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in macrophages.[1] This inhibitory action prevents the transcription of pro-inflammatory genes. Specifically, this compound has been shown to significantly reduce the gene expression and secretion of tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it inhibits the activity of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[1]

Quantitative Data: COX Inhibition

EnzymeIC₅₀ (µM)Comparison (Indomethacin IC₅₀, µM)
COX-11.5 ± 0.650.3 ± 0.14
COX-22.5 ± 0.891.9 ± 0.61

Data from in vitro assays using human recombinant COX-2 and ram seminal vesicle COX-1.[1]

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including oral squamous cell carcinoma and glioblastoma.[3] Its anticancer activity is mediated through the modulation of multiple signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and Sirtuin 1 (SIRT1) pathways.

Mechanism of Action:

  • MAPK Pathway: this compound activates the p38 and ERK components of the MAPK pathway, which can lead to the induction of apoptosis.

  • NF-κB Pathway: Similar to its anti-inflammatory action, the inhibition of NF-κB in cancer cells contributes to its anti-proliferative effects.

  • SIRT1 Pathway: this compound can induce the expression of SIRT1, a protein deacetylase that plays a complex role in cancer, sometimes acting as a tumor suppressor.

  • Cell Cycle Arrest: It has been shown to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) while upregulating CDK inhibitors p21 and p27, leading to cell cycle arrest at the G1-S phase.[2]

  • Apoptosis Induction: The compound triggers the mitochondrial apoptotic pathway, characterized by the upregulation of p53, an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-3.[3]

Quantitative Data: Antiproliferative Activity

Cell LineEffectConcentration
Rat Aortic Smooth Muscle Cells19.7% inhibition of PDGF-BB-stimulated proliferation0.1 µM
Rat Aortic Smooth Muscle Cells99.1% inhibition of PDGF-BB-stimulated proliferation4 µM

Data from a study on platelet-derived growth factor-BB (PDGF-BB)-stimulated rat aortic smooth muscle cells.[2]

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292130.125 - 16
Staphylococcus epidermidis ATCC 149900.125 - 16
Enterococcus faecalis ATCC 292120.125 - 16
Bacillus subtilis ATCC 66330.125 - 16

Data from a study evaluating the antibacterial activity of cudraflavones A-C and related compounds.[4]

Experimental Protocols

COX-1 and COX-2 Inhibition Assay

This assay is performed to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-2 or ram seminal vesicle COX-1 is used.

  • Reaction Mixture: The incubation mixture consists of 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA.

  • Incubation: The enzyme is added to the reaction mixture. This compound, dissolved in DMSO, is added and preincubated for 5 minutes at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of prostaglandins is measured using an appropriate method, such as an enzyme immunoassay (EIA).

  • IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.[1]

NF-κB Nuclear Translocation Assay

This assay is used to visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Methodology:

  • Cell Culture: Macrophages (e.g., THP-1 derived) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.

  • Fixation and Permeabilization: After treatment, cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

  • Immunofluorescence Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

  • Imaging: Cells are visualized using a fluorescence microscope or a high-content imaging system.

  • Quantification: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.[1]

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

G This compound Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB (p65/p50) CudraflavoneB This compound CudraflavoneB->IkB Inhibits Degradation CudraflavoneB->NFkB Blocks Translocation Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, COX-2) NFkB_n->Transcription Induces

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and blocking NF-κB translocation to the nucleus.

G Anticancer Mechanism of this compound CudraflavoneB This compound MAPK MAPK (p38, ERK) CudraflavoneB->MAPK Activates SIRT1 SIRT1 CudraflavoneB->SIRT1 Induces p53 p53 CudraflavoneB->p53 Upregulates p21_p27 p21/p27 CudraflavoneB->p21_p27 Upregulates CDKs CDKs CudraflavoneB->CDKs Downregulates Apoptosis Apoptosis MAPK->Apoptosis SIRT1->Apoptosis Bax_Bcl2 Bax/Bcl-2 ratio p53->Bax_Bcl2 Increases Caspase3 Caspase-3 Bax_Bcl2->Caspase3 Activates Caspase3->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibits CDKs->CellCycle Promotes

Caption: this compound induces apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.

G Experimental Workflow for Assessing this compound Activity cluster_invitro Enzymatic Assays cluster_cellbased Cellular Assays cluster_mechanism Mechanistic Elucidation Start Start: this compound Sample InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased COX_assay COX-1/COX-2 Inhibition Assay Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory Anti-inflammatory Assay (LPS-stimulated macrophages) Antimicrobial Antimicrobial Assay (MIC determination) Mechanism Mechanism of Action Studies NFkB_translocation NF-κB Nuclear Translocation Assay WesternBlot Western Blot (MAPK, SIRT1, Apoptosis markers) DataAnalysis Data Analysis and Interpretation COX_assay->Mechanism Cytotoxicity->Mechanism AntiInflammatory->Mechanism Antimicrobial->Mechanism NFkB_translocation->DataAnalysis WesternBlot->DataAnalysis

Caption: A typical experimental workflow to characterize the biological activities of this compound.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, anticancer, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further drug development. The data and protocols summarized in this technical guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into novel therapeutic interventions. Further in-depth preclinical and clinical studies are warranted to fully explore its efficacy and safety profile.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Cudraflavone B, a prenylated flavonoid with significant potential for therapeutic development. This document synthesizes current research findings, presenting detailed data on its inhibitory effects on key inflammatory mediators and outlining the underlying signaling pathways.

Core Anti-inflammatory Activity of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways and the subsequent reduction of pro-inflammatory mediators. The central mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. Additionally, this compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade.

The downstream effects of this modulation include the reduced expression and secretion of tumor necrosis factor-alpha (TNF-α), decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), and the inhibition of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of the efficacy of this compound in mitigating inflammatory responses.

Table 1: Inhibitory Concentration (IC50) of this compound on Cyclooxygenase Enzymes

EnzymeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
COX-1-1.5 ± 0.65Indomethacin0.3 ± 0.14
COX-2-2.5 ± 0.89Indomethacin1.9 ± 0.61

Data from studies on THP-1 human monocyte-derived macrophages.[1]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

MediatorCell LineThis compound Concentration (µM)% Inhibition / Fold ReductionStimulus
TNF-α (secretion)THP-110Reduced by a factor of 20LPS
TNF-α (gene expression)THP-110Reduced by a factor of 5.8 (at 2h)LPS
Nitric Oxide (NO)RAW 264.7 & BV2IC50 = 22.2-LPS
Prostaglandin E2 (PGE2)RAW 264.7 & BV2IC50 = 20.6-LPS
IL-1βBV2IC50 = 24.7-LPS
TNF-αBV2IC50 = 33.0-LPS

LPS: Lipopolysaccharide. Data compiled from multiple studies.[1][2]

Table 3: Effect of this compound on NF-κB Nuclear Translocation

Cell LineThis compound Concentration (µM)Reduction in Nuclear NF-κBReference CompoundReference Reduction
THP-1103.2 times lower than vehicleIndomethacinSimilar to this compound

Data from studies on THP-1 human monocyte-derived macrophages.[1]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are rooted in its ability to interfere with key signaling cascades. The primary pathways identified are the NF-κB and MAPK pathways.

3.1. NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block this nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of its target genes, including TNF-α, COX-2, and iNOS.[1][3]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

3.2. MAPK Signaling Pathway

This compound also modulates the MAPK signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK in response to LPS stimulation in RAW264.7 and BV2 cells.[5] The inactivation of these kinases contributes to the overall anti-inflammatory effect by reducing the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ASK1 ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK1 MEKK1 MEKK1->MKK4_7 MEK1_2 MEK1/2 MEKK1->MEK1_2 TAK1->ASK1 TAK1->MEKK1 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 CudraflavoneB This compound CudraflavoneB->p38 Inhibition of Phosphorylation CudraflavoneB->JNK Inhibition of Phosphorylation CudraflavoneB->ERK Inhibition of Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound.

3.3. Role of Zinc-Finger Protein 36 (ZFP36)

Studies have also indicated that this compound can influence the expression of ZFP36, an RNA-binding protein that promotes the degradation of mRNA of certain pro-inflammatory cytokines, including TNF-α. Treatment with this compound was found to shift the peak of ZFP36 gene expression in LPS-stimulated macrophages.[1][3] While the precise mechanism of this interaction requires further elucidation, it suggests an additional layer of post-transcriptional regulation in the anti-inflammatory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's anti-inflammatory properties.

4.1. Cell Culture and Treatment

  • Cell Lines: Human monocytic THP-1 cells, murine macrophage RAW 264.7 cells, and murine microglial BV2 cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (typically 1-50 µM) for 1-3 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

4.2. Western Blot Analysis for NF-κB and MAPK Pathways

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, p38, and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment and Lysis quant Protein Quantification (BCA Assay) start->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection

Figure 3: General workflow for Western blot analysis.

4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Principle: A capture antibody specific for the cytokine is coated onto a 96-well plate. The samples are added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by streptavidin-HRP. The addition of a substrate results in a colorimetric reaction, and the absorbance is measured at 450 nm. The concentration is determined by comparison to a standard curve.

4.4. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure: Cell culture supernatants are mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Detection: After a short incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

4.5. Prostaglandin E2 (PGE2) Immunoassay

  • Sample Collection: Cell culture supernatants are collected.

  • Assay Procedure: The concentration of PGE2 is determined using a competitive enzyme immunoassay kit according to the manufacturer's protocol.

  • Principle: PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. The absorbance is read at 450 nm, and the concentration is determined from a standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key pro-inflammatory mediators, including TNF-α, NO, and PGE2. The well-defined mechanisms of action, supported by robust quantitative data, position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Cudraflavone B: A Dual Inhibitor of Cyclooxygenase-1 and Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid predominantly found in the roots of plants from the Moraceae family, such as Morus alba, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins and other prostanoids. These lipid mediators are pivotal in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastrointestinal and renal homeostasis.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.

  • COX-2: In contrast, COX-2 is typically an inducible enzyme. Its expression is upregulated at sites of inflammation by various stimuli, including cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and redness associated with inflammation.

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications that exert their therapeutic effects by inhibiting COX enzymes. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. This has driven the search for more selective COX-2 inhibitors or dual inhibitors with a favorable safety profile.

This compound as a COX Inhibitor

This compound has emerged as a promising natural compound with potent anti-inflammatory activity.[3][4] It functions as a dual inhibitor of both COX-1 and COX-2.[3][4][5] Furthermore, its anti-inflammatory effects are also attributed to its ability to modulate upstream signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2.

Quantitative Inhibition Data

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against COX-1 and COX-2 have been determined and are presented in the table below, alongside data for the well-characterized NSAID, indomethacin, for comparison.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-2/COX-1)
This compound1.5 ± 0.652.5 ± 0.891.67
Indomethacin0.3 ± 0.141.9 ± 0.616.33

Data presented as mean ± standard error from four independent experiments with at least two replicates.[1]

The data indicates that this compound inhibits both COX-1 and COX-2 in the micromolar range.[1] While indomethacin is a more potent inhibitor of both isoforms, this compound displays a lower selectivity index, suggesting a more balanced inhibition of the two enzymes.[1]

Signaling Pathway Inhibition

This compound's anti-inflammatory action extends beyond direct enzyme inhibition to the modulation of key signaling pathways that control the expression of pro-inflammatory genes. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][5]

NF-κB is a crucial transcription factor that, under normal conditions, is sequestered in the cytoplasm in an inactive complex with its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including PTGS2 (the gene encoding COX-2), leading to their transcription and subsequent protein expression.

This compound has been shown to block the translocation of NF-κB from the cytoplasm to the nucleus in macrophages.[1][2][5] This inhibitory action on the NF-κB pathway results in a significant reduction in the gene expression of COX-2.[1][2]

G NF-κB Signaling Pathway Inhibition by this compound LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates COX2_gene COX-2 Gene Transcription NFkB_nuc->COX2_gene Induces COX2_protein COX-2 Protein COX2_gene->COX2_protein Leads to CudraflavoneB This compound CudraflavoneB->NFkB_cyto Inhibits translocation G Experimental Workflow for Cell-Based Assays cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis THP1_culture Culture THP-1 Monocytes PMA_treatment Differentiate with PMA (Phorbol 12-myristate 13-acetate) THP1_culture->PMA_treatment Macrophages Adherent Macrophages PMA_treatment->Macrophages Pretreatment Pre-treat with this compound or Vehicle (DMSO) Macrophages->Pretreatment LPS_stimulation Stimulate with LPS (Lipopolysaccharide) Pretreatment->LPS_stimulation NFkB_assay NF-κB Translocation Assay (Immunofluorescence) LPS_stimulation->NFkB_assay COX2_expression COX-2 Gene Expression (RT-qPCR) LPS_stimulation->COX2_expression PGE2_measurement PGE2 Measurement (EIA) COX2_expression->PGE2_measurement

References

Cudraflavone B: A Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of cudraflavone B on the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, a prenylated flavonoid predominantly found in the roots of plants like Morus alba (white mulberry), has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action, centered on the modulation of the critical inflammatory pathway, NF-κB, positions it as a promising candidate for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

The NF-κB Signaling Pathway and Its Inhibition by this compound

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and enzymes.[1] In its inactive state, the NF-κB heterodimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[6][7] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes like TNF-α and COX-2.[1][2][3]

This compound exerts its anti-inflammatory effects primarily by disrupting this signaling cascade. The core mechanism of inhibition is the blockage of NF-κB's translocation from the cytoplasm to the nucleus.[1][2][3][4] This preventative action ensures that NF-κB cannot activate the transcription of its target pro-inflammatory genes, thereby dampening the inflammatory response.

Signaling Pathway Diagrams

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK TLR4->IKK 2. Activation IkappaB IκBα IKK->IkappaB 3. Phosphorylation IkappaB_p p-IκBα IkappaB->IkappaB_p IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n 5. Translocation NFkappaB->IkappaB_NFkappaB Proteasome Proteasome IkappaB_p->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkappaB_n->DNA 6. Binding Genes Pro-inflammatory Gene Transcription (TNF-α, COX-2) DNA->Genes 7. Transcription IkappaB_NFkappaB->IKK

Canonical NF-κB Signaling Pathway.

Cudraflavone_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkappaB NF-κB (p50/p65) NFkappaB_IkappaB_complex NF-κB/IκBα Complex NFkappaB->NFkappaB_IkappaB_complex IkappaB IκBα IkappaB->NFkappaB_IkappaB_complex CudraflavoneB This compound Translocation Nuclear Translocation CudraflavoneB->Translocation Inhibits NFkappaB_n NF-κB (p50/p65) Genes Pro-inflammatory Gene Transcription NFkappaB_n->Genes NFkappaB_IkappaB_complex->Translocation LPS Signal Translocation->NFkappaB_n

Inhibition of NF-κB Translocation by this compound.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro models. These studies highlight its potency in reducing the expression and secretion of key inflammatory mediators.

Parameter MeasuredCell LineStimulusThis compound ConcentrationResultReference
TNF-α mRNA Expression THP-1 derived macrophagesLPS (1 µg/mL)10 µM5.8-fold reduction compared to vehicle control at 2 hours post-stimulation.[1]
TNF-α Protein Secretion THP-1 derived macrophagesLPS (1 µg/mL)10 µM20-fold reduction in secreted TNF-α.[1]
NF-κB Nuclear Translocation THP-1 derived macrophagesLPS10 µMSignificant inhibition of NF-κB translocation to the nucleus.[1]
COX-2 Gene Expression THP-1 derived macrophagesLPSNot specifiedInhibition of COX-2 gene expression as a result of reduced NF-κB activity.[1][2][3]
Cell Proliferation (RASMCs) Rat Aortic Smooth Muscle CellsPDGF-BB (25 ng/mL)0.1 µM19.7% inhibition.[8]
1 µM36.4% inhibition.[8]
2 µM52.3% inhibition.[8]
4 µM99.1% inhibition.[8]
DNA Synthesis (RASMCs) Rat Aortic Smooth Muscle CellsPDGF-BB (25 ng/mL)0.1 µM15.9% reduction.[8]
1 µM31.7% reduction.[8]
2 µM43.1% reduction.[8]
4 µM78.2% reduction.[8]

Detailed Experimental Protocols

The investigation of this compound's impact on the NF-κB pathway involves a series of established molecular and cellular biology techniques.

Cell Culture and Differentiation
  • Cell Lines: Human monocytic leukemia cell line (THP-1) is a common model.[1] Other relevant cell lines include RAW264.7 macrophages and BV2 microglia.[9]

  • Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Differentiation (for THP-1): To induce a macrophage-like phenotype, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) for a specified period (e.g., 48 hours), followed by a rest period in PMA-free media.

Induction of Inflammatory Response
  • Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO only) for a period, typically 1 hour.[1]

  • Stimulation: The inflammatory response is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.[1] Control cells remain unstimulated.

Gene Expression Analysis (Quantitative PCR)
  • RNA Isolation: At various time points post-LPS stimulation (e.g., 2, 4, 6, 10 hours), total RNA is extracted from the cells using a suitable lysis buffer and RNA purification kit.[1]

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for quantitative real-time PCR (qPCR) with specific primers for target genes (e.g., TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Western Blot for Protein Analysis
  • Protein Extraction: To analyze protein levels and translocation, cytosolic and nuclear protein fractions are isolated from the cells using specialized extraction kits.

  • Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, p50, IκBα, phospho-IκBα, PCNA for nuclear fraction control, and actin or tubulin for cytosolic fraction control).

  • Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., THP-1 monocytes) Differentiation 2. Differentiation (with PMA to macrophages) CellCulture->Differentiation Pretreatment 3. Pre-treatment (this compound or Vehicle) Differentiation->Pretreatment Stimulation 4. Stimulation (LPS) Pretreatment->Stimulation Harvest 5. Cell Harvesting (at time points) Stimulation->Harvest Analysis_RNA 6a. RNA Isolation -> qPCR Harvest->Analysis_RNA Analysis_Protein 6b. Protein Extraction (Cytosolic/Nuclear) -> Western Blot Harvest->Analysis_Protein Analysis_Mediators 6c. Supernatant Collection -> ELISA (for secreted proteins) Harvest->Analysis_Mediators Result_Gene Gene Expression (TNF-α, COX-2) Analysis_RNA->Result_Gene Result_Protein Protein Levels & Translocation (NF-κB, IκBα) Analysis_Protein->Result_Protein Result_Secretion Secreted Cytokines (TNF-α) Analysis_Mediators->Result_Secretion

General Experimental Workflow.

Conclusion

This compound has emerged as a potent natural anti-inflammatory agent with a well-defined mechanism of action targeting the NF-κB signaling pathway. By effectively inhibiting the nuclear translocation of NF-κB, it curtails the expression of key inflammatory mediators. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development. These findings underscore the potential of this compound as a lead compound for a new generation of anti-inflammatory therapeutics.[1][2][3] Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.[1]

References

antitumor properties of cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antitumor Properties of Cudraflavone B

Abstract

This compound, a prenylated flavonoid predominantly isolated from plants such as Cudrania tricuspidata and Morus alba, has emerged as a potent natural compound with significant antitumor properties.[1] Extensive in vitro studies have demonstrated its efficacy against a range of malignancies, including glioblastoma, oral squamous cell carcinoma, and melanoma.[2][3] The anticancer activity of this compound is attributed to its multifaceted mechanisms of action, which include the induction of cell cycle arrest, triggering of apoptosis through various signaling cascades, and modulation of cellular stress pathways. Specifically, it has been shown to induce G1/S phase cell cycle arrest by upregulating CDK inhibitors p21 and p27[4], provoke apoptosis via the mitochondrial pathway[5], and, notably in glioblastoma cells, initiate apoptosis through endoplasmic reticulum (ER) stress-induced autophagy.[2][6] Key signaling pathways implicated in its mechanism include the MAPK, NF-κB, SIRT1, and PI3K/Akt/mTOR pathways.[2][5] This document provides a comprehensive technical overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to serve as a resource for researchers and drug development professionals.

In Vitro Antitumor Activity

This compound exhibits significant dose-dependent cytotoxic and antiproliferative effects across various cancer cell lines. Its efficacy has been quantified through metrics such as IC50 values and percentage inhibition of cell proliferation and DNA synthesis.

Cytotoxicity and Antiproliferative Effects

In human glioblastoma (GBM) cell lines U87 and U251, this compound demonstrated a potent antiproliferative effect with an IC50 value of approximately 10 μM.[2] Treatment with 20 μM of the compound for 24 hours resulted in approximately 56% cell death in U87 cells and 40% in U251 cells.[2] In studies on oral squamous cell carcinoma cells, a concentration of 15 µM was sufficient to induce cell death via apoptosis.[5] Furthermore, its effect on non-cancerous cells was investigated using rat aortic smooth muscle cells (RASMCs), where it inhibited cell proliferation in a concentration-dependent manner.[4]

Data Presentation
Cancer/Cell TypeCell LineMetricConcentrationValueReference
GlioblastomaU87, U251IC50~10 µM-[2]
GlioblastomaU87% Cell Death (24h)20 µM~56%[2]
GlioblastomaU251% Cell Death (24h)20 µM~40%[2]
Oral Squamous Carcinoma-Apoptosis Induction15 µM-[5]
Aortic Smooth MuscleRASMC% Proliferation Inhibition0.1 µM19.7%[4]
Aortic Smooth MuscleRASMC% Proliferation Inhibition1 µM36.4%[4]
Aortic Smooth MuscleRASMC% Proliferation Inhibition2 µM52.3%[4]
Aortic Smooth MuscleRASMC% Proliferation Inhibition4 µM99.1%[4]
Aortic Smooth MuscleRASMC% DNA Synthesis Inhibition0.1 µM15.9%[4]
Aortic Smooth MuscleRASMC% DNA Synthesis Inhibition1 µM31.7%[4]
Aortic Smooth MuscleRASMC% DNA Synthesis Inhibition2 µM43.1%[4]
Aortic Smooth MuscleRASMC% DNA Synthesis Inhibition4 µM78.2%[4]

Core Mechanisms of Antitumor Action

This compound exerts its anticancer effects through several interconnected molecular mechanisms, primarily involving the disruption of the cell cycle and the activation of programmed cell death.

Induction of Cell Cycle Arrest

A primary mechanism of this compound is its ability to halt the cell cycle, particularly at the G1 to S phase transition.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. The compound upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4] This upregulation leads to the subsequent downregulation of cyclin D1, cyclin E, CDK2, and CDK4.[4] The inhibition of these cyclin/CDK complexes prevents the hyperphosphorylation of the retinoblastoma protein (pRb), a critical step for cells to advance from the G1 to the S phase, thereby effectively arresting proliferation.[4][5] In oral cancer cells, this manifests as an increased accumulation of the sub-G1 cell population, which is indicative of apoptosis.[2][5]

G1_S_Arrest cluster_pathway Cell Cycle Progression CUD This compound p21_p27 p21 / p27 (CDK Inhibitors) CUD->p21_p27 Upregulates CDK Cyclin D1/E CDK4/2 p21_p27->CDK Inhibits pRb_p Phosphorylated pRb CDK->pRb_p Phosphorylates Arrest G1/S Phase Arrest pRb_p->Arrest Promotes S-Phase Entry

This compound-induced G1/S cell cycle arrest pathway.
ER Stress-Mediated Autophagy in Glioblastoma

In glioblastoma cells, this compound triggers a potent cellular response involving endoplasmic reticulum (ER) stress and autophagy.[2] It selectively induces apoptosis by activating the PERK/ATF4/CHOP arm of the ER stress pathway.[2] Concurrently, this compound harnesses the autophagy-related PI3K/Akt/mTOR signaling pathway.[2][6] It downregulates the phosphorylation of key proteins in this cascade, including Akt, mTOR, and p70S6K, which leads to the activation of autophagy, characterized by an increase in the LC3-II/LC3-I ratio.[2] This ER stress-induced autophagy ultimately results in programmed cell death, highlighting a unique mechanism of action in this cancer type.[2]

ER_Stress_Autophagy CUD This compound ER_Stress ER Stress CUD->ER_Stress PI3K_path PI3K -> Akt -> mTOR CUD->PI3K_path Inhibits PERK_path PERK -> ATF4 -> CHOP ER_Stress->PERK_path Activates Apoptosis Apoptosis PERK_path->Apoptosis Induces Autophagy Autophagy Activation (LC3-II ↑) PI3K_path->Autophagy Suppresses Autophagy->Apoptosis Leads to

ER Stress and autophagy pathway in GBM cells.
Modulation of Apoptosis, MAPK, and NF-κB Signaling

Across multiple cancer types, this compound is a potent inducer of apoptosis via the intrinsic mitochondrial pathway.[5][7] This process is characterized by the induction of the tumor suppressor protein p53, an altered Bax/Bcl-2 ratio favoring pro-apoptotic signals, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3.[5] In oral squamous cell carcinoma, this apoptotic effect is linked to the time-dependent activation of the MAP kinases p38 and ERK, as well as the transcription factor NF-κB.[3][5] Furthermore, this compound induces the expression of SIRT1, a class III histone deacetylase, suggesting its involvement in a complex signaling network that governs cell fate.[3][5]

MAPK_NFkB_SIRT1 cluster_pathways Activated Pathways CUD This compound MAPK MAPK Activation (p38, ERK) CUD->MAPK NFkB NF-κB Activation CUD->NFkB SIRT1 SIRT1 Expression CUD->SIRT1 Apoptosis Mitochondrial Apoptosis (p53, Caspase-3 ↑) MAPK->Apoptosis NFkB->Apoptosis SIRT1->Apoptosis

MAPK, NF-κB, and SIRT1 signaling in oral cancer.

Experimental Methodologies

The following protocols represent generalized methodologies for assessing the antitumor effects of this compound, based on cited literature.

Cell Culture and Treatment

Human cancer cell lines (e.g., U87, U251, oral squamous carcinoma cells) and normal cell lines (e.g., normal human astrocytes) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere overnight before being treated with this compound dissolved in DMSO at various concentrations (e.g., 5-80 μM) for specified durations (e.g., 24-72 hours).[2] The final DMSO concentration should be kept below 0.1%.

Cell Viability Assay (e.g., Cell Titer-Blue®)
  • Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24-72 hours.[2]

  • Assay: Add Cell Titer-Blue® or a similar resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Record the fluorescence at the appropriate excitation/emission wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry
  • Cell Preparation: Culture and treat cells with this compound in 6-well plates as described above.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on FITC and PI fluorescence. An increase in the sub-G1 population can also be quantified by PI staining of ethanol-fixed cells.[5]

Western Blot Analysis
  • Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 μg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p21, p27, p-pRb, Caspase-3, p-Akt, LC3B) overnight at 4°C.[2][4][5]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.

Workflow cluster_assays In Vitro Assays start Cancer Cell Line Selection & Culture treat Treatment with This compound start->treat via Cell Viability (MTS/CTB) treat->via apo Apoptosis (Annexin V) treat->apo wb Protein Expression (Western Blot) treat->wb col Clonogenic Assay treat->col analysis Data Analysis (IC50, Protein Levels, etc.) via->analysis apo->analysis wb->analysis col->analysis conclusion Mechanism Elucidation analysis->conclusion

General workflow for in vitro analysis of this compound.

Summary and Future Directions

This compound is a promising natural anticancer agent with well-defined mechanisms of action in vitro. Its ability to induce cell cycle arrest, apoptosis, and ER stress-mediated autophagy through the modulation of critical signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB provides a strong rationale for its further development.

However, several areas require further investigation. While in vivo apoptosis induction has been noted[2], detailed preclinical studies evaluating its efficacy, pharmacokinetics, and safety in animal tumor models are limited in the available literature. Additionally, its potential anti-metastatic properties have not been thoroughly explored. Future research should focus on these areas to bridge the gap between in vitro findings and potential clinical applications, possibly exploring nanoparticle-based delivery systems or combination therapies to enhance its therapeutic index.

References

Cudraflavone B: A Technical Guide to its Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a naturally occurring prenylated flavonoid found in plants such as Morus alba (white mulberry).[1][2] This compound has garnered significant interest within the scientific community for its diverse biological activities, including its notable antibacterial properties. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial Efficacy of this compound

This compound has demonstrated potent antibacterial activity, particularly against a range of Gram-positive bacteria. The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This compound has been shown to be effective against several clinically relevant Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC Strain NumberMIC Range (µg/mL)Reference
Staphylococcus aureus292130.125 - 16[3][4]
Staphylococcus epidermidis149900.125 - 16[3][4]
Enterococcus faecalis292120.125 - 16[3][4]
Bacillus subtilis66330.125 - 16[3][4]

Note: Specific MIC values can vary depending on the specific strain and the experimental conditions.

Studies have indicated that this compound's activity against Gram-negative bacteria is significantly less pronounced. This difference in susceptibility is likely due to the outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds like this compound.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While specific MBC values for this compound are not extensively reported in the literature, it is generally understood that for many flavonoids, the MBC is often two- to four-fold higher than the MIC. The determination of the MBC is crucial to understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics. While the direct anti-biofilm activity of this compound has not been extensively quantified with specific IC50 values (the concentration that inhibits 50% of biofilm formation), flavonoids as a class are known to interfere with biofilm formation.[5][6] This can occur through various mechanisms, including the disruption of quorum sensing, inhibition of bacterial adhesion, and alteration of the biofilm matrix.[5]

Mechanism of Action

The primary antibacterial mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane's integrity.[3][4] This action is characteristic of many prenylated flavonoids, whose lipophilic nature facilitates their interaction with and insertion into the phospholipid bilayer of the bacterial cell membrane.[7][8]

The proposed mechanism involves the following steps:

  • Adsorption and Intercalation: The hydrophobic prenyl group of this compound is thought to anchor the molecule to the bacterial cell membrane. The flavonoid core then intercalates into the lipid bilayer.

  • Membrane Fluidity Alteration: The insertion of this compound molecules into the membrane disrupts the packing of the phospholipids, leading to an increase in membrane fluidity.

  • Loss of Membrane Integrity: This disruption results in the formation of pores or lesions in the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[8]

  • Inhibition of Cellular Processes: The compromised membrane integrity disrupts vital cellular processes that are dependent on the membrane potential, such as ATP synthesis and nutrient transport.[9]

  • Cell Death: The culmination of these events leads to bacterial cell death.

It is important to note that while membrane disruption is the primary proposed mechanism, some flavonoids have also been shown to inhibit bacterial enzymes such as DNA gyrase and interfere with nucleic acid synthesis.[10] However, the extent to which these mechanisms contribute to the antibacterial activity of this compound requires further investigation.

dot

cluster_CudraflavoneB This compound cluster_Bacteria Bacterial Cell CudraflavoneB This compound (Prenylated Flavonoid) Membrane Cell Membrane (Phospholipid Bilayer) CudraflavoneB->Membrane Intercalates into and disrupts membrane Cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) Membrane->Cytoplasm Increased Permeability (Leakage of contents) Processes Essential Cellular Processes (ATP Synthesis, Nutrient Transport) Membrane->Processes Disruption of membrane-dependent processes CellDeath Bacterial Cell Death Cytoplasm->CellDeath Loss of essential components Processes->CellDeath Inhibition of vital functions

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound. These protocols are based on standard practices for testing natural products.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 10 µL of the standardized inoculum to each well (except the negative control wells).

  • Controls:

    • Positive Control: Prepare a serial dilution of a standard antibiotic.

    • Negative Control: Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the bacterial inoculum.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

    • If using resazurin, add 30 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.[11][12][13]

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Spreader or sterile loops

Procedure:

  • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto an agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU compared to the initial inoculum.

Biofilm Inhibition Assay (IC50)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound stock solution

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Preparation of Plates: Prepare serial dilutions of this compound in the wells of a 96-well plate as described for the MIC assay.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the medium and planktonic cells from each well. Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.

  • Calculation of IC50: The percentage of biofilm inhibition is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration that results in 50% inhibition.[14][15]

dot

start Start prep_culture Prepare Bacterial Culture (Standardize to 0.5 McFarland) start->prep_culture prep_plate Prepare 96-well plate with serial dilutions of this compound start->prep_plate inoculate Inoculate plate with bacterial suspension prep_culture->inoculate prep_plate->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture_mbc Subculture from clear wells onto agar plates read_mic->subculture_mbc incubate_mbc Incubate agar plates at 37°C for 24h subculture_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents, particularly for combating Gram-positive infections. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is a target that is less prone to the development of resistance compared to other antibiotic targets.

Future research should focus on:

  • Expanding the antibacterial spectrum: Investigating modifications of the this compound structure to enhance its activity against Gram-negative bacteria.

  • Quantitative analysis of anti-biofilm activity: Determining the specific IC50 values of this compound against a range of biofilm-forming bacteria.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

  • Synergistic studies: Exploring the potential of this compound to be used in combination with existing antibiotics to enhance their efficacy and combat resistance.

References

Preliminary Cytotoxicity Screening of Cudraflavone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B, a prenylated flavonoid predominantly isolated from plants of the Moraceae family, has garnered significant attention in oncological research due to its demonstrated anti-inflammatory and anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
U87Glioblastoma10[3]
U251Glioblastoma10[3]
HN4Oral Squamous Cell Carcinoma (Primary)Not explicitly stated, but effective at 15 µM[4]
HN12Oral Squamous Cell Carcinoma (Metastatic)Not explicitly stated, but effective at 15 µM[4]
B16MelanomaNot explicitly stated, but shows anti-proliferative activity[3]
Human Gastric Carcinoma CellsGastric CancerNot explicitly stated, but shows anti-proliferative activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the standard protocols for key experiments used in the preliminary cytotoxicity screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., U87, U251, HN4, HN12)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, or 72 hours).[3] A vehicle control (DMSO) should be included.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression of proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, caspases, PARP, p-ERK, p-p38, NF-κB, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to apoptosis and inhibition of cell proliferation.

MAPK, NF-κB, and SIRT1 Signaling Pathway in Oral Squamous Cell Carcinoma

In human oral squamous cell carcinoma cells, this compound has been shown to induce apoptosis by activating the MAPK (p38 and ERK) and NF-κB signaling pathways, as well as inducing the expression of SIRT1.[4] This leads to the activation of the mitochondrial apoptotic pathway.[4]

G CudraflavoneB This compound MAPK MAPK (p38, ERK) Activation CudraflavoneB->MAPK NFkB NF-κB Activation CudraflavoneB->NFkB SIRT1 SIRT1 Expression CudraflavoneB->SIRT1 MitochondrialPathway Mitochondrial Apoptotic Pathway MAPK->MitochondrialPathway NFkB->MitochondrialPathway SIRT1->MitochondrialPathway Apoptosis Apoptosis MitochondrialPathway->Apoptosis

Caption: this compound-induced signaling in oral cancer.

ER Stress-Induced Autophagy in Glioblastoma

In glioblastoma cells, this compound induces apoptosis via the activation of the endoplasmic reticulum (ER) stress-related pathway and harnessing the autophagy-related PI3K/mTOR/LC3B signaling pathway.[3]

G CudraflavoneB This compound ER_Stress ER Stress CudraflavoneB->ER_Stress PI3K_mTOR PI3K/mTOR Pathway Inhibition CudraflavoneB->PI3K_mTOR Autophagy Autophagy ER_Stress->Autophagy PI3K_mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: this compound mechanism in glioblastoma.

Experimental Workflow for Cytotoxicity Screening

The logical flow of a preliminary cytotoxicity screening of a novel compound like this compound typically follows a structured sequence of experiments.

G Start Compound (this compound) CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Mechanism Mechanism of Action (Western Blot) ApoptosisAssay->Mechanism Conclusion Conclusion on Cytotoxic Potential Mechanism->Conclusion

Caption: Cytotoxicity screening workflow.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis mediated by the modulation of key signaling pathways, including MAPK, NF-κB, SIRT1, and the ER stress response. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on expanding the panel of cancer cell lines tested to establish a broader anti-cancer profile, elucidating the intricate molecular mechanisms in greater detail, and progressing towards in vivo studies to validate its efficacy and safety in preclinical models.

References

Cudraflavone B: An In-depth Technical Guide on Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a prenylated flavonoid found in various medicinal plants, including those of the Morus and Cudrania species.[1] Like many other flavonoids, it has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, with a focus on its anticancer and anti-inflammatory properties. It details the known biological targets, summarizes available quantitative data, and provides methodologies for key experimental assays.

Core Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, primarily attributed to its anti-inflammatory and anticancer properties.[2] The core chemical structure of this compound, a flavone backbone with prenyl group substitutions, is crucial for its bioactivity. The lipophilic nature of the prenyl group is thought to enhance the molecule's affinity for cell membranes, thereby increasing its cellular uptake and interaction with intracellular targets.[3]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It is a known inhibitor of cyclooxygenase (COX) enzymes, with activity against both COX-1 and COX-2.[2] The inhibition of these enzymes reduces the production of prostaglandins, which are key signaling molecules in inflammation. Furthermore, this compound has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) by blocking the nuclear translocation of the transcription factor NF-κB in macrophages.

Anticancer Activity

The anticancer properties of this compound are linked to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies have shown that this compound can trigger the mitochondrial apoptotic pathway.[2] This is achieved through the modulation of several key signaling pathways, including the mitogen-activated protein kinase (MAPK) and SIRT1 pathways.[2]

Structure-Activity Relationship (SAR) Studies

While extensive quantitative SAR studies on a broad series of this compound derivatives are limited in the publicly available literature, general principles can be derived from studies on this compound itself and related prenylated flavonoids. The presence and position of the prenyl group, as well as the hydroxylation pattern on the flavonoid backbone, are critical determinants of biological activity.

Key Structural Features for Activity:
  • Prenyl Group: The prenyl moiety significantly enhances the lipophilicity of the flavonoid, which is believed to improve its interaction with cellular membranes and intracellular targets. The position of the prenyl group on the flavonoid skeleton can influence the potency and selectivity of its biological effects.

  • Hydroxyl Groups: The number and location of hydroxyl groups on the aromatic rings of the flavonoid structure are known to be important for antioxidant activity and interaction with target proteins.

  • Flavone Backbone: The core flavone structure provides a rigid scaffold for the presentation of the functional groups in a specific spatial orientation, which is necessary for binding to target enzymes and receptors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

CompoundTargetIC50 (µM)Cell Line/SystemActivity
This compound COX-11.5In vitroAnti-inflammatory
This compound COX-22.5In vitroAnti-inflammatory
This compound Oral Squamous Carcinoma Cells~15-20HN4, HSC-3, YD-10BCytotoxicity

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Genes Pro-inflammatory Genes NFkB_nucleus->Genes CudraflavoneB This compound CudraflavoneB->NFkB_nucleus inhibition

This compound inhibits NF-κB nuclear translocation.
MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can activate p38 and ERK, components of the MAPK pathway, which can lead to the induction of apoptosis in cancer cells.

MAPK_Pathway CudraflavoneB This compound MEKK MEKK CudraflavoneB->MEKK Raf Raf CudraflavoneB->Raf MKK3_6 MKK3/6 MEKK->MKK3_6 p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->Apoptosis

This compound activates p38 and ERK pathways.
SIRT1 Signaling Pathway

SIRT1 is a protein deacetylase that plays a role in cell metabolism, stress resistance, and aging. This compound has been shown to induce the expression of SIRT1, which is implicated in its anticancer effects.

SIRT1_Pathway CudraflavoneB This compound SIRT1 SIRT1 Expression CudraflavoneB->SIRT1 p53 p53 SIRT1->p53 deacetylation Apoptosis Apoptosis p53->Apoptosis

This compound induces SIRT1 expression.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate Incubate (4h) MTT_add->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate Viability Read->End

References

Cudraflavone B from Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B, a prenylated flavonoid found in significant quantities in the roots of Morus alba (White Mulberry), has garnered substantial interest within the scientific community for its potent anti-inflammatory and anticancer properties.[1] This technical guide provides an in-depth overview of Morus alba as a viable source of this compound, detailing its isolation, purification, and quantification. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a variety of flavonoids.[2][3] Among these, this compound stands out for its demonstrated efficacy in preclinical studies. Research has shown its ability to modulate key cellular processes involved in inflammation and cancer, making it a promising candidate for further drug development. This guide aims to consolidate the current knowledge on this compound from Morus alba to facilitate future research and development efforts.

Quantitative Data: this compound Content in Morus alba

While comprehensive comparative studies on the exact yield of this compound from different parts of Morus alba are limited, existing literature indicates that the root bark is a primary source of this compound.[1] The ethanol extract of Morus alba has been found to contain this compound.[2] One study successfully isolated 15 mg of a related isoprenylated flavonoid, sanggenon V, from a larger extraction of the root bark, suggesting that this compound can be obtained in similar quantities.

Plant PartCompoundReported Presence/YieldReference
Root Bark This compoundPresent in significant amounts[1]
Leaves This compoundPresent[2]
Fruits Flavonoids (general)Total flavonoid content varies[4][5]

Table 1: Reported Presence of this compound and Other Flavonoids in Morus alba

Experimental Protocols

Isolation and Purification of this compound from Morus alba Root Bark

This protocol is adapted from a method for isolating isoprenylated flavonoids from the root bark of Morus alba.

3.1.1. Extraction

  • Dry the root bark of Morus alba at room temperature.

  • Grind the dried root bark into a fine powder.

  • Extract the powdered root bark with 80% methanol at room temperature for 24 hours.

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

3.1.2. Partitioning

  • Suspend the crude methanol extract in water.

  • Successively partition the aqueous suspension with ethyl acetate and then n-butanol.

  • Concentrate the ethyl acetate and n-butanol fractions to yield respective residues. This compound is expected to be enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

  • Subject the ethyl acetate fraction to open column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol to obtain several sub-fractions.

  • Further purify the this compound-containing sub-fractions using octadecyl SiO2 (ODS) and Sephadex LH-20 column chromatography.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of flavonoids, which can be adapted for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.[6][7]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is often effective.[8] The specific gradient program should be optimized for the best separation of this compound.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: Monitor the elution at a wavelength of approximately 259 nm, which is within the absorption maxima for many flavonoids.[6]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify its amount in the plant extracts.

Anti-Inflammatory Activity Assay: NF-κB Nuclear Translocation

This immunofluorescence assay is used to assess the inhibitory effect of this compound on the nuclear translocation of NF-κB, a key regulator of inflammation.[9][10][11][12]

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages on glass coverslips in a 6-well plate.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC-conjugated).

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of NF-κB p65 using a fluorescence or confocal microscope. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. This compound treatment is expected to inhibit this translocation.

Anticancer Activity Assay: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[13][14][15][16]

  • Cell Culture and Treatment: Seed cancer cells (e.g., human oral squamous carcinoma cells, glioblastoma cells) in a 6-well plate and treat with different concentrations of this compound for a set duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and Akt/mTOR.[17][18][19][20][21]

  • Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the protein expression level.

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as TNF-α and COX-2. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2) NFkB->Inflammatory_Genes induces transcription NFkB_active NF-κB (p50/p65) NFkB_active->NFkB translocates to Nucleus Nucleus CudraflavoneB This compound CudraflavoneB->NFkB_active inhibits translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active IκBα degradation

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Signaling Pathways of this compound

This compound induces apoptosis in cancer cells through multiple signaling pathways, including the MAPK and Akt/mTOR pathways. It can activate the MAPK pathway (p38 and ERK), which in turn can lead to the activation of pro-apoptotic proteins. Concurrently, it can inhibit the PI3K/Akt/mTOR pathway, a key survival pathway that is often overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.

G CudraflavoneB This compound MAPK MAPK (p38, ERK) CudraflavoneB->MAPK activates PI3K PI3K CudraflavoneB->PI3K inhibits Apoptosis Apoptosis MAPK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis inhibition of pro-survival signals Proliferation Cell Proliferation & Survival mTOR->Proliferation G Start Start: Plant Material (*Morus alba* root bark) Extraction Extraction & Partitioning Start->Extraction Purification Chromatographic Purification (Silica, ODS, Sephadex) Extraction->Purification Identification Identification & Quantification (NMR, MS, HPLC) Purification->Identification Bioassays Biological Assays Identification->Bioassays AntiInflammatory Anti-inflammatory Assays (NF-κB Translocation, Cytokine production) Bioassays->AntiInflammatory Inflammation Focus Anticancer Anticancer Assays (Apoptosis, Cell Viability) Bioassays->Anticancer Cancer Focus Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) AntiInflammatory->Mechanism Anticancer->Mechanism End End: Data Analysis & Conclusion Mechanism->End

References

Cudraflavone B from Cudrania tricuspidata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudrania tricuspidata, a deciduous tree belonging to the Moraceae family, is widely distributed in East Asia and has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, tumors, and gastritis.[1] The root bark of this plant is a particularly rich source of bioactive compounds, most notably prenylated flavonoids and xanthones.[2][3] Among these, cudraflavone B, a prominent prenylated flavone, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[2] This technical guide provides an in-depth overview of Cudrania tricuspidata as a source of this compound, detailing its extraction, isolation, and quantification, as well as elucidating the key signaling pathways through which it exerts its therapeutic effects.

This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Its molecular mechanisms of action often involve the modulation of critical cellular signaling pathways, making it a promising candidate for the development of novel therapeutics. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on the isolation and characterization of this compound from Cudrania tricuspidata.

Quantitative Analysis of this compound in Cudrania tricuspidata

The concentration of this compound can vary depending on the part of the plant used and the extraction methodology. The root bark is generally considered the most abundant source.[2][3] The following table summarizes the available quantitative data for this compound from the root bark of Cudrania tricuspidata.

Plant PartExtraction MethodQuantification MethodYield of this compoundReference
Root BarkMethanol extraction followed by silica gel column chromatography and preparative HPLCHPLC1.5 x 10-3 % (153 mg from the initial plant material)[4]

Experimental Protocols

Extraction of Crude Flavonoid Mixture from Cudrania tricuspidata Root Bark

This protocol describes a general method for obtaining a crude flavonoid-rich extract from the root bark of Cudrania tricuspidata.

Materials:

  • Dried root bark of Cudrania tricuspidata

  • Methanol (analytical grade)

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Preparation of Plant Material: The dried root bark of Cudrania tricuspidata is ground into a fine powder using a grinder or mill.

  • Methanol Extraction: The powdered root bark is macerated with methanol at room temperature for 72 hours. The extraction process is typically repeated three times to ensure maximum yield.

  • Filtration: The methanolic extract is filtered through filter paper to remove solid plant material.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

  • Storage: The crude extract is stored at -20°C until further processing.

Isolation of this compound using Chromatographic Techniques

This protocol outlines a representative procedure for the isolation of this compound from the crude extract using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

Materials:

  • Crude methanol extract of Cudrania tricuspidata root bark

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Solvents for preparative HPLC (e.g., methanol, water, acetonitrile)

  • Thin-layer chromatography (TLC) plates

  • UV lamp for visualization on TLC

Procedure:

  • Silica Gel Column Chromatography:

    • The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. .

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Fractions are collected and monitored by TLC. Fractions showing similar TLC profiles are combined.

  • Preparative HPLC:

    • The fraction enriched with this compound from the column chromatography step is further purified using a preparative HPLC system.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section provides a representative analytical HPLC method for the quantification of this compound. It is important to note that this method should be validated according to ICH guidelines for specific applications.[5][6]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined using a UV-Vis spectrophotometer and the DAD.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A known weight of the extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.

  • Analysis: The standard solutions and the sample solution are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the sample is determined from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Cudrania tricuspidata root bark.

G A Cudrania tricuspidata Root Bark B Grinding and Pulverization A->B C Methanol Extraction B->C D Filtration and Concentration (Crude Extract) C->D E Silica Gel Column Chromatography D->E F Fraction Collection and TLC Analysis E->F G Preparative HPLC F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I

Caption: Workflow for the extraction and isolation of this compound.

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.

G cluster_0 LPS Inflammatory Stimuli (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->genes CudraB This compound CudraB->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that is modulated by this compound.

G cluster_0 Stimuli Inflammatory Stimuli ASK1 ASK1 Stimuli->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK MAPK p38, JNK MKK->MAPK AP1 AP-1 MAPK->AP1 nucleus Nucleus AP1->nucleus genes Inflammatory & Apoptotic Gene Expression nucleus->genes CudraB This compound CudraB->MKK Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound has been reported to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.

G cluster_0 GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CudraB This compound CudraB->PI3K Inhibition CudraB->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for Cudraflavone B In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro biological activities of cudraflavone B, a prenylated flavonoid with significant therapeutic potential. This document includes summaries of its key activities, detailed experimental protocols for relevant assays, and visual representations of signaling pathways and workflows to facilitate experimental design and execution.

Overview of this compound In Vitro Activities

This compound has demonstrated a range of biological activities in vitro, positioning it as a promising candidate for further investigation in drug discovery programs. Its most prominent activities include anti-inflammatory, antibacterial, and antiproliferative effects.

Table 1: Summary of Quantitative In Vitro Activity Data for this compound
Activity TypeAssayTarget/OrganismKey FindingsReference
Anti-inflammatory COX InhibitionCOX-1Higher selectivity towards COX-2[1]
COX InhibitionCOX-2Acts as a COX-2 and COX-1 inhibitor[1]
TNF-α ExpressionLPS-stimulated THP-1 macrophagesPotent inhibitor of TNF-α gene expression and secretion[1][2]
NF-κB TranslocationTHP-1 macrophagesBlocks translocation of NF-κB from cytoplasm to nucleus[1][2]
Antibacterial Broth MicrodilutionStaphylococcus aureusComparable activity to ampicillin and kanamycin A[3]
Broth MicrodilutionStaphylococcus epidermidisBetter activity than ampicillin[3]
Broth MicrodilutionBacillus subtilisBetter activity than ampicillin[3]
Antiproliferative Cell Proliferation AssayRat Aortic Smooth Muscle Cells (RASMCs)Inhibited PDGF-BB-stimulated cell proliferation[4]
DNA Synthesis AssayRASMCsInhibited [³H]-thymidine incorporation[4]

Signaling Pathways and Experimental Workflows

This compound-Mediated Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

This compound Anti-inflammatory Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates CudraflavoneB This compound NFκB NF-κB (p65/p50) CudraflavoneB->NFκB inhibits translocation IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB degrades, releases Nucleus Nucleus NFκB->Nucleus translocates NFκB_IκBα NF-κB-IκBα (Inactive) NFκB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, COX-2) NFκB_n->Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: NF-κB Translocation Assay

This workflow outlines the key steps in determining the effect of this compound on NF-κB translocation using immunofluorescence microscopy.

NF-kB Translocation Assay Workflow A Seed macrophages (e.g., THP-1) on coverslips B Pre-treat cells with This compound A->B C Stimulate with LPS B->C D Fix and permeabilize cells C->D E Incubate with primary anti-NF-κB antibody D->E F Incubate with fluorescent secondary antibody E->F G Counterstain nuclei (DAPI) F->G H Image with fluorescence microscope G->H I Analyze nuclear vs. cytoplasmic fluorescence intensity H->I

Caption: Workflow for NF-κB immunofluorescence assay.

Experimental Workflow: Broth Microdilution Assay

This workflow details the process of determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Broth Microdilution Assay Workflow A Prepare serial dilutions of This compound in a 96-well plate B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A->B C Inoculate each well with the bacterial suspension B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plates at 37°C for 16-20 hours D->E F Visually or spectrophotometrically assess bacterial growth E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration.

Detailed Experimental Protocols

Anti-inflammatory Assays

This protocol is designed to visualize and quantify the effect of this compound on the nuclear translocation of NF-κB in macrophages.[5][6]

  • Cell Culture:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Seed the differentiated macrophages onto sterile glass coverslips in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.

  • Immunofluorescence Staining:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against the p65 subunit of NF-κB (diluted in 1% BSA/PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and NF-κB (green) channels.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.

This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a commercial inhibitor screening assay kit.[4][7][8][9]

  • Reagents and Materials:

    • COX inhibitor screening assay kit (containing COX-1 and COX-2 enzymes, heme, arachidonic acid, and detection reagents).

    • This compound stock solution in DMSO.

    • 96-well plate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin, celecoxib) to the inhibitor wells. Add vehicle (DMSO) to the 100% initial activity wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader, as per the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This protocol outlines the steps to quantify the effect of this compound on TNF-α mRNA expression in LPS-stimulated macrophages.[10][11][12][13][14]

  • Cell Culture and Treatment:

    • Culture and differentiate THP-1 cells as described in section 3.1.1.

    • Seed the differentiated macrophages in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate with 1 µg/mL LPS for 4-6 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan master mix.

    • Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Generate a melt curve at the end of the amplification to verify the specificity of the PCR product (for SYBR Green assays).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene in each sample.

    • Calculate the relative gene expression of TNF-α using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the LPS-stimulated control.

Antibacterial Assays

This protocol is a standard method to determine the MIC of this compound against various bacterial strains.[3][15][16][17][18]

  • Materials:

    • Bacterial strains (e.g., S. aureus, S. epidermidis, B. subtilis).

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • This compound stock solution in DMSO.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension.

    • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only) on each plate.

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Cytotoxicity Assay

This colorimetric assay is used to assess the potential cytotoxicity of this compound on mammalian cells.[19][20][21][22]

  • Materials:

    • Mammalian cell line (e.g., THP-1, HeLa).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Other Potential In Vitro Activities

While less extensively studied for this compound specifically, flavonoids as a class are known to possess other biological activities. The following are potential areas for further investigation with suggested assay protocols.

Antiviral Activity

Flavonoids have been reported to exhibit antiviral activities against a range of viruses by interfering with various stages of the viral life cycle.[23][24]

  • Suggested Assay: Plaque Reduction Assay. This assay can be used to determine the ability of this compound to inhibit the replication of a specific virus (e.g., Herpes Simplex Virus, Influenza Virus) in a susceptible cell line. The reduction in the number of viral plaques in the presence of the compound indicates antiviral activity.

Antifungal Activity

Some flavonoids have shown activity against fungal pathogens.[25][26]

  • Suggested Assay: Broth Microdilution Assay for Fungi (following CLSI guidelines). Similar to the antibacterial MIC assay, this method can be adapted for fungal species (e.g., Candida albicans) to determine the minimum fungicidal concentration (MFC) or MIC of this compound.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for cosmetic and therapeutic applications to treat hyperpigmentation.[27][28][29][30][31]

  • Suggested Assay: Mushroom Tyrosinase Inhibition Assay. This is a colorimetric assay that measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate. The reduction in the formation of dopachrome, a colored product, indicates tyrosinase inhibition.

References

Application Notes and Protocols for the Structural Elucidation of Cudraflavone B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of cudraflavone B, a prenylated flavonoid with significant anti-inflammatory properties, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside data interpretation strategies. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a natural flavonoid compound first isolated from plants of the Morus and Artocarpus species.[1] Its structure features a complex pyranochromane skeleton substituted with a 2,4-dihydroxyphenyl group and a prenyl group.[1] The precise determination of its chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[2][3] This document outlines the systematic application of various NMR techniques to confirm the molecular structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it effectively dissolves the compound and its residual solvent peak does not significantly overlap with analyte signals.[3]

  • Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm) can be used as a secondary reference.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Table 1: Typical NMR Acquisition Parameters for this compound Analysis

ExperimentParameterSuggested Value
¹H NMR Pulse Programzg30 or zgpr (with water suppression)
Spectral Width16 ppm
Acquisition Time~2-3 s
Relaxation Delay1-2 s
Number of Scans16-64
¹³C NMR Pulse Programzgpg30 (proton decoupled)
Spectral Width240 ppm
Acquisition Time~1 s
Relaxation Delay2 s
Number of Scans1024-4096
COSY Pulse Programcosygpqf
Spectral Width (F2 & F1)12 ppm
Number of Increments256-512
Number of Scans4-8
Relaxation Delay1.5 s
HSQC Pulse Programhsqcedetgpsisp2.2
Spectral Width (F2)12 ppm
Spectral Width (F1)180 ppm
Number of Increments256
Number of Scans8-16
Relaxation Delay1.5 s
HMBC Pulse Programhmbcgpndqf
Spectral Width (F2)12 ppm
Spectral Width (F1)220 ppm
Number of Increments512
Number of Scans16-32
Relaxation Delay2 s
Long-range J-couplingOptimized for 8 Hz

Data Presentation and Interpretation

The structural elucidation of this compound is achieved through the systematic analysis of the following NMR data.

¹H and ¹³C NMR Data

The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information on the proton and carbon environments within the molecule.

Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d₆ (400 MHz) [7]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2160.8-
3106.86.13 (s)
4181.7-
4a104.1-
5156.513.01 (s, 5-OH)
6102.7-
7161.7-
898.7-
8a160.5-
927.92.67 (brs)
1027.61.58 (m)
1177.99-
12131.15.54 (d)
13121.3-
1417.21.39 (s, 6H)
15119.95.83 (d)
16131.2-
1725.31.39 (s, 6H)
1823.5-
1'114.1-
2'151.67.34 (d)
3'100.46.60 (d)
4'158.4-
5'110.76.54 (dd)
6'127.5-

Note: Proton signal assignments are based on HSQC and HMBC correlations.

2D NMR Data Interpretation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

The ¹H-¹H COSY spectrum is used to identify proton-proton spin systems. For this compound, key correlations would be expected between:

  • The protons of the prenyl group.

  • The coupled aromatic protons on the B-ring (H-3', H-5', and H-2').

The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments and confirming the overall structure. Key expected HMBC correlations for this compound would include:

  • Correlations from the prenyl protons to the flavonoid A-ring, confirming its attachment point.

  • Correlations from the B-ring protons to the C-ring, confirming the 2-phenyl substitution pattern.

  • Correlations from the gem-dimethyl protons to the pyran ring carbons, confirming the pyranochromane skeleton.

Workflow and Visualization

The logical flow of experiments and data analysis for the structural elucidation of this compound can be visualized as follows:

CudraflavoneB_Elucidation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR CH_Correlation Correlate Protons to Carbons C13_NMR->CH_Correlation COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Correlation HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly Proton_Systems->Fragment_Assembly CH_Correlation->Fragment_Assembly Final_Structure Confirm Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for this compound structural elucidation.

This workflow illustrates the progression from initial 1D NMR data acquisition to the use of 2D NMR to establish connectivity, ultimately leading to the confirmed structure of this compound.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By following the detailed protocols and data interpretation strategies outlined in this document, researchers can confidently determine the structure of this and other related flavonoid compounds, which is a critical step in the process of drug discovery and development.

References

Cudraflavone B: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B is a prenylated flavonoid found in plants such as Morus alba (White Mulberry) and Cudrania tricuspidata. It has garnered significant interest in the scientific community for its potential therapeutic properties, primarily as an anti-inflammatory and anti-cancer agent. Preclinical research, predominantly through in vitro studies, has elucidated some of the mechanisms underlying its biological activities. These studies suggest that this compound may modulate key signaling pathways involved in inflammation and cell cycle regulation.

This document provides a detailed overview of the current understanding of this compound's effects, with a focus on its administration in research settings. Due to a notable lack of comprehensive in vivo data in publicly available literature, this guide presents robust in vitro findings and offers structured protocols and considerations for designing future animal studies.

In Vitro Efficacy of this compound

In vitro studies have demonstrated the dose-dependent effects of this compound on various cell types, providing a foundation for its potential therapeutic applications.

Anti-Proliferative Activity

This compound has been shown to inhibit the proliferation of rat aortic smooth muscle cells (RASMCs), a key event in the development of atherosclerosis. The inhibitory effects are concentration-dependent, as detailed in the table below.

Concentration (µM)Inhibition of Cell Number (%)[1]Inhibition of DNA Synthesis (%)[1]
0.119.715.9
136.431.7
252.343.1
499.178.2
Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit key enzymes and signaling pathways in inflammation. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and blocks the translocation of the nuclear factor κB (NF-κB).[2]

Signaling Pathways Modulated by this compound

In vitro research has identified several key signaling pathways that are modulated by this compound, providing insights into its mechanism of action.

Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the translocation of NF-κB to the nucleus, it downregulates the expression of pro-inflammatory mediators such as tumor necrosis factor-α (TNFα) and cyclooxygenase-2 (COX-2).[2]

G cluster_stimulus cluster_inhibition cluster_pathway Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK activates CudraflavoneB This compound NFκB_translocation NF-κB Nuclear Translocation CudraflavoneB->NFκB_translocation inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα IκBα->NFκB_translocation releases NF-κB Gene_expression Pro-inflammatory Gene Expression (TNFα, COX-2) NFκB_translocation->Gene_expression induces

This compound inhibits the NF-κB signaling pathway.
Anti-Proliferative Signaling Pathway

In vascular smooth muscle cells, this compound inhibits proliferation by arresting the cell cycle at the G1-S phase. It achieves this by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27. This leads to reduced phosphorylation of the retinoblastoma protein (pRb).[1]

G cluster_growth_factor cluster_inhibition cluster_cell_cycle PDGF PDGF-BB CyclinCDK Cyclin D1/CDK4 Cyclin E/CDK2 PDGF->CyclinCDK activates CudraflavoneB This compound CudraflavoneB->CyclinCDK downregulates p21p27 p21 & p27 (CDK Inhibitors) CudraflavoneB->p21p27 upregulates pRb pRb Phosphorylation CyclinCDK->pRb G1S G1-S Phase Transition pRb->G1S Proliferation Cell Proliferation G1S->Proliferation p21p27->CyclinCDK inhibits

This compound inhibits cell cycle progression.

Experimental Protocols (In Vitro)

Cell Proliferation Assay (Based on RASMC studies)
  • Cell Culture: Culture Rat Aortic Smooth Muscle Cells (RASMCs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Synchronization: Seed cells in 24-well plates. Once confluent, synchronize the cells by incubating in serum-free DMEM for 24 hours.

  • Treatment: Pre-treat the synchronized cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 4 µM) for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor such as platelet-derived growth factor-BB (PDGF-BB) at a concentration of 25 ng/mL.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • Cell Counting: Detach the cells using trypsin-EDTA and count the viable cells using a hemocytometer or an automated cell counter.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)
  • Follow steps 1-4 from the Cell Proliferation Assay, using 96-well plates.

  • Radiolabeling: Eighteen hours after PDGF-BB stimulation, add 1 µCi of [³H]-thymidine to each well.

  • Incubation: Incubate for an additional 6 hours.

  • Harvesting: Harvest the cells onto glass fiber filters.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

Considerations for Future In Vivo Studies

While direct evidence from animal studies on isolated this compound is scarce, the existing in vitro data strongly supports the rationale for conducting such studies. Below are proposed experimental workflows and protocols to guide future research.

Experimental Workflow for an In Vivo Efficacy Study

G cluster_setup cluster_treatment cluster_analysis AnimalModel Select Animal Model (e.g., Xenograft mouse) Grouping Randomize into Treatment Groups AnimalModel->Grouping Administration Administer this compound (e.g., Oral Gavage) Grouping->Administration Monitoring Monitor Tumor Growth & Animal Health Administration->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint TissueCollection Collect Tissues for Analysis Endpoint->TissueCollection DataAnalysis Analyze Data (Tumor Volume, Biomarkers) TissueCollection->DataAnalysis

Workflow for an in vivo cancer xenograft study.
Proposed Protocol for an Oral Gavage Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.

  • Housing: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: Administer a single dose of this compound via oral gavage. A starting dose could be extrapolated from in vitro effective concentrations, typically in the range of 10-100 mg/kg for flavonoids.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

This compound demonstrates significant anti-inflammatory and anti-proliferative potential in in vitro models. The detailed protocols and data presented here offer a solid foundation for researchers to build upon. The lack of extensive in vivo data highlights a critical gap in the literature. The proposed experimental designs and considerations are intended to facilitate the planning and execution of future animal studies, which are essential for validating the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

Determining the Effective Concentration of Cudraflavone B In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective in vitro concentration of Cudraflavone B, a prenylated flavonoid with significant anti-inflammatory and anti-cancer properties.[1][2][3] This document outlines the key signaling pathways affected by this compound, presents its effective concentrations across various cell lines and biological effects, and provides detailed protocols for essential in vitro assays.

Summary of this compound In Vitro Efficacy

This compound has demonstrated a range of biological activities in vitro, primarily centered around its anti-inflammatory and anti-proliferative effects. Its mechanism of action involves the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR.

Table 1: Effective Concentrations of this compound in Various In Vitro Assays

Cell LineBiological EffectEffective ConcentrationNotes
THP-1 (Human monocytic cell line)Inhibition of TNFα gene expression and secretion10 µMPre-treatment for 1 hour before LPS stimulation.[4]
THP-1 (Human monocytic cell line)Inhibition of NF-κB nuclear translocationMicromolar levelsShowed weak cytotoxicity with an LD50 of 24.3 µM.[4][5]
Oral Squamous Carcinoma CellsInhibition of proliferationTime- and dose-dependent---
Oral Squamous Carcinoma CellsInduction of apoptosis15 µMCharacterized by nuclear morphology changes and an increase in the sub-G1 peak.[2]
Rat Aortic Smooth Muscle Cells (RASMCs)Inhibition of PDGF-BB-stimulated cell proliferation0.1 - 4 µMConcentration-dependent inhibition.[6]
Rat Aortic Smooth Muscle Cells (RASMCs)Inhibition of [3H]-thymidine incorporation (DNA synthesis)0.1 - 4 µMSignificant reduction in a concentration-dependent manner.[6]
Glioblastoma (GBM) cells (U87 and U251)Selective inhibition of cell viability and induction of apoptosisNot specifiedMediated through ER stress and autophagy-related signaling.[7]

Table 2: IC50 Values of this compound and Related Flavonoids

CompoundCell Line/TargetIC50 ValueReference
Cudraflavanone ABV2 microglial cells (IL-1β production)24.7 µM[8]
Cudraflavanone ABV2 microglial cells (TNF-α production)33.0 µM[8]
Cudraflavanone ABV2 microglial cells (NO production)22.2 µM[8]
Cudraflavanone ABV2 microglial cells (PGE2 production)20.6 µM[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting critical nodes in cellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.

G cluster_0 NF-κB Signaling Pathway Inhibition by this compound LPS/TNFα LPS/TNFα TLR4/TNFR TLR4/TNFR LPS/TNFα->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Inflammatory Gene Expression (TNFα, COX-2, iNOS) Inflammatory Gene Expression (TNFα, COX-2, iNOS) Nucleus->Inflammatory Gene Expression (TNFα, COX-2, iNOS) This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB pathway.

G cluster_1 MAPK/ERK Signaling Pathway Modulation by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->ERK Modulation

Caption: this compound modulates the MAPK/ERK pathway.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accuracy in determining the effective concentration of this compound.

G cluster_3 General Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) This compound Treatment->Protein Expression Analysis (Western Blot) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) This compound Treatment->Gene Expression Analysis (qPCR) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Protein Expression Analysis (Western Blot)->Data Analysis Gene Expression Analysis (qPCR)->Data Analysis

Caption: Workflow for in vitro testing of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.

Materials:

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.[4]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block with 1% BSA for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated or this compound-treated cells, NF-κB should be primarily in the cytoplasm. In LPS-stimulated cells, NF-κB will be in the nucleus. In cells pre-treated with this compound and then stimulated with LPS, NF-κB should remain in the cytoplasm.

Western Blot Analysis for Protein Expression

This protocol is for determining the effect of this compound on the expression levels of key signaling proteins.

Materials:

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of target proteins between treated and untreated samples.

References

Cudraflavone B in RAW 264.7 Macrophage Cell Line: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of cudraflavone B on the RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation. This document includes a summary of its anti-inflammatory properties, detailed experimental protocols, and diagrams of the key signaling pathways involved.

This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It effectively reduces the production of pro-inflammatory mediators, suggesting its therapeutic potential in inflammatory diseases.

Data Presentation

The anti-inflammatory activity of this compound and its related compounds has been quantified in various studies. While specific IC50 values for this compound in RAW 264.7 cells are not consistently reported across the literature, the available data provides valuable insights into its potency.

Table 1: Inhibitory Effects of this compound and Related Compounds on Inflammatory Mediators

CompoundTargetCell LineIC50 Value (µM)Reference
This compoundCOX-1THP-11.5 ± 0.65[1]
This compoundCOX-2THP-12.5 ± 0.89[1]
Cudraflavanone ANitric Oxide (NO)BV222.2
Cudraflavanone AProstaglandin E2 (PGE2)BV220.6
Cudraflavanone AIL-1βBV224.7
Cudraflavanone ATNF-αBV233.0

Note: this compound has been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner.[1] It also suppresses the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in this cell line.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in LPS-Stimulated Macrophages

This compound exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB and MAPK signaling pathways.

G Inhibitory Effect of this compound on LPS-Induced Inflammatory Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK IKK IKK TLR4->IKK CudraflavoneB This compound pERK p-ERK CudraflavoneB->pERK pIκBα p-IκBα CudraflavoneB->pIκBα NFκB_nucleus NF-κB (nucleus) CudraflavoneB->NFκB_nucleus ERK->pERK Phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) iNOS, COX-2 pERK->Pro_inflammatory_Mediators pIKK p-IKK IKK->pIKK Phosphorylation IκBα IκBα pIKK->IκBα Phosphorylates IκBα->pIκBα Phosphorylation NFκB NF-κB (p65/p50) pIκBα->NFκB Releases NFκB->NFκB_nucleus Translocation NFκB_nucleus->Pro_inflammatory_Mediators

Caption: this compound inhibits LPS-induced inflammation by targeting NF-κB and ERK MAPK pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of this compound in RAW 264.7 cells.

G Experimental Workflow for this compound in RAW 264.7 Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate MTT_Assay Cytotoxicity Assay (MTT) Stimulate->MTT_Assay NO_Assay Nitric Oxide Assay (Griess) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Supernatant->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-ERK, NF-κB) Cell_Lysate->Western_Blot

Caption: Workflow for studying this compound's anti-inflammatory effects on RAW 264.7 cells.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound in the RAW 264.7 macrophage cell line.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Objective: To quantify the inhibitory effect of this compound on NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the Griess assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Objective: To analyze the effect of this compound on the expression of key inflammatory proteins.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate. After reaching confluency, treat with this compound and LPS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, NF-κB p65, and an appropriate loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

References

Cudraflavone B Treatment of BV2 Microglial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory effects of cudraflavone B and its related compounds on BV2 microglial cells. The protocols detailed below are based on established methodologies for assessing neuroinflammation in vitro. While specific quantitative data for this compound in BV2 cells is limited in publicly available literature, data from the closely related and structurally similar compound, cudraflavanone A, is presented to provide a strong indication of the expected efficacy.

Introduction

Microglial cells are the primary immune cells of the central nervous system. Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. This compound, a prenylated flavonoid, has been identified as a potential anti-inflammatory agent. This document outlines its mechanism of action and provides protocols for its evaluation in BV2 microglial cells, a widely used cell line for studying neuroinflammation.

Mechanism of Action

This compound and its analogs exert their anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound treatment has been shown to inhibit this translocation.[3] The MAPK pathway, involving kinases such as JNK and p38, is also crucial in the inflammatory response, and its inhibition by cudraflavone analogs has been observed.[1]

This inhibition of key signaling pathways leads to a reduction in the production of various pro-inflammatory mediators, including:

  • Nitric Oxide (NO): A signaling molecule that can be neurotoxic at high concentrations.

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation.

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which orchestrate the inflammatory response.[2]

  • Inflammatory Enzymes: Including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.[2]

Data Presentation

The following tables summarize the quantitative effects of cudraflavanone A , a closely related compound to this compound, on LPS-stimulated BV2 microglial cells. This data is provided as a reference for the expected potency of this compound.

Table 1: Inhibitory Effects of Cudraflavanone A on Pro-inflammatory Mediators in LPS-Stimulated BV2 Cells [1]

MediatorIC50 (µM)
Nitric Oxide (NO)22.2
Prostaglandin E2 (PGE2)20.6
Interleukin-1β (IL-1β)24.7
Tumor Necrosis Factor-α (TNF-α)33.0

Table 2: Effect of Cudraflavanone A on Cell Viability of BV2 Cells [1]

Concentration (µM)Cell Viability (%)
5~100
10~100
20~100
4091.5

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in BV2 microglial cells.

BV2 Microglial Cell Culture and Treatment

This protocol describes the basic steps for culturing and treating BV2 cells with this compound and/or LPS.

  • Materials:

    • BV2 microglial cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 1-3 hours).[1][4]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine production).[1][4]

    • Harvest the cell culture supernatant for cytokine analysis or lyse the cells for protein extraction.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • Treated BV2 cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Protocol:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from treated BV2 cells

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Protocol:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture medium.

  • Materials:

    • Cell culture supernatants from treated BV2 cells

    • Commercially available ELISA kits for the specific cytokines of interest

    • Microplate reader

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kit.

    • Typically, this involves adding the cell culture supernatants to antibody-coated wells.

    • A series of incubation and washing steps are performed with detection antibodies and a substrate.

    • The reaction is stopped, and the absorbance is measured at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Analysis of Protein Expression (Western Blot)

Western blotting is used to detect changes in the expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, p-p65, p65, IκB-α).

  • Materials:

    • Treated BV2 cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the proteins of interest

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays & Analysis culture BV2 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay elisa Cytokine Quantification (ELISA) stimulate->elisa western Protein Expression (Western Blot) stimulate->western

Experimental workflow for assessing this compound effects.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPK JNK/p38 TLR4->MAPK IkB IκB TLR4->IkB degradation CudraflavoneB This compound CudraflavoneB->MAPK CudraflavoneB->IkB inhibits degradation NFkB_nucleus NF-κB (p65) (Nucleus) MAPK->NFkB_nucleus NFkB NF-κB (p65) IkB->NFkB inhibits NFkB->NFkB_nucleus translocation iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β NFkB_nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

This compound inhibits LPS-induced inflammatory signaling.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Cudraflavone B in THP-1 Monocyte-Derived Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the human monocytic leukemia cell line THP-1 to investigate the anti-inflammatory properties of cudraflavone B. This document outlines the differentiation of THP-1 monocytes into macrophages, subsequent treatment with this compound, and analysis of key inflammatory markers and signaling pathways.

Introduction

Macrophages are pivotal cells in the innate immune system, playing a crucial role in both the initiation and resolution of inflammation. The THP-1 cell line, a human monocytic leukemia line, can be differentiated into a macrophage-like phenotype, providing a consistent and reproducible in vitro model for studying macrophage functions and the effects of therapeutic compounds.[1] this compound, a prenylated flavonoid found in plants of the Moraceae family, has demonstrated significant anti-inflammatory properties.[2][3] This document details the experimental procedures to assess the efficacy of this compound in modulating inflammatory responses in THP-1 derived macrophages, particularly its impact on the NF-κB and MAPK signaling pathways.[4][5]

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on existing literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlLowLowLow
LPS (1 µg/mL)HighHighHigh
This compound (10 µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound (25 µM) + LPSMarkedly ReducedMarkedly ReducedMarkedly Reduced

Data are representative and will vary based on experimental conditions.

Table 2: Effect of this compound on Gene Expression of Inflammatory Mediators in LPS-stimulated THP-1 Macrophages

TreatmentTNF-α mRNA (Fold Change)COX-2 mRNA (Fold Change)iNOS mRNA (Fold Change)
Vehicle Control1.01.01.0
LPS (1 µg/mL)>10>10>10
This compound (10 µM) + LPSSignificantly DecreasedSignificantly DecreasedDecreased
This compound (25 µM) + LPSMarkedly DecreasedMarkedly DecreasedMarkedly Decreased

Data are representative and will vary based on experimental conditions. Gene expression is relative to the vehicle control.

Experimental Protocols

Protocol 1: Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[6][7][8]

Materials:

  • THP-1 monocytes (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages.

  • After 48 hours, carefully aspirate the medium containing PMA.

  • Gently wash the adherent macrophages twice with sterile PBS.

  • Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the wells.

  • Allow the cells to rest for 24 hours before proceeding with any treatments.

Protocol 2: this compound Treatment and LPS Stimulation

This protocol details the treatment of differentiated THP-1 macrophages with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 medium

Procedure:

  • Prepare working solutions of this compound in RPMI-1640 medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1%.

  • Aspirate the medium from the rested macrophages.

  • Add the medium containing the desired concentrations of this compound (e.g., 10 µM, 25 µM) to the respective wells. Include a vehicle control well with DMSO at the same final concentration.

  • Incubate the cells for 1-2 hours at 37°C.

  • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubate for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

  • Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.

Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This protocol outlines a method to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Treated THP-1 macrophages on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. This compound treatment is expected to inhibit this translocation.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis THP-1 Monocytes THP-1 Monocytes Differentiation (PMA) Differentiation (PMA) THP-1 Monocytes->Differentiation (PMA) THP-1 Macrophages THP-1 Macrophages Differentiation (PMA)->THP-1 Macrophages Pre-treatment (this compound) Pre-treatment (this compound) THP-1 Macrophages->Pre-treatment (this compound) Stimulation (LPS) Stimulation (LPS) Pre-treatment (this compound)->Stimulation (LPS) Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Stimulation (LPS)->Cytokine Analysis (ELISA) Gene Expression (qPCR) Gene Expression (qPCR) Stimulation (LPS)->Gene Expression (qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Stimulation (LPS)->Protein Analysis (Western Blot) NF-κB Translocation (IF) NF-κB Translocation (IF) Stimulation (LPS)->NF-κB Translocation (IF)

Caption: Experimental workflow for studying this compound in THP-1 macrophages.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Pro-inflammatory Genes TNF-α, COX-2, iNOS MAPK->Pro-inflammatory Genes Induces Transcription CudraflavoneB This compound CudraflavoneB->IKK Inhibits CudraflavoneB->MAPK Inhibits NF-κB_nuc->Pro-inflammatory Genes Induces Transcription

Caption: this compound inhibits pro-inflammatory gene expression via the NF-κB and MAPK pathways.

References

application of cudraflavone B in glioblastoma cell lines U87 and U251

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for U87 and U251 Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The quest for novel therapeutic agents is paramount. Cudraflavone B, a flavonoid compound isolated from plants like Cephalotaxus fortunei, has emerged as a potential anti-cancer agent against various tumor types.[1] Recent studies have elucidated its application in glioblastoma cell lines U87 and U251, demonstrating its ability to selectively inhibit cell growth and induce apoptosis.[1][2] These notes provide a comprehensive overview of the application of this compound in these cell lines, including quantitative data, detailed experimental protocols, and a depiction of the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-glioblastoma effects primarily through the induction of endoplasmic reticulum (ER) stress-mediated autophagy.[1][2] This process ultimately leads to apoptotic cell death in U87 and U251 cells. The key signaling cascade involved is the PI3K/mTOR/LC3B pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in glioblastoma.[1][2][3][4][5] By modulating this pathway, this compound triggers a cellular self-degradation process (autophagy) that, in this context, culminates in programmed cell death.

Data Presentation

The following tables summarize the quantitative effects of this compound on U87 and U251 glioblastoma cell lines.

Table 1: Cell Viability Inhibition by this compound (24-hour treatment)

Cell LineThis compound Concentration (µM)% Cell Viability Decrease
U8710Significant Decrease
U8720~56%
U25110Significant Decrease
U25120~40%

Data extracted from a 2023 study on the effects of this compound on glioblastoma cells.[1]

Table 2: Apoptosis Induction by this compound (24-hour treatment)

Cell LineThis compound Concentration (µM)Apoptosis Induction
U8710Dose-dependent increase
U8720Dose-dependent increase
U25110Dose-dependent increase
U25120Dose-dependent increase

Apoptosis was observed to be both dose- and time-dependent.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on glioblastoma cells.

Cell Viability Assay (CellTiter-Blue®)

This protocol is for assessing the effect of this compound on the viability of U87 and U251 cells.

Materials:

  • U87 and U251 glioblastoma cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Blue® Reagent

  • Plate-reading fluorometer

Procedure:

  • Seed U87 and U251 cells into 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.[1]

  • Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for the desired duration (e.g., 24 or 48 hours).[1] Include a vehicle control (solvent only).

  • Following treatment, add 20 µl of CellTiter-Blue® Reagent to each well containing 100 µl of cell culture medium.[6]

  • Incubate the plates for 1-4 hours at 37°C, protected from light.[6]

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate-reading fluorometer.[7][8]

  • Cell viability is proportional to the fluorescence intensity. Calculate the percentage of viable cells relative to the vehicle control.

Apoptosis Assay (Annexin V-PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • U87 and U251 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed U87 and U251 cells in 6-well plates at a density of 4 x 10^5 cells per well and culture for 24 hours.[1]

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by this compound.

Materials:

  • U87 and U251 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against proteins in the PI3K/Akt/mTOR pathway, ER stress markers, and autophagy markers)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat U87 and U251 cells with this compound as required.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in glioblastoma cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis U87 U87 Cells CudraflavoneB This compound Treatment U87->CudraflavoneB U251 U251 Cells U251->CudraflavoneB Viability Cell Viability Assay (CellTiter-Blue) CudraflavoneB->Viability Apoptosis Apoptosis Assay (Annexin V-PI) CudraflavoneB->Apoptosis WesternBlot Western Blot CudraflavoneB->WesternBlot Data Quantitative Data Analysis Viability->Data Apoptosis->Data WesternBlot->Data signaling_pathway cluster_cell Glioblastoma Cell CudraflavoneB This compound ER_Stress ER Stress CudraflavoneB->ER_Stress PI3K PI3K CudraflavoneB->PI3K Inhibits Autophagy Autophagy (LC3B activation) ER_Stress->Autophagy Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Autophagy->Apoptosis Leads to

References

Investigating Cudraflavone B with Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the molecular mechanisms of cudraflavone B using Western blot analysis. This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory and anti-tumor properties.[1] Western blotting is a crucial technique to elucidate its effects on key signaling pathways by detecting changes in protein expression and phosphorylation status.

Mechanism of Action of this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. In vitro studies have shown that it can significantly inhibit inflammatory responses and suppress the proliferation of certain cancer cells. The primary mechanisms of action investigated by Western blot analysis include:

  • Inhibition of the NF-κB Signaling Pathway: this compound has been shown to block the translocation of the nuclear factor kappa B (NF-κB) p65 subunit from the cytoplasm to the nucleus in macrophages.[1] This prevents the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

  • Modulation of the MAPK Signaling Pathway: The compound also affects the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK, which are key regulators of cellular processes like proliferation, differentiation, and apoptosis.[1]

  • Induction of Cell Cycle Arrest and Apoptosis: In the context of cancer, this compound can trigger the mitochondrial apoptotic pathway and induce the expression of SIRT1.[1]

Data Presentation: Effects of this compound on Protein Expression

The following table summarizes the observed effects of this compound on key proteins as determined by Western blot analysis and other quantitative assays. While direct densitometry data from Western blots is not consistently reported in the literature, the table includes IC50 values and observed qualitative changes in protein levels.

Target Protein/ProcessCell LineTreatment ConditionsObserved EffectQuantitative Data (IC50)Reference
NF-κB Pathway
Nuclear NF-κB p65MacrophagesLPS stimulationDecreased nuclear translocation-[1]
iNOSRAW 264.7 cellsLPS stimulationSuppressed expression-[4]
COX-2RAW 264.7 cellsLPS stimulationSuppressed expression2.5 µM (inhibition of COX-2 function)[2]
MAPK Pathway
Phospho-ERKA375.S2 cells-Increased phosphorylation-[5]
Phospho-p38 MAPKA375.S2 cells-Increased phosphorylation-[5]
Phospho-JNKA375.S2 cells-Increased phosphorylation-[5]
Other
NO ProductionRAW 264.7 cellsLPS stimulationInhibition-[4]
PGE2 ProductionRAW 264.7 cellsLPS stimulationInhibition-[4]

Experimental Protocols

A detailed protocol for Western blot analysis to investigate the effects of this compound on target protein expression is provided below.

Cell Culture and Treatment
  • Culture the desired cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 1-24 hours), depending on the experimental design.

  • For inflammatory models, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes to 24 hours) after or concurrently with this compound treatment.

  • Include appropriate controls: untreated cells, vehicle-treated cells (e.g., DMSO), and cells treated with the stimulating agent alone.

Protein Extraction
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions to isolate the respective protein fractions.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or Bradford assay.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65, anti-iNOS, anti-COX-2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis
  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

CudraflavoneB_NFkB_Pathway cluster_nucleus Cell Nucleus CudraflavoneB This compound IKK IKK CudraflavoneB->IKK Inhibits NFkB_active Active NF-κB CudraflavoneB->NFkB_active Inhibits Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (iNOS, COX-2) Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

CudraflavoneB_MAPK_Pathway CudraflavoneB This compound ERK ERK CudraflavoneB->ERK Modulates Phosphorylation p38 p38 MAPK CudraflavoneB->p38 Modulates Phosphorylation Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Stimuli->p38 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors P p38->Transcription_Factors P Cellular_Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Cellular_Response Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Antibody) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

References

Application Notes and Protocols for Gene Expression Analysis Following Cudraflavone B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudraflavone B, a prenylated flavonoid isolated from plants such as Cudrania tricuspidata, has demonstrated significant anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of various signaling pathways, leading to the regulation of gene expression associated with cell cycle arrest, apoptosis, and inflammation. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and the expression of key regulatory proteins as reported in various studies.

Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
HN4Oral Squamous Carcinoma~15Not Specified[1]
HN12Oral Squamous Carcinoma~15Not Specified[1]
Glioblastoma Cells (U87, U251)Glioblastoma10-20Cell Titer-Blue[2]
Rat Aortic Smooth Muscle CellsNot Applicable0.1 - 4 (inhibition %)Cell Counting & [3H]-thymidine incorporation[3]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinEffectCell LineMethodReference
BaxUpregulationHN4, HN12Western Blot[1]
Bcl-2DownregulationHN4, HN12Western Blot[1]
Bax/Bcl-2 RatioIncreasedHN4, HN12Western Blot[1]
Caspase-3ActivationHN4, HN12Western Blot[1]
Cytochrome cRelease from mitochondriaHN4, HN12Western Blot[1]

Table 3: Effect of this compound on Cell Cycle Regulatory Protein Expression

ProteinEffectCell LineMethodReference
p53UpregulationHN4, HN12Western Blot[1]
p21UpregulationHN4, HN12, RASMCsWestern Blot[1][3]
p27UpregulationHN4, HN12, RASMCsWestern Blot[1][3]
pRbDownregulation of phosphorylationRASMCsWestern Blot[3]

Table 4: Effect of this compound on Key Signaling Pathway Proteins

PathwayProteinEffectCell LineMethodReference
NF-κBp65 (nuclear translocation)InhibitionBV2 microgliaWestern Blot[4]
IκB-α (phosphorylation)InhibitionBV2 microgliaWestern Blot[4]
MAPKp-ERKTime-dependent activationOral Cancer CellsWestern BlotNot Specified
p-p38Time-dependent activationOral Cancer CellsWestern BlotNot Specified
SIRT1SIRT1UpregulationOral Cancer CellsWestern BlotNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p53, p21, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required and lyse them in cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression at the mRNA level.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound and extract total RNA using an RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers (for the target gene and a housekeeping gene like GAPDH or β-actin).

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

CudraflavoneB_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Cell Cycle & Apoptosis Pathway cluster_SIRT1 SIRT1 Pathway CudraflavoneB This compound p65_p50_IkB p65/p50-IκBα CudraflavoneB->p65_p50_IkB MAPKKK MAPKKK CudraflavoneB->MAPKKK p53 p53 CudraflavoneB->p53 Bcl2 Bcl-2 CudraflavoneB->Bcl2 SIRT1 SIRT1 CudraflavoneB->SIRT1 PathwayNode PathwayNode ProteinNode ProteinNode EffectNode EffectNode Inhibition Inhibition Activation Activation p_IkB p-IκBα p65_p50_IkB->p_IkB Phosphorylation p65_p50_nuc p65/p50 (nucleus) p_IkB->p65_p50_nuc IκBα degradation & nuclear translocation InflammatoryGenes Inflammatory Gene Expression (e.g., COX-2, iNOS) p65_p50_nuc->InflammatoryGenes Transcription MAPKK MAPKK MAPKKK->MAPKK ERK_p38 ERK / p38 MAPKK->ERK_p38 Apoptosis_MAPK Apoptosis ERK_p38->Apoptosis_MAPK ERK_p38->p53 p21_p27 p21 / p27 p53->p21_p27 Bax Bax p53->Bax CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin CellCycleArrest G1/S Phase Cell Cycle Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis SIRT1->p53 Deacetylation SIRT1_effects Modulation of Apoptosis & Cell Cycle SIRT1->SIRT1_effects

Caption: this compound signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture (e.g., Cancer Cell Lines) treatment This compound Treatment (Dose- and Time-course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->apoptosis protein Protein Analysis (Western Blot) harvest->protein rna Gene Expression Analysis (qRT-PCR) harvest->rna ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression/ Phosphorylation Levels protein->protein_quant gene_quant Relative Gene Expression (Fold Change) rna->gene_quant

Caption: General experimental workflow.

References

Cudraflavone B: Application Notes and Protocols for Assessing Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of cudraflavone B on cytokine production, particularly its inhibitory role in inflammatory responses. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own laboratories.

This compound, a prenylated flavonoid, has demonstrated significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines.[1][2] This document outlines its mechanism of action and provides standardized methods to assess its efficacy.

Data Presentation

The following tables summarize the quantitative effects of this compound on cytokine production and related inflammatory mediators.

Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Macrophages

TreatmentTNF-α mRNA Expression (fold change vs. control)TNF-α Protein Secretion (fold reduction vs. LPS alone)
Control (no LPS)1.0-
LPS (1 µg/mL)Undisclosed in search results1.0
This compound (10 µM) + LPS (1 µg/mL)5.8-fold reduction compared to LPS alone[3]20-fold reduction[3]

Table 2: Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes

EnzymeIC50 (µM)
COX-11.5 ± 0.65
COX-22.5 ± 0.89
Data from in vitro assays.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CudraflavoneB This compound CudraflavoneB->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

ERK_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Activates CudraflavoneB This compound CudraflavoneB->ERK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Transcription

Caption: this compound inhibits the ERK MAPK signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on cytokine production in a human monocyte-derived macrophage model.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Analysis A THP-1 Cell Culture B Differentiation to Macrophages (PMA treatment) A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E RNA Isolation D->E G ELISA for TNF-α Protein D->G H Western Blot for NF-κB & p-ERK D->H F qRT-PCR for TNF-α mRNA E->F

Caption: Experimental workflow for assessing this compound effects.

Protocol 1: THP-1 Cell Culture and Differentiation into Macrophages

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete culture medium.

  • Differentiation: Add PMA to each well to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent to the plate surface and exhibit a larger, more spread-out morphology.

  • Resting: After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with experiments.

Protocol 2: this compound Treatment and LPS Stimulation

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI-1640 medium

  • DMSO (vehicle control)

Procedure:

  • Pre-treatment: Prepare working solutions of this compound in complete RPMI-1640 medium. A final concentration of 10 µM is recommended based on published data.[3] Also, prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the medium from the rested macrophages and add the this compound or vehicle control solutions.

  • Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group of cells that are not stimulated with LPS.

  • Incubation: Incubate the plates for the desired time points. For TNF-α mRNA analysis, a 4-6 hour incubation is typical. For protein analysis in the supernatant, a 12-24 hour incubation is recommended.

Protocol 3: RNA Isolation and qRT-PCR for TNF-α Expression

Materials:

  • Treated THP-1 macrophages (from Protocol 2)

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for human TNF-α and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Isolation: a. After the desired incubation time, aspirate the cell culture medium. b. Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and pipetting up and down to homogenize. c. Transfer the lysate to a microcentrifuge tube and proceed with a standard TRIzol-based RNA isolation protocol or follow the manufacturer's instructions for a commercial kit. d. Resuspend the final RNA pellet in RNase-free water. e. Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis: a. Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qRT-PCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for TNF-α or the housekeeping gene, and the synthesized cDNA. b. Perform the qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Analyze the data using the ΔΔCt method to determine the relative fold change in TNF-α mRNA expression, normalized to the housekeeping gene.

Protocol 4: ELISA for TNF-α Secretion

Materials:

  • Cell culture supernatants (collected from Protocol 2)

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Supernatant Collection: After the incubation period with LPS, carefully collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • ELISA Assay: a. Perform the ELISA for human TNF-α according to the manufacturer's instructions provided with the kit. b. This typically involves adding the supernatants and a series of known standards to a 96-well plate pre-coated with a TNF-α capture antibody. c. Following incubations with detection antibodies and a substrate, the colorimetric change is measured using a microplate reader at 450 nm.

  • Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Use the standard curve to calculate the concentration of TNF-α in each of the experimental samples.

Protocol 5: Western Blot for NF-κB (p65) Nuclear Translocation and ERK Phosphorylation

Materials:

  • Treated THP-1 macrophages (from Protocol 2)

  • Nuclear and cytoplasmic extraction kit

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-phospho-ERK (p-ERK), anti-total ERK, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • For NF-κB Translocation: Use a nuclear and cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions of the cell lysates according to the manufacturer's protocol.

    • For ERK Phosphorylation: Lyse the whole cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the appropriate primary antibody (e.g., anti-NF-κB p65, anti-p-ERK) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: a. For ERK phosphorylation, strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading. b. For NF-κB translocation, probe the nuclear fractions with an anti-Lamin B1 antibody and the cytoplasmic fractions with an anti-GAPDH antibody to confirm the purity of the fractions and equal loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of nuclear NF-κB p65 and phosphorylated ERK.

References

Troubleshooting & Optimization

Technical Support Center: Cudraflavone B Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of cudraflavone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a prenylated flavonoid, a natural compound isolated from plants like Morus alba[1][2]. It exhibits promising anti-inflammatory and anti-cancer properties[1]. A key mechanism of its action is the inhibition of COX-1 and COX-2 enzymes and blocking the nuclear translocation of NF-κB[1][3]. However, like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in research and clinical applications[4][5]. Enhancing its solubility is crucial for developing effective oral and parenteral formulations.

Q2: What are the primary strategies for improving the solubility of poorly soluble drugs like this compound?

A2: Several techniques are employed to enhance the solubility of hydrophobic drugs. The most common and effective methods for flavonoids include:

  • Inclusion Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule[6][7].

  • Solid Dispersion: Dispersing the drug in an amorphous form within a hydrophilic carrier or matrix[8][9]. This can be achieved through methods like solvent evaporation or fusion[10].

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate according to the Noyes-Whitney equation[11][12].

  • Use of Co-solvents: Mixing water-miscible organic solvents (e.g., ethanol, PEG 300, PEG 400) with an aqueous solution to reduce interfacial tension[1][13][14].

Q3: How does cyclodextrin complexation improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[15]. The hydrophobic this compound molecule (the "guest") can be encapsulated within the nonpolar cavity of the cyclodextrin (the "host")[7][14]. This host-guest complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, which significantly improves its solubility in water[4][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher water solubility and safety profile[16][17].

Q4: What is a solid dispersion and how does it increase drug solubility?

A4: A solid dispersion refers to a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state[8][9]. For poorly soluble drugs like this compound, this technique aims to reduce the particle size to a molecular level and convert the drug from a crystalline to a more soluble amorphous form[8]. The hydrophilic carrier (such as polyethylene glycols or PVPs) improves the wettability of the drug particles, leading to a faster dissolution rate and enhanced solubility[8][10].

Q5: How can I quantify the improvement in this compound solubility?

A5: The concentration of dissolved this compound in an aqueous solution can be quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method[18][19]. A standard calibration curve must first be generated using known concentrations of this compound. Other methods include UV-Vis spectrophotometry, provided that other components in the solution do not interfere with the absorbance spectrum of this compound[16]. For complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher selectivity and sensitivity[20].

Troubleshooting Guides

Problem: this compound is precipitating out of my aqueous solution.

This is a common issue stemming from the compound's inherent hydrophobicity. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_conc Is the concentration exceeding the known solubility limit? start->check_conc Yes reduce_conc Action: Reduce concentration or use a solubility enhancement technique. check_conc->reduce_conc Yes check_method Are you using a solubility enhancement method? check_conc->check_method No resolved Issue Resolved reduce_conc->resolved no_method Action: Implement a method (e.g., Cyclodextrin, Solid Dispersion, Co-solvents). check_method->no_method No check_ratio Is the Drug:Carrier ratio optimized? check_method->check_ratio Yes no_method->resolved optimize_ratio Action: Re-evaluate and optimize the molar ratio of this compound to the carrier/cyclodextrin. check_ratio->optimize_ratio No check_solvent Is a co-solvent being used? check_ratio->check_solvent Yes optimize_ratio->resolved add_solvent Action: Add a biocompatible co-solvent like PEG 300, DMSO, or Ethanol. check_solvent->add_solvent No check_solvent->resolved Yes add_solvent->resolved

Figure 1: Troubleshooting workflow for this compound precipitation.

Problem: My solubility enhancement technique (e.g., complexation) did not yield a significant improvement.

  • Check Stoichiometry: For inclusion complexes, the molar ratio of this compound to cyclodextrin is critical. A 1:1 molar ratio is often the most stable, but this should be experimentally determined[6]. Prepare complexes with varying molar ratios (e.g., 1:1, 1:2, 2:1) and measure the resulting solubility for each.

  • Verify Complex/Dispersion Formation: Use analytical techniques to confirm that the complex or amorphous dispersion has successfully formed. Techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for characterization[4][15][16]. The disappearance of the drug's melting point peak in DSC thermograms is a strong indicator of amorphous dispersion or complex formation[16].

  • Review Preparation Method: Ensure the chosen protocol was followed correctly. For freeze-drying, ensure the initial solution was clear and completely frozen before lyophilization[15]. For solvent evaporation, ensure the solvent was fully removed, as residual solvent can affect stability and solubility[10].

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₅H₂₄O₆[2]
Molecular Weight420.5 g/mol [2]
AppearanceSolid
Aqueous SolubilityPoorly soluble / Insoluble[1][4]
Comparison of Solubility Enhancement Techniques for Flavonoids

(Note: Data for this compound is limited. The following table presents data for other structurally related flavonoids to illustrate the potential efficacy of these methods.)

FlavonoidEnhancement MethodCarrier/SystemFold Increase in SolubilitySource
MyricetinInclusion Complex9 mM Dimeric β-CD33.6[21]
QuercetinInclusion Complex9 mM Dimeric β-CD12.4[21]
KaempferolInclusion Complex9 mM Dimeric β-CD10.5[21]
β-naphthoflavoneInclusion Complexβ-CD dimer469[21]
FlurbiprofenSolid DispersionPEG 8000> 2.5 (Dissolution)[10]

Experimental Protocols & Workflows

General Experimental Workflow

The diagram below outlines a general workflow for selecting, preparing, and validating a suitable solubility enhancement method for this compound.

G cluster_workflow Solubility Enhancement Workflow cluster_methods Preparation Methods cluster_char Analytical Techniques A This compound (Poor Aqueous Solubility) B Method Selection A->B C1 Inclusion Complexation (e.g., with HP-β-CD) B->C1 C2 Solid Dispersion (e.g., with PEG 8000) B->C2 C3 Nanoparticle Formulation (e.g., Wet Milling) B->C3 D Physicochemical Characterization C1->D F Solubility & Dissolution Testing (Phase Solubility Studies) C2->D C3->D E1 DSC D->E1 E2 XRD D->E2 E3 FT-IR D->E3 E4 SEM/TEM D->E4 G Quantification (HPLC/UV-Vis) F->G H Optimized this compound Aqueous Formulation G->H

Figure 2: General workflow for enhancing this compound solubility.

Protocol: Preparation of this compound / HP-β-CD Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from methodologies used for other flavonoids[15][16].

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer, Freeze-dryer.

  • Procedure:

    • Dissolve a pre-weighed amount of HP-β-CD in deionized water with stirring to create a clear solution. The concentration will depend on the desired molar ratio.

    • Add a pre-weighed amount of this compound to the HP-β-CD solution to achieve the target molar ratio (e.g., 1:1).

    • Seal the container and stir the mixture at room temperature for 48-72 hours, protected from light.

    • After stirring, filter the solution (e.g., using a 0.45 µm filter) to remove any undissolved this compound.

    • Freeze the resulting clear solution at -80°C until completely solid.

    • Lyophilize the frozen sample using a freeze-dryer for at least 48 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Confirm complex formation using DSC, XRD, and FT-IR analysis by comparing the spectra of the complex to the spectra of the individual components and a simple physical mixture[16][17].

Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway[1][3]. The diagram below illustrates this mechanism.

G cluster_pathway This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) complex IκBα-NF-κB Complex (Inactive) tnf->complex Activates IKK, leading to IκBα degradation ikb IκBα nfkb NF-κB (p65/p50) translocation Nuclear Translocation nfkb->translocation complex->ikb Releases complex->nfkb Releases nfkb_nuc NF-κB (Active) dna DNA nfkb_nuc->dna Binds to gene Pro-inflammatory Gene Expression dna->gene cudB This compound cudB->translocation Blocks translocation->nfkb_nuc

Figure 3: this compound blocks the translocation of NF-κB to the nucleus.

References

preventing cudraflavone B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Cudraflavone B in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent precipitation and ensure the successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a prenylated flavonoid compound isolated from plants such as Morus alba and Cudrania tricuspidata[1][2]. It is recognized for its anti-inflammatory and anti-cancer properties[3][4]. Key chemical properties are summarized in the table below[1].

PropertyValue
Molecular Formula C₂₅H₂₄O₆[1]
Molecular Weight 420.45 g/mol [3]
Appearance Solid (powder)
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[3]

Q2: In which solvents can I dissolve this compound?

This compound is a hydrophobic compound with poor water solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, DMSO is the most commonly used solvent to prepare a concentrated stock solution.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crash out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The final concentration of the organic solvent (like DMSO) is often too low to maintain the solubility of the flavonoid.

Q4: What is the recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.

Issue 1: Immediate Precipitation Upon Dilution

This is the most common problem and is typically due to poor solubility in the aqueous medium.

Root Cause Analysis Workflow

A Start: this compound precipitates in media B Prepare a high-concentration stock solution in 100% DMSO. A->B C Perform serial dilutions of your stock solution in 100% DMSO, not in media or PBS. B->C D Add the final, small volume of DMSO-dissolved this compound directly to the pre-warmed cell culture medium with vigorous mixing. C->D E Does precipitation still occur? D->E F Option 1: Lower the final concentration of this compound. E->F Yes I End: this compound is successfully dissolved. E->I No G Option 2: Incorporate a co-solvent or solubilizing agent. F->G H Option 3: Increase the serum concentration in your medium. G->H H->D

Caption: Workflow for addressing immediate precipitation of this compound.

Corrective Actions:

  • Step 1: Optimize Stock Solution and Dilution Technique:

    • Prepare a high-concentration stock solution of this compound in 100% sterile DMSO.

    • For dose-response experiments, perform serial dilutions in 100% DMSO.

    • To prepare your final working concentration, add a small volume of the DMSO stock directly to your pre-warmed cell culture medium and mix immediately and thoroughly. Avoid intermediate dilutions in aqueous buffers like PBS, as this will likely cause precipitation.

  • Step 2: Determine the Maximum Soluble Concentration:

    • If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.

    • Follow the "Protocol for Determining Maximum Soluble Concentration" outlined in the Experimental Protocols section below to find the highest concentration that remains in solution.

  • Step 3: Consider Formulation Aids:

    • For particularly high desired concentrations, the use of co-solvents or solubilizing agents may be necessary. These should be used with caution and with appropriate controls to ensure they do not affect your experimental outcomes.

      • Co-solvents: Polyethylene glycol 400 (PEG 400) can be used in combination with DMSO in the stock solution.

      • Surfactants: Non-ionic surfactants like Tween® 80 can help to maintain the compound in solution.

      • Complexation: Cyclodextrins can form inclusion complexes with flavonoids to enhance their aqueous solubility[5][6].

Issue 2: Precipitation Over Time (Delayed Precipitation)

Sometimes, this compound may appear to be in solution initially but then precipitates over the course of the experiment (e.g., after several hours in the incubator).

Root Cause Analysis:

  • pH and Temperature Changes: The pH of the cell culture medium can shift during incubation due to cellular metabolism. Flavonoid solubility can be pH-dependent[7][8]. Temperature fluctuations can also affect solubility.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to aggregation over time.

Corrective Actions:

  • pH Stability: Ensure your cell culture medium is adequately buffered. The solubility of some flavonoids increases at a more alkaline pH[9]. However, be mindful of maintaining the optimal pH range for your cells.

  • Serum Concentration: The presence of proteins in FBS can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is an option for your experiment.

  • Regular Observation: Visually inspect your culture plates under a microscope at regular intervals to check for signs of precipitation.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • For example, to make a 10 mM stock solution, dissolve 4.205 mg of this compound (MW: 420.45 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[3].

  • Prepare Working Solution:

    • Warm your cell culture medium to 37°C.

    • Calculate the volume of your DMSO stock solution needed to achieve the desired final concentration in your culture medium. Remember to keep the final DMSO concentration below 0.5%.

    • Directly add the calculated volume of the DMSO stock to the pre-warmed medium and immediately mix well by pipetting or gentle swirling. Do not add the medium to the DMSO stock.

Protocol for Determining Maximum Soluble Concentration

This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Experimental Workflow

A Start: Determine Max Soluble Concentration B Prepare a serial dilution of this compound in 100% DMSO. A->B C Add a fixed small volume of each DMSO dilution to your cell culture medium in separate tubes/wells. B->C D Include a vehicle control (DMSO only). C->D E Incubate under standard cell culture conditions (37°C, 5% CO₂). D->E F Visually inspect for precipitation immediately and after 1, 4, and 24 hours. E->F G The highest concentration that remains clear is the maximum soluble concentration. F->G H End: Maximum soluble concentration determined. G->H

Caption: Workflow for determining the maximum soluble concentration of this compound.

  • Preparation:

    • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

    • In separate microcentrifuge tubes, prepare a serial dilution of the this compound stock in 100% DMSO (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).

    • In a 24-well plate or microcentrifuge tubes, add a defined volume of your complete cell culture medium (e.g., 1 mL).

  • Execution:

    • Add a small, fixed volume of each DMSO dilution to a corresponding well/tube of medium to achieve a consistent final DMSO concentration (e.g., add 2 µL of each DMSO dilution to 1 mL of medium for a final DMSO concentration of 0.2%).

    • Include a vehicle control well with only the DMSO.

    • Mix gently and thoroughly.

  • Observation:

    • Visually inspect each well for any signs of precipitation (cloudiness, crystals) immediately after mixing.

    • Incubate the plate/tubes under your standard experimental conditions (37°C, 5% CO₂).

    • Observe the wells again at several time points (e.g., 1 hour, 4 hours, 24 hours) for any delayed precipitation.

    • The highest concentration of this compound that remains clear and free of precipitate throughout the observation period is your working maximum soluble concentration for that specific medium and under those conditions.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can help in designing your experiments and interpreting your results.

1. NF-κB and MAPK Signaling in Inflammation

This compound has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and ERK MAPK signaling pathways[3].

CudraflavoneB This compound IKK IKK CudraflavoneB->IKK Inhibits ERK ERK CudraflavoneB->ERK Inhibits Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->ERK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to pERK p-ERK ERK->pERK Phosphorylates pERK->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression (e.g., TNF-α, COX-2) Nucleus->InflammatoryGenes Activates

Caption: this compound's inhibition of NF-κB and ERK MAPK pathways.

2. PI3K/Akt/mTOR Pathway in Autophagy

In some cancer cells, this compound has been shown to induce apoptosis and autophagy by affecting the PI3K/Akt/mTOR signaling pathway.

CudraflavoneB This compound PI3K PI3K CudraflavoneB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.

By following these guidelines and protocols, you can minimize issues with this compound precipitation and obtain reliable and reproducible results in your cell culture experiments.

References

Cudraflavone B Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with cudraflavone B, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this promising prenylated flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during my experiments?

A1: Like many flavonoids, the stability of this compound is susceptible to a range of environmental factors. Key parameters to control include:

  • pH: this compound is likely to be more stable in acidic to neutral conditions. Alkaline environments can promote the ionization of its phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage and during experimental procedures, it is advisable to maintain low temperatures.

  • Light: Exposure to UV or even ambient light can induce photodegradation. It is crucial to protect this compound solutions and samples from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly in combination with other factors like light and high pH.

  • Solvents: The choice of solvent can significantly impact stability. While this compound has good solubility in organic solvents like DMSO and ethanol, the stability in these solvents over time should be considered, especially for stock solutions. Aqueous buffers may pose a greater stability risk.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids. It is important to use high-purity solvents and reagents to minimize metal ion contamination.

Q2: I am observing a gradual loss of my this compound signal in my HPLC analysis over a few days, even when stored in the dark at 4°C. What could be the cause?

A2: This is a common issue. Several factors could be contributing to this observation:

  • Slow Oxidation: Even at 4°C, slow oxidation can occur in solution, especially if the solvent is not deoxygenated.

  • Solvent Instability: The solvent itself might be degrading or contain impurities that react with this compound. For example, older bottles of solvents like THF can form peroxides.

  • pH Shift: If you are using a buffered solution, the pH may shift over time, leading to degradation.

  • Adsorption: this compound might be adsorbing to the surface of your storage container, especially if it is plastic. Using glass vials is recommended.

Q3: My this compound stock solution in DMSO has changed color. Is it still usable?

A3: A change in color is a strong indicator of degradation. Flavonoid degradation products are often colored. It is highly recommended to prepare fresh stock solutions frequently and to avoid using any solution that shows visible changes. To minimize degradation of stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent results between experimental replicates. Degradation of this compound during the experiment.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time samples are kept at room temperature and protect them from light.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study (see protocol below) to identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity.
Low recovery of this compound after extraction. Degradation during the extraction process.Optimize extraction parameters. Use milder extraction conditions (e.g., lower temperature, shorter time). Consider using an antioxidant during extraction.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed a certain percentage (typically <1%).

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic acid in Water (B)
Gradient Program 0-5 min: 30% A; 5-20 min: 30-70% A; 20-25 min: 70-30% A; 25-30 min: 30% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or determined by UV scan of this compound)
Injection Volume 10 µL

Data Presentation

Stress Condition Expected Stability of this compound Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderately StableIsomerization products, cleavage of the pyran ring.
Alkaline (e.g., 0.1 M NaOH) UnstableChalcones, products of oxidative degradation.
Oxidative (e.g., 3% H₂O₂) UnstableOxidized derivatives, ring cleavage products.
Thermal (e.g., 80°C) Moderately Stable to UnstableDepends on the duration and temperature.
Photolytic (UV/Visible light) UnstablePhotodegradation products, often colored.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Degradant Identification) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation This compound Degradation start->degradation Yes pipetting Pipetting/Dilution Error start->pipetting Possible instrument Instrumental Variation start->instrument Possible fresh_prep Prepare Fresh Solutions degradation->fresh_prep protect Protect from Light & Heat degradation->protect calibrate Calibrate Pipettes & Instrument pipetting->calibrate instrument->calibrate

Caption: Troubleshooting logic for inconsistent experimental results.

optimizing cudraflavone B dosage and treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment duration of cudraflavone B for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare and store this compound stock solutions?

A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, it is crucial to keep the final concentration of the DMSO vehicle low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[1] Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.

Q2: What is a good starting concentration for my in vitro experiments?

A: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied. Based on published data, a good starting point for exploratory experiments is 10-20 µM .

  • Anti-cancer effects: In human glioblastoma cells (U87 and U251), the IC50 (the concentration that inhibits 50% of cell viability) was found to be approximately 10 µM, with significant apoptosis observed at 20 µM after 24 hours.[2] In human oral cancer cells, 15 µM was shown to induce apoptosis.[3]

  • Anti-inflammatory effects: A non-cytotoxic concentration of 10 µM was effective in reducing inflammatory mediators in THP-1-derived macrophages.[1]

  • Antiproliferative effects: In rat aortic smooth muscle cells, inhibitory effects were seen at concentrations as low as 0.1-4 µM.[4]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How do I determine the optimal treatment duration?

A: Treatment duration depends on the endpoint being measured.

  • For signaling pathway analysis (e.g., Western blot): Short-term incubations may be sufficient. For instance, in anti-inflammatory studies, cells are often pre-treated for 1 hour before stimulation, with pathway modulation measured 2-10 hours later.[1]

  • For cell viability or apoptosis assays: A 24-hour treatment is a common starting point.[2] However, studies have shown effects in a time-dependent manner, so a time-course experiment (e.g., 12h, 24h, 48h) is highly recommended to identify the ideal window for your specific assay.[2][3] For some cell cycle analyses, treatments up to 48 hours (2 days) have been used.[5]

Q4: I'm observing precipitation of this compound in my culture medium. What should I do?

A: This is a common issue with hydrophobic compounds.

  • Check DMSO Concentration: Ensure the final DMSO concentration in your medium does not exceed 0.1-0.5%. Higher concentrations can cause the compound to fall out of solution.

  • Vortex Thoroughly: When diluting your DMSO stock into the culture medium, vortex the medium immediately and thoroughly to ensure proper dispersion.

  • Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods. Prepare them fresh from the frozen DMSO stock for each experiment.

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in your specific medium. Try working with a lower concentration range.

Q5: I am not observing the expected biological effect. What are some possible reasons?

A: This can be addressed with a systematic troubleshooting approach. First, verify that the lack of effect is not due to an issue with the experimental setup itself (e.g., cell health, reagent quality). If the assay is performing as expected with positive controls, consider the following points related to this compound.

Caption: Troubleshooting Decision Tree for this compound Experiments.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations for this compound as reported in various in vitro studies.

Table 1: Effective Concentrations and IC50 Values of this compound

Cell Line(s)Biological EffectEffective Concentration / IC50Citation(s)
U87, U251 (Human Glioblastoma)Anti-cancer (Apoptosis, Viability)IC50 ≈ 10 µM; Significant effects at 10-20 µM[2]
HN4, HN12 (Human Oral Cancer)Anti-cancer (Apoptosis)15 µM[3]
THP-1 (Human Macrophages)Anti-inflammatory10 µM (non-cytotoxic)[1]
RAW264.7, BV2 (Murine Macrophages)Anti-inflammatoryConcentration-dependent inhibition of NO/PGE2[6]
RASMCs (Rat Aortic Smooth Muscle)Antiproliferative0.1 - 4 µM[4]

Table 2: Experimental Treatment Durations for this compound

Assay TypeCell LineTreatment DurationCitation(s)
Cell Viability / ApoptosisU87, U25112h, 24h, 48h[2]
Gene Expression (qPCR)THP-1 derived macrophages1h pre-treatment, followed by 2-10h stimulation[1]
Cytokine SecretionTHP-1 derived macrophages1h pre-treatment, followed by 24h stimulation[1]
Western Blot / ImmunoblotHN4, HN1248 hours (2 days)[5]
DNA SynthesisRASMCs24 hours[4]

Experimental Protocols & Workflows

General Workflow for Optimizing Dosage and Duration

This workflow provides a systematic approach to determining the optimal experimental parameters for this compound in a new cell model.

Caption: Experimental Workflow for Parameter Optimization.
Protocol: Dose-Response Cell Viability Assay (MTT or similar)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of analysis. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in your complete culture medium from your DMSO stock. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a set duration (a 24-hour starting point is recommended).[2]

  • Viability Assessment: Add the viability reagent (e.g., MTT, WST-1, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

This compound exerts anti-inflammatory effects by inhibiting the canonical NF-κB pathway.[6][7] It prevents the translocation of the active NF-κB dimer (p65/p50) from the cytoplasm into the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, COX-2, and various interleukins.[1][8]

Caption: this compound inhibits the NF-κB inflammatory pathway.
Modulation of PI3K/Akt/mTOR Pathway in Cancer

In glioblastoma cells, this compound has been found to induce apoptosis and autophagy by suppressing the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Caption: this compound suppresses the PI3K/Akt/mTOR survival pathway.

References

Technical Support Center: Cudraflavone B and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the MTT assay in the presence of cudraflavone B. This resource provides essential guidance on identifying and mitigating potential artifacts and interference caused by this compound.

Troubleshooting Guide

This compound, a flavonoid, possesses intrinsic properties that can interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.[1][2] Flavonoids can act as reducing agents and may lead to inaccurate estimations of cell viability.[1] This guide will help you troubleshoot common issues.

Observed Problem Potential Cause Related to this compound Recommended Solution & Control Experiments
Artificially High Cell Viability (False Positive) Direct MTT Reduction: As an antioxidant, this compound may directly reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular enzymatic activity.[1]Cell-Free Control: Incubate this compound at various concentrations with MTT in cell-free media. A color change indicates direct reduction. Subtract this background absorbance from your experimental values.
Inconsistent or Variable Absorbance Readings Colorimetric Interference: this compound is a colored compound. Its absorbance spectrum may overlap with that of the formazan product (typically measured at 570 nm), leading to artificially inflated readings.[3][4]Compound Color Control: Prepare wells containing only cells, media, and this compound (without MTT). Measure the absorbance at 570 nm to quantify the compound's intrinsic absorbance. Subtract this value from your test wells.
Unexpected Dose-Response Curve Interaction with Media Components: The reducing potential of flavonoids can be influenced by components in the cell culture medium and serum, altering the rate of MTT reduction.[5][6][7]Killed-Cell Control: Treat cells with a potent cytotoxic agent (e.g., Triton X-100 or DMSO) to ensure no metabolic activity. Then, add this compound and MTT. Any resulting color change is due to non-enzymatic reduction or compound color.
Results Not Reproducible Incomplete Solubilization of Formazan: this compound might interact with the formazan crystals, affecting their solubility in the solvent (e.g., DMSO, SDS).[3]Microscopic Examination: Before reading the plate, visually inspect the wells under a microscope to ensure complete dissolution of the purple formazan crystals. If needed, increase shaking time or gently mix with a pipette.[3]
Discrepancy with Other Viability Assays Compound Affects Cellular Metabolism: this compound might alter the metabolic state of the cells (e.g., mitochondrial activity) without directly causing cell death, leading to a skewed MTT result. The MTT assay measures metabolic activity, not necessarily the absolute number of living cells.[2]Use an Alternative Assay: Validate findings with a non-enzymatic viability assay. Options include the Trypan Blue exclusion assay (membrane integrity), Crystal Violet assay (stains DNA of adherent cells), or the LDH assay (measures membrane damage).[8]

Frequently Asked Questions (FAQs)

Q1: What is the MTT assay and how does it work?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[9] In living cells, mitochondrial dehydrogenases and other NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][3] This formazan is then dissolved in a solvent, and the absorbance of the resulting purple solution is measured with a spectrophotometer. The intensity of the color is proportional to the metabolic activity of the cells.[9]

Q2: Why would this compound interfere with my MTT assay?

This compound is a flavonoid, a class of compounds known for their antioxidant properties.[1] This inherent reducing potential can cause chemical reduction of MTT to formazan in the absence of any cellular metabolic activity, leading to a false-positive signal.[1] Additionally, if this compound has a natural color that absorbs light near the same wavelength as formazan (around 570 nm), it can directly interfere with the absorbance readings.[4]

Q3: My control wells (this compound + MTT, no cells) are turning purple. What does this mean?

This indicates that this compound is directly reducing the MTT reagent. This is a common issue with antioxidant compounds like flavonoids.[1] The absorbance generated in these cell-free wells must be treated as background and subtracted from the absorbance values of your experimental wells containing cells.

Q4: How can I be certain that my results are accurate when using this compound?

To ensure accuracy, you must run a comprehensive set of controls alongside your experiment. These should include:

  • Cell-Free Control: this compound + Media + MTT (to check for direct MTT reduction).

  • Compound Color Control: this compound + Media + Cells (no MTT, to check for intrinsic color interference).

  • Killed-Cell Control: Dead Cells + this compound + Media + MTT (to confirm that the signal is from living, metabolically active cells).

If significant interference is observed that cannot be corrected by subtracting background, you should use an alternative cell viability assay.

Q5: What are some suitable alternative assays to MTT when testing flavonoids?

If interference from this compound is significant, consider assays with different detection principles:

  • SRB (Sulforhodamine B) Assay: This assay measures cell density based on the staining of total cellular protein and is often recommended for testing flavonoids.[1]

  • Trypan Blue Exclusion Assay: A simple method that counts viable cells based on membrane integrity; dead cells take up the blue dye.[8]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Measures the release of LDH from the cytosol of damaged cells into the culture medium.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which is a marker of metabolically active cells.[10][11]

Experimental Protocols

Protocol 1: Cell-Free Control for Direct MTT Reduction

Objective: To determine if this compound directly reduces MTT to formazan.

  • Prepare a 96-well plate.

  • In triplicate, add the same volume of cell culture medium used in your experiment to each well.

  • Add this compound to the wells at the same final concentrations used in your main experiment.

  • Add 10 µL of MTT solution (typically 5 mg/mL) to each well.[6]

  • Incubate the plate under the same conditions as your main assay (e.g., 2-4 hours at 37°C).[3]

  • Add the solubilization solution (e.g., DMSO, SDS) to each well.

  • Read the absorbance at 570 nm. The resulting value is the background absorbance that should be subtracted from your experimental data.

Protocol 2: Killed-Cell Control

Objective: To distinguish between compound-mediated MTT reduction and cell-mediated metabolic reduction.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Induce complete cell death by treating the cells with a cytotoxic agent (e.g., 0.1% Triton X-100 for 10 minutes or a high concentration of DMSO). Confirm cell death visually with a microscope.

  • Wash the wells carefully with PBS to remove the cytotoxic agent.

  • Add fresh culture medium containing the desired concentrations of this compound.

  • Proceed with the standard MTT assay protocol (add MTT, incubate, solubilize).

  • Measure the absorbance at 570 nm. In theory, these wells should show no formazan production from cellular activity. Any signal detected is due to the compound's direct reduction of MTT.

Visualizations

MTT Assay Mechanism and Interference Points

MTT_Interference cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Enzymatic Reduction Absorbance Spectrophotometer Reading (570 nm) Formazan->Absorbance Solubilization CudraflavoneB This compound (Antioxidant) CudraflavoneB->Formazan Direct Chemical Reduction (Interference) CudraflavoneB->Absorbance Colorimetric Interference

Caption: Mechanism of MTT assay and potential interference points by this compound.

Troubleshooting Workflow for this compound Interference

Troubleshooting_Workflow Start Start: MTT Assay with This compound RunControls Run Parallel Controls: 1. Cell-Free 2. Compound Color 3. Killed-Cell Start->RunControls CheckInterference Is there significant color change in controls? RunControls->CheckInterference SubtractBG Correct Data: Subtract background absorbance from experimental values CheckInterference->SubtractBG No / Minor UseAlternative Interference is too high. Choose an alternative assay. (e.g., SRB, Trypan Blue, ATP Assay) CheckInterference->UseAlternative Yes Analyze Analyze Corrected Data SubtractBG->Analyze End End Analyze->End UseAlternative->End

Caption: Logical workflow for troubleshooting MTT assay interference.

References

minimizing off-target effects of cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cudraflavone B in their experiments. The information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a prenylated flavonoid known to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties. Its primary molecular targets identified to date include:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.

  • Cyclooxygenases (COX): It acts as a dual inhibitor of COX-1 and COX-2, enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation.

  • Cell Cycle Regulation: this compound can induce cell cycle arrest by downregulating the expression of cyclin-dependent kinases (CDKs) and cyclins, and upregulating CDK inhibitors like p21 and p27. This leads to reduced phosphorylation of the retinoblastoma protein (pRb).

Q2: What are the potential off-target effects of this compound?

While a comprehensive off-target profile for this compound is not yet publicly available, based on the known activities of flavonoids, potential off-target effects may include:

  • Kinase Inhibition: Flavonoids are known to interact with the ATP-binding site of various kinases. Therefore, this compound may inhibit other kinases beyond the primary cell cycle-regulating CDKs.

  • PI3K/Akt/mTOR Pathway: Many flavonoids have been reported to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]

  • Wnt/β-catenin Signaling: Some flavonoids can interfere with the Wnt/β-catenin signaling pathway, which plays a role in development and disease.[3]

  • Induction of Reactive Oxygen Species (ROS): At higher concentrations, some flavonoids have been observed to increase intracellular ROS levels, which can lead to cytotoxicity.[4][5]

Q3: How can I proactively minimize off-target effects in my experiments?

To minimize off-target effects when working with this compound, consider the following strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Multiple Cell Lines: Validate your findings in multiple, well-characterized cell lines to ensure the observed effects are not cell-type specific.

  • Control Experiments: Include appropriate controls, such as a structurally similar but inactive flavonoid analog (if available) or known inhibitors of suspected off-target pathways.

  • Orthogonal Assays: Confirm your results using multiple, independent experimental approaches. For example, if you observe cell cycle arrest via flow cytometry, validate this by examining the protein levels of key cell cycle regulators by Western blot.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cytotoxicity (even at low concentrations) 1. Off-target kinase inhibition leading to apoptosis. 2. Induction of cellular stress (e.g., reactive oxygen species - ROS).[4][5] 3. Interference with essential cellular pathways.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a wide concentration range to determine the IC50. 2. Measure ROS production using a fluorescent probe (e.g., DCFDA). 3. Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cytotoxicity is apoptosis-dependent. 4. Consider performing a proteomics study to identify affected pathways.
Inconsistent or Non-reproducible Results 1. Compound instability or degradation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Interference of this compound with assay components. Flavonoids have been reported to interfere with some enzymatic assays.[6]1. Prepare fresh stock solutions of this compound for each experiment. Protect from light and store appropriately. 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Test for assay interference by running a cell-free version of the assay with this compound and all assay reagents. Consider alternative detection methods if interference is observed.
Lack of Expected On-Target Effect 1. Incorrect dosage or treatment time. 2. Low bioavailability or cellular uptake of the compound. 3. Inactive compound.1. Perform a time-course and dose-response experiment to optimize treatment conditions. 2. Verify cellular uptake using techniques like HPLC or by using a fluorescently tagged analog if available. 3. Confirm the identity and purity of your this compound stock by analytical methods (e.g., HPLC, mass spectrometry).
Ambiguous Results in a Kinase Assay 1. This compound may be a promiscuous kinase inhibitor, affecting multiple kinases in your assay. 2. The compound may be an ATP-competitive inhibitor, leading to broad-spectrum activity.1. Perform a kinome scan to assess the selectivity of this compound against a broad panel of kinases. 2. If broad activity is observed, consider using a more specific inhibitor for your target of interest as a positive control to dissect the specific effects.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and provide a template for recording your own experimental results.

Table 1: Known Inhibitory Activities of this compound

Target/Process Assay System IC50 / Effect Reference
Cell Proliferation (PDGF-stimulated RASMCs)Cell CountingInhibition at 0.1-4 µM[7]
DNA Synthesis (PDGF-stimulated RASMCs)[3H]-Thymidine IncorporationInhibition at 0.1-4 µM[7]
COX-1Enzymatic AssayDual inhibitor (specific IC50 not provided)
COX-2Enzymatic AssayDual inhibitor (specific IC50 not provided)

Table 2: Template for User-Generated Off-Target Profiling Data (e.g., Kinome Scan)

Kinase Family Kinase Target % Inhibition @ [X] µM IC50 (µM)
TKEGFRUser DataUser Data
TKSRCUser DataUser Data
CMGCCDK2/cyclin AUser DataUser Data
......User DataUser Data

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Materials:

    • Recombinant active CDK2/cyclin A enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate peptide (e.g., a peptide containing the pRb phosphorylation site)

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

    • Add 5 µL of the diluted this compound or controls to the wells of the 96-well plate.

    • Add 10 µL of the CDK2/cyclin A enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is engaging its intended target within a cellular context.

  • Materials:

    • Cultured cells expressing the target protein

    • This compound stock solution (in DMSO)

    • PBS

    • Lysis buffer with protease inhibitors

    • Equipment for heating samples precisely (e.g., PCR thermocycler)

    • Equipment for Western blotting

  • Procedure:

    • Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

experimental_workflow cluster_0 In Silico & In Vitro Screening cluster_1 Cellular Validation cluster_2 Proteome-Wide Analysis Computational Prediction Computational Prediction Biochemical Assays Biochemical Assays Computational Prediction->Biochemical Assays Guide Selection Kinome Scan Kinome Scan Biochemical Assays->Kinome Scan Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validate Hits CETSA CETSA Cell-Based Assays->CETSA Phenotypic Screening Phenotypic Screening Cell-Based Assays->Phenotypic Screening Chemical Proteomics Chemical Proteomics Cell-Based Assays->Chemical Proteomics Identify Unknowns Affinity Chromatography Affinity Chromatography Chemical Proteomics->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry

Caption: Workflow for identifying and validating off-target effects of small molecules.

nfkb_pathway Stimulus Stimulus IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

cell_cycle_pathway Growth Factors Growth Factors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Growth Factors->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates p21/p27 p21/p27 p21/p27->Cyclin D/CDK4_6 Inhibits This compound This compound This compound->Cyclin D/CDK4_6 Downregulates This compound->p21/p27 Upregulates

Caption: this compound's role in the G1/S cell cycle checkpoint regulation.

References

Cudraflavone B Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cudraflavone B research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Troubleshooting Guides

Issue: Poor Solubility of this compound

This compound is a lipophilic compound with low aqueous solubility, which can pose a challenge for in vitro and in vivo studies.

Solutions:

  • Solvent Selection: For in vitro assays, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[1] For in vivo studies, co-solvents like polyethylene glycol 400 (PEG400) or suspending agents such as carboxymethyl cellulose may be necessary.[1]

  • Complexation: The use of cyclodextrins can enhance the aqueous solubility of flavonoids.[2] While specific data on this compound is limited, this approach has proven effective for structurally similar compounds.

  • Formulation: For oral administration in animal studies, this compound can be dissolved in 0.25% Tween 80 and 0.5% carboxymethyl cellulose or mixed with food powders.[1]

Issue: Inconsistent or Unexpected Experimental Results

Variability in experimental outcomes can arise from several factors, including compound stability, cell line differences, and procedural inconsistencies.

Solutions:

  • Compound Stability: this compound is stable at room temperature for short periods but should be stored at -20°C for long-term use.[1] In solvent, it is recommended to store at -80°C for up to 6 months.[1] Repeated freeze-thaw cycles should be avoided.

  • Cell Line Specificity: The effects of this compound can vary between different cell lines. It is crucial to perform dose-response experiments to determine the optimal concentration for each cell type.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control could be a known inhibitor of the pathway you are studying, while a negative control would be the vehicle (e.g., DMSO) used to dissolve the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits both anti-inflammatory and anticancer properties through multiple mechanisms. It is a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] Additionally, it blocks the translocation of the nuclear factor kappa B (NF-κB) from the cytoplasm to the nucleus in macrophages, thereby inhibiting the expression and secretion of tumor necrosis factor-alpha (TNF-α).[3][4][5][6] In cancer cells, it can induce apoptosis through the mitochondrial pathway and activation of MAPK p38 and ERK signaling.[3]

Q2: At what concentrations is this compound typically effective?

A2: The effective concentration of this compound varies depending on the cell type and the specific biological effect being studied. For example, in rat aortic smooth muscle cells, concentrations between 0.1 and 4 µM have been shown to inhibit cell proliferation.[7] In vitro studies on COX inhibition have used concentrations around 10 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is known to target the NF-κB and COX pathways, like many natural compounds, it may have other cellular targets. It has been shown to downregulate cyclins and cyclin-dependent kinases (CDKs) and upregulate the expression of CDK inhibitors p21 and p27.[7] Researchers should consider the possibility of off-target effects and use multiple experimental approaches to validate their findings.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetCell Line/AssayIC50 (µM)Reference
COX-1In vitro enzyme assay1.5 ± 0.65[6]
COX-2In vitro enzyme assay2.5 ± 0.89[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the analysis of key proteins in the NF-κB signaling pathway in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Protein Extraction: After the desired incubation time, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

CudraflavoneB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with this compound and/or Stimulant (e.g., LPS) prep_compound->treatment prep_cells Cell Culture and Seeding prep_cells->treatment analysis_viability Cell Viability Assay (e.g., MTT) treatment->analysis_viability analysis_protein Protein Analysis (Western Blot) treatment->analysis_protein analysis_rna Gene Expression Analysis (qPCR) treatment->analysis_rna analysis_cytokine Cytokine Measurement (ELISA) treatment->analysis_cytokine data_interpretation Data Analysis and Interpretation analysis_viability->data_interpretation analysis_protein->data_interpretation analysis_rna->data_interpretation analysis_cytokine->data_interpretation NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Bound to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CudraflavoneB This compound CudraflavoneB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (TNF-α, COX-2, etc.) DNA->Transcription

References

Technical Support Center: Overcoming Cudraflavone B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cudraflavone B and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

A1: this compound is a flavonoid compound that has demonstrated anti-cancer properties in various cancer cell lines, including oral squamous cell carcinoma, colorectal cancer, and glioblastoma.[1] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This is achieved through the modulation of several key signaling pathways, including the MAPK, NF-κB, SIRT1, and PI3K/AKT pathways.[1][2] In glioblastoma cells, this compound has also been shown to induce apoptosis via endoplasmic reticulum (ER) stress-induced autophagy.

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to flavonoids like this compound is a multifactorial issue. Some of the primary mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[3][4]

  • Alterations in target signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of this compound. A common mechanism is the hyperactivation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation.

  • Epigenetic modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance, contributing to reduced efficacy of this compound.

  • Induction of autophagy: While this compound can induce apoptotic autophagy in some cancer cells, in other contexts, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by the treatment.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a standard cell viability assay, such as the MTT assay.

Q4: Are there any known strategies to overcome this compound resistance?

A4: Yes, several strategies can be employed to overcome resistance:

  • Combination therapy: Using this compound in combination with inhibitors of key resistance pathways can be effective. For example, co-administration with an inhibitor of the PI3K/Akt pathway or an inhibitor of ABC transporters could restore sensitivity.

  • Modulation of autophagy: Depending on the context, either inducing or inhibiting autophagy in combination with this compound treatment could enhance its cytotoxic effects.

  • Epigenetic drugs: Combining this compound with epigenetic modifying agents, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, may re-sensitize resistant cells.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed with this compound Treatment

Possible Cause 1: Development of Resistance through Upregulation of ABC Transporters.

Troubleshooting Steps:

  • Assess ABC Transporter Expression: Compare the mRNA and protein expression levels of key ABC transporters (P-gp, BCRP, MRP1) in your treated cells versus untreated or parental cells.

  • Functional Efflux Assay: Perform a dye efflux assay (e.g., using Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.

  • Co-treatment with an ABC Transporter Inhibitor: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.

Expected Results:

ExperimentExpected Result in Resistant CellsInterpretation
qRT-PCR Increased mRNA levels of ABCB1, ABCG2, or ABCC1Upregulation of efflux pump genes.
Western Blot Increased protein levels of P-gp, BCRP, or MRP1Increased presence of efflux pumps.
Dye Efflux Assay Decreased intracellular dye accumulationIncreased functional activity of efflux pumps.
Co-treatment Decreased IC50 of this compoundResistance is mediated by ABC transporters.
Issue 2: Cells Continue to Proliferate Despite this compound Treatment

Possible Cause 2: Activation of the PI3K/Akt Survival Pathway.

Troubleshooting Steps:

  • Assess Akt Phosphorylation: Use Western blotting to determine the levels of phosphorylated Akt (p-Akt) and total Akt in your treated cells compared to control cells. An increased ratio of p-Akt to total Akt suggests pathway activation.

  • Co-treatment with a PI3K/Akt Inhibitor: Treat the resistant cells with this compound in combination with a PI3K or Akt inhibitor (e.g., LY294002) to see if this restores the anti-proliferative effect.

Expected Results:

ExperimentExpected Result in Resistant CellsInterpretation
Western Blot Increased p-Akt/Total Akt ratioActivation of the PI3K/Akt survival pathway.
Co-treatment Increased cell death and reduced proliferationResistance is mediated by the PI3K/Akt pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is used to assess the activation of the PI3K/Akt pathway.[2][5][6][7]

Materials:

  • Cell lysates from control and treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-p-Akt (Ser473))

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and calculate the ratio of p-Akt to total Akt.

Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters

This protocol is used to measure the mRNA expression of ABC transporter genes.[8][9]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from control and treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

  • Run the qRT-PCR program on the instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

CudraflavoneB_Resistance_Workflow cluster_observation Observation cluster_hypothesis Hypotheses cluster_experimentation Experimentation cluster_conclusion Conclusion & Action Observation Decreased cell sensitivity to this compound Hypothesis1 Increased Drug Efflux Observation->Hypothesis1 Hypothesis2 Activation of Survival Pathways Observation->Hypothesis2 Exp1 qRT-PCR / Western Blot for ABC Transporters Hypothesis1->Exp1 Exp2 Western Blot for p-Akt/Akt Hypothesis2->Exp2 Conclusion1 Resistance due to Efflux Pumps -> Co-treat with inhibitor Exp1->Conclusion1 Conclusion2 Resistance due to PI3K/Akt -> Co-treat with inhibitor Exp2->Conclusion2 PI3K_Akt_Pathway CudraflavoneB This compound PI3K PI3K CudraflavoneB->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis Inhibits ABC_Transporter_Mechanism CudraflavoneB_in This compound (extracellular) CudraflavoneB_out This compound (intracellular) CudraflavoneB_in->CudraflavoneB_out Enters cell Cell Cancer Cell CudraflavoneB_out:s->CudraflavoneB_in:n Efflux ABC_Transporter ABC Transporter (e.g., P-gp) ATP ATP ATP->ABC_Transporter Powers ADP ADP + Pi ATP->ADP

References

Technical Support Center: Optimizing Cudraflavone B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and purification of cudraflavone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, presented in a question-and-answer format.

Extraction Troubleshooting

Question 1: My extraction yield of total flavonoids from Morus alba root bark is lower than expected. What are the potential causes and solutions?

Answer: Low extraction yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Solvent Concentration: The polarity of the extraction solvent is critical. For flavonoids, aqueous ethanol or methanol is commonly used. The optimal concentration often lies between 50% and 80%.[1] If your yield is low, consider adjusting the solvent-to-water ratio.

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to thoroughly extract the flavonoids from the plant material. Increasing the solid-to-liquid ratio, for instance from 1:10 to 1:25 (g/mL), can enhance extraction efficiency.

  • Incorrect Extraction Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like some flavonoids.[2] The optimal temperature for flavonoid extraction from Morus species is often reported to be between 60°C and 80°C.[3]

  • Insufficient Extraction Time: The extraction process may not have reached equilibrium. Ensure the extraction time is adequate; studies on Morus alba suggest optimal times can range from 90 to 150 minutes.[3]

  • Improper Sample Preparation: The particle size of the plant material plays a crucial role. Grinding the root bark into a fine powder increases the surface area available for solvent contact, leading to more efficient extraction.

Question 2: I am observing a significant amount of impurities in my crude extract. How can I improve the initial extraction selectivity?

Answer: To reduce impurities in your crude extract, consider the following strategies:

  • Pre-extraction with a Nonpolar Solvent: Before the main extraction with ethanol or methanol, perform a pre-extraction or washing step with a nonpolar solvent like n-hexane. This will remove lipids and other nonpolar compounds that can interfere with subsequent purification steps.

  • Solvent Partitioning: After the primary extraction, the crude extract can be dissolved in water or a hydroalcoholic mixture and then partitioned with immiscible solvents of increasing polarity (e.g., dichloromethane, ethyl acetate). Flavonoids will partition into different solvent layers based on their polarity, allowing for a preliminary separation from other compound classes.

  • pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of flavonoids. For some flavonoids, a slightly acidic pH can improve extraction efficiency and stability.[4]

Purification Troubleshooting

Question 3: I am having trouble with peak tailing and poor resolution during the HPLC purification of this compound. What could be the issue?

Answer: Peak tailing and poor resolution in HPLC are common problems that can often be resolved with the following adjustments:

  • Column Overload: Injecting too much sample onto the column is a frequent cause of peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape. For prenylated flavonoids like this compound, a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid), is used to ensure sharp peaks by suppressing the ionization of phenolic hydroxyl groups.[5]

  • Contaminated or Degraded Column: Over time, HPLC columns can become contaminated with strongly retained compounds from previous injections or the stationary phase can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Presence of Silanols: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to peak tailing. Using a mobile phase with a competitive base or an end-capped column can mitigate this issue.

Question 4: The recovery of this compound from my purification column (silica gel or preparative HPLC) is low. What are the possible reasons?

Answer: Low recovery during purification can be frustrating. Here are some potential causes and their solutions:

  • Irreversible Adsorption: this compound, with its multiple hydroxyl groups, can irreversibly adsorb to the stationary phase, especially on highly active silica gel. Deactivating the silica gel by adding a small amount of water or a polar modifier to the mobile phase can help.

  • Compound Degradation: Flavonoids can be sensitive to pH and exposure to light and air. Ensure your solvents are degassed and, if necessary, perform the purification in a light-protected environment. The stability of prenylated flavonoids can also be an issue; for instance, some can isomerize in solution.[5]

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column. If using gradient elution, ensure the final solvent composition is strong enough to wash all compounds off the column.

  • Improper Fraction Collection: The fraction collection parameters may be too narrow, causing parts of the peak to be missed. Review your chromatogram and adjust the collection window accordingly.

Quantitative Data on Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from Morus species.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Morus alba

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Total Flavonoid Yield (mg/g)Reference
Reflux Extraction80% Ethanol1:13601050.225 (resveratrol)[3]
Ultrasonic Extraction95% Alcohol1:105030 (2x)29.47 (rutin equivalents)
Hot Reflux70% Ethanol1:5080903.50%
Response Surface Methodology Optimized71.75% Ethanol1:23.267.11502.37%
Response Surface Methodology Optimized39.30% Ethanol1:34.670.85120.1850.52

Table 2: Comparison of Purification Methods for Flavonoids from Morus alba

Purification MethodStationary PhaseEluent/Mobile PhasePurity AchievedRecoveryReference
Silica Gel Column ChromatographySilica Gel GChloroform:Methanol (10:1)99.3% (resveratrol)Not specified[3]
Macroporous Resin (H-103)H-103 Macroporous ResinGradient of Ethanol in Water36.3% (total flavonoids)83.4%
Preparative HPLCC18 Reversed-PhaseMethanol/Water Gradient>95% (for isolated compounds)Not specified

Experimental Protocols

Protocol 1: Extraction of this compound from Morus alba Root Bark

This protocol is a composite of common methods used for flavonoid extraction from Morus species.

  • Sample Preparation:

    • Obtain dried root bark of Morus alba.

    • Grind the root bark into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Place the powdered root bark in a Soxhlet apparatus.

    • Extract with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.

    • Air-dry the defatted powder to remove residual hexane.

  • Flavonoid Extraction:

    • Transfer the defatted powder to a round-bottom flask.

    • Add 80% aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

    • Perform the extraction using a reflux apparatus at 70°C for 2 hours.

    • Alternatively, use an ultrasonic bath at 60°C for 90 minutes.

  • Crude Extract Preparation:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.

    • The resulting aqueous concentrate can be used for solvent partitioning or directly for purification.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC

This protocol outlines a two-step purification process for isolating this compound.

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel (100-200 mesh) slurry in chloroform.

    • Pack a glass column with the slurry.

    • Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A common gradient could be Chloroform:Methanol from 100:0 to 90:10.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase and visualizing under UV light.

    • Combine the fractions containing this compound (identified by comparison with a standard or by LC-MS analysis).

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Concentrate the combined fractions from the silica gel column.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).

    • A typical mobile phase would be a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Example Gradient:

      • 0-5 min: 20% A

      • 5-35 min: 20-80% A

      • 35-40 min: 80% A

      • 40-45 min: 80-20% A

    • Set the flow rate according to the column dimensions (e.g., 10-20 mL/min).

    • Monitor the elution at a suitable wavelength for this compound (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the purity using analytical HPLC-UV and identity by LC-MS and NMR.

Visualizations

Experimental Workflow

experimental_workflow start Morus alba Root Bark grinding Grinding start->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (80% Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection pre_purified Pre-purified This compound fraction_collection->pre_purified prep_hplc Preparative HPLC (C18 Column) pre_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6][7]

NF-κB Signaling Pathway Inhibition by this compound

This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα. This action blocks the release and subsequent nuclear translocation of the p65/p50 heterodimer, thereby downregulating the expression of pro-inflammatory genes.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50_inactive p65/p50 p65_p50_active p65/p50 p65_p50_inactive->p65_p50_active proteasome Proteasomal Degradation p_IkBa->proteasome nucleus Nucleus p65_p50_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) p65_p50_active->gene_expression Induces CudraflavoneB This compound CudraflavoneB->IKK_complex Inhibits

Caption: this compound inhibits the canonical NF-κB pathway.

MAPK/ERK Signaling Pathway Inhibition by this compound

This compound has also been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK signaling cascade.[6] This inhibition contributes to its anti-inflammatory and anti-proliferative effects.

mapk_pathway GrowthFactor Growth Factor/ LPS Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse Induces CudraflavoneB This compound CudraflavoneB->ERK Inhibits Phosphorylation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

References

Technical Support Center: Synthesis of Cudraflavone B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cudraflavone B and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in Baker-Venkataraman rearrangement.

  • Question: I am getting a low yield for the Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the Baker-Venkataraman rearrangement are often due to suboptimal reaction conditions. Here are some factors to consider:

    • Base Selection: The choice of base is critical. Strong bases like potassium hydroxide, potassium tert-butoxide in DMSO, or sodium hydride (NaH) are commonly used. The reactivity of the base can influence the reaction temperature and time.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ester starting material and the diketone product.[1]

    • Solvent Choice: Aprotic solvents such as THF, DMSO, or dry acetone are recommended.[1]

    • Temperature: The optimal temperature can vary depending on the reactivity of the substrate and the base used. It can range from room temperature to reflux. Weaker bases may require higher temperatures, but this also increases the risk of decomposition.[1]

    • Workup: Careful quenching of the reaction with dilute acid is necessary. The 1,3-diketone product often exists in its enol form.

Issue 2: Poor regioselectivity in Claisen rearrangement of prenyl ethers.

  • Question: I am observing a mixture of C6 (desired) and C8 (undesired) prenylated products after the Claisen rearrangement. How can I improve the regioselectivity for the C6 position?

  • Answer: Controlling the regioselectivity of the Claisen rearrangement for flavonoids is a known challenge.[2] Here are some strategies to favor the formation of the ortho (C6) rearranged product:

    • Catalyst: The use of a Lewis acid catalyst can influence the regioselectivity. For example, Eu(fod)₃ has been used to catalyze the Claisen rearrangement at lower temperatures, which can favor one isomer over the other.[2][3]

    • Solvent: The choice of solvent can impact the transition state of the rearrangement and thus the product distribution.

    • Temperature: Thermal Claisen rearrangements often require high temperatures, which can lead to a mixture of products. Microwave-assisted Claisen rearrangement has been reported to promote tandem Claisen rearrangement and cyclization, which might offer better control in some cases.

    • Protecting Groups: The presence and nature of protecting groups on other hydroxyl functionalities can sterically hinder one position over the other, thus influencing the regioselectivity.

Issue 3: Difficulty in the final cyclization to form the pyran ring.

  • Question: The intramolecular cyclization to form the pyran ring of the this compound scaffold is proceeding with low efficiency. What can I do to improve this step?

  • Answer: The efficiency of the intramolecular cyclization to form the pyran ring can be influenced by several factors:

    • Catalyst: Acidic catalysts are often employed for this type of cyclization. The choice of acid and its concentration can be critical.

    • Reaction Conditions: Anhydrous conditions are typically necessary to favor the cyclization over side reactions. The reaction may also be sensitive to temperature.

    • Substrate Purity: Impurities from previous steps can interfere with the cyclization reaction. Ensure the substrate is of high purity before proceeding.

    • Alternative Methods: Consider alternative methods for pyranone synthesis, such as those involving metal-catalyzed cyclizations or microwave-assisted reactions, which have been reported for similar scaffolds.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

  • Question 1: What are the key steps in the total synthesis of this compound?

  • Answer 1: The total synthesis of this compound and its derivatives typically involves several key transformations. These include the protection of reactive hydroxyl groups, followed by the construction of the flavone core, often via a Baker-Venkataraman rearrangement and subsequent intramolecular cyclization.[5] The introduction of the characteristic prenyl and pyran moieties is achieved through steps like O-prenylation followed by a Claisen rearrangement and a final cyclization.

  • Question 2: Why are protecting groups necessary in the synthesis of this compound derivatives?

  • Answer 2: this compound has multiple phenolic hydroxyl groups with similar reactivity. Protecting groups are essential to temporarily block these reactive sites, allowing for selective reactions to occur at other positions on the molecule.[6] This prevents unwanted side reactions and allows for the controlled construction of the complex molecular architecture. The choice of protecting groups is crucial as they must be stable to the reaction conditions of subsequent steps and be selectively removable.

  • Question 3: What are some common challenges in the purification of prenylated flavonoids like this compound?

  • Answer 3: The purification of prenylated flavonoids can be challenging due to their similar polarities, which can make chromatographic separation difficult.[7] They can also be thermally sensitive. Techniques such as column chromatography on silica gel or preparative HPLC are commonly used. In some cases, a combination of different chromatographic techniques may be necessary to achieve high purity.

  • Question 4: Are there any alternative methods to the Baker-Venkataraman rearrangement for constructing the flavone core?

  • Answer 4: Yes, while the Baker-Venkataraman rearrangement is a classic and widely used method, other strategies exist for the synthesis of the flavone core. These include the Allan-Robinson reaction and the Kostanecki-Robinson reaction. More modern approaches may involve palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones.[8]

Quantitative Data Summary

The following table summarizes reported yields for key reactions in the synthesis of this compound and related flavonoids. This data is intended to provide a general benchmark for expected outcomes.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Baker-Venkataraman RearrangementOrtho-acylated phenyl esterOrtho-hydroxyaryl 1,3-diketoneStrong base (e.g., KOH, NaH), aprotic solvent (e.g., THF, DMSO)Generally high-yielding[1]
Claisen Rearrangement (Eu(fod)₃ catalyzed)Prenyl ether of naringenin derivative8-prenylated naringenin derivativeEu(fod)₃, CHCl₃, 40°CNot specified[2]
Intramolecular Cyclization (Acid-catalyzed)1,3-diketone intermediateFlavone coreAcidic conditionsNot specified[5]
Flavone Synthesis (Pd-catalyzed oxidative cyclization)2'-hydroxydihydrochalconeFlavonePd(TFA)₂, 5-NO₂-1,10-phenanthroline, DMSO, O₂up to 95%[8]
Flavanone Synthesis (Pd-catalyzed)2'-hydroxydihydrochalconeFlavanonePd(TFA)₂, Cu(OAc)₂, DMSOup to 88%[8]

Experimental Protocols

General Protocol for Baker-Venkataraman Rearrangement:

  • Dissolve the ortho-acyloxyaryl ketone starting material in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Add a strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the starting material is consumed, as monitored by TLC.[1]

  • Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 10% HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ortho-hydroxyaryl β-diketone by recrystallization or column chromatography.

General Protocol for Claisen Rearrangement:

  • Dissolve the O-prenylated flavonoid in a suitable solvent (e.g., CHCl₃).

  • Add the catalyst, such as Eu(fod)₃, if a catalyzed reaction is desired.[2]

  • Heat the reaction mixture at the appropriate temperature (e.g., 40-70°C) for several hours, monitoring the progress by TLC.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the C-prenylated regioisomers.

Visualizations

Synthetic_Workflow_Cudraflavone_B Start Phloroglucinol & Benzaldehyde Derivatives Protect Selective Protection of Hydroxyl Groups Start->Protect Esterify Esterification Protect->Esterify BV_Rearrange Baker-Venkataraman Rearrangement Esterify->BV_Rearrange Cyclize_Flavone Acid-Catalyzed Cyclization BV_Rearrange->Cyclize_Flavone Flavone_Core Flavone Core Cyclize_Flavone->Flavone_Core O_Prenyl O-Prenylation Flavone_Core->O_Prenyl Claisen Claisen Rearrangement O_Prenyl->Claisen C_Prenyl_Flavone C-Prenylated Flavone Claisen->C_Prenyl_Flavone Cyclize_Pyran Intramolecular Cyclization C_Prenyl_Flavone->Cyclize_Pyran Deprotect Deprotection Cyclize_Pyran->Deprotect Cudraflavone_B This compound Derivative Deprotect->Cudraflavone_B Troubleshooting_Claisen_Rearrangement Problem Low Regioselectivity in Claisen Rearrangement (Mixture of C6 and C8 isomers) Check_Catalyst Optimize Catalyst Problem->Check_Catalyst Check_Temp Adjust Temperature Problem->Check_Temp Check_Solvent Screen Solvents Problem->Check_Solvent Check_Protecting_Groups Evaluate Steric Hindrance from Protecting Groups Problem->Check_Protecting_Groups Solution1 Use Lewis Acid Catalyst (e.g., Eu(fod)3) to favor one isomer Check_Catalyst->Solution1 Solution2 Lower reaction temperature to increase selectivity Check_Temp->Solution2 Solution3 Test different solvents to alter transition state energy Check_Solvent->Solution3 Solution4 Modify protecting group strategy to sterically block the undesired position Check_Protecting_Groups->Solution4 Protecting_Group_Strategy cluster_PG Protecting Group Considerations Goal Goal: Selective Synthesis of this compound Derivative Challenge Challenge: Multiple Reactive Hydroxyl Groups Goal->Challenge Strategy Strategy: Orthogonal Protecting Groups Challenge->Strategy PG1 Protect readily reactive hydroxyls first Strategy->PG1 PG2 Choose protecting groups stable to subsequent reaction conditions (e.g., basic conditions of Baker-Venkataraman, thermal conditions of Claisen) Strategy->PG2 PG3 Select protecting groups that can be removed selectively without affecting other parts of the molecule Strategy->PG3 PG4 Consider steric effects of protecting groups on regioselectivity Strategy->PG4

References

dealing with batch-to-batch variability of cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of cudraflavone B, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a prenylated flavonoid originally isolated from plants such as Morus alba (white mulberry) and Cudrania tricuspidata.[1][2] It is known for a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties. Its mechanisms of action involve the modulation of several key signaling pathways.[3][4]

Q2: Why is batch-to-batch variability a concern when working with this compound?

A2: Batch-to-batch variability is a common issue for many natural products, including this compound. This variability can arise from several factors, including:

  • Source of raw material: Differences in plant species, geographical location, climate, and harvest time can affect the composition of the initial extract.

  • Extraction and purification methods: Variations in solvents, temperature, and chromatographic techniques can lead to different impurity profiles and yields.

  • Storage and handling: this compound, like many flavonoids, can be sensitive to light, temperature, and oxidation, which may lead to degradation over time.

This variability can manifest as differences in purity, the presence of related flavonoid impurities, and ultimately, inconsistent results in biological assays.

Q3: How can I assess the quality and consistency of my this compound batch?

A3: A multi-step approach is recommended to ensure the quality of your this compound batch:

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from your supplier. Look for information on purity (typically determined by HPLC), identity confirmation (e.g., by Mass Spectrometry and NMR), and residual solvent content.

  • Analytical Validation: It is best practice to independently verify the purity and identity of each new batch. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. For identity confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

  • Functional Assay: Before commencing large-scale experiments, it is advisable to test each new batch in a small-scale, well-established functional assay to confirm its biological activity (e.g., a cell viability assay with a known sensitive cell line).

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several critical intracellular signaling pathways:

  • NF-κB Signaling: It can inhibit the activation of NF-κB by preventing the translocation of the p65 subunit to the nucleus.[1]

  • PI3K/Akt Signaling: this compound has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4]

  • MAPK Signaling: It can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli.

  • ER Stress and Autophagy: this compound can induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and subsequent autophagy.[3]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results between experiments using different batches of this compound. Batch-to-batch variability in purity and/or impurity profile. Impurities, which may be structurally related flavonoids, could have their own biological activities, leading to confounding results.1. Perform Quality Control on Each Batch: Use HPLC to confirm the purity of each batch. Aim for a purity of >98% for consistent results. 2. Standardize Concentration Based on Purity: Adjust the concentration of your working solutions based on the purity of the batch to ensure you are using the same amount of active compound in each experiment. 3. Characterize Impurities (Advanced): If variability persists, consider using LC-MS to identify major impurities.
Lower than expected biological activity. 1. Degradation of this compound: The compound may have degraded due to improper storage (exposure to light, high temperatures, or repeated freeze-thaw cycles). 2. Low Purity of the Batch: The actual concentration of this compound may be lower than stated. 3. Insolubility Issues: this compound is a lipophilic molecule and may precipitate out of aqueous media, reducing its effective concentration.1. Proper Storage: Store solid this compound at -20°C, protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2. Verify Purity: Check the purity of your batch using HPLC. 3. Ensure Solubility: When preparing working solutions in cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect the cells. Visually inspect for any precipitation.
Unexpected or off-target effects observed. Presence of Biologically Active Impurities: The observed effects may be due to contaminants in the this compound sample rather than the compound itself.1. Source a High-Purity Standard: If possible, obtain a certified reference standard of this compound to compare its activity with your batch. 2. Impurity Profiling: Use LC-MS to identify potential impurities. Search the literature to see if these impurities have known biological activities.
Difficulty in replicating published findings. 1. Differences in Experimental Conditions: Cell line passage number, serum concentration, and treatment duration can all influence the outcome. 2. Variability in this compound Source: The this compound used in the original publication may have had a different purity or impurity profile.1. Standardize Protocols: Carefully replicate the experimental conditions described in the publication. 2. Characterize Your Compound: Thoroughly characterize your batch of this compound and compare its properties to any information provided in the original study.

Data Presentation: Hypothetical Batch-to-Batch Variability of this compound

The following table presents a hypothetical but realistic example of the data a researcher might encounter when analyzing three different batches of this compound.

Parameter Batch A Batch B Batch C
Purity (by HPLC, %) 98.5%92.1%99.2%
Major Impurity 1 (Related Flavonoid, %) 0.8%4.5%0.3%
Major Impurity 2 (Unknown, %) 0.3%1.8%0.1%
IC50 in a Cancer Cell Viability Assay (µM) 10.2 µM15.8 µM9.9 µM
IC50 for NF-κB Inhibition (µM) 5.1 µM8.2 µM4.9 µM

Note: This data is for illustrative purposes to highlight potential variability.

Experimental Protocols

Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of a this compound sample.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: Linear gradient from 90% to 20% B

    • 45-50 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 50 µg/mL in the mobile phase.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area of the this compound peak relative to the total area of all peaks.

NF-κB (p65) Nuclear Translocation Assay

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using immunofluorescence.

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

Logical Workflow for Assessing this compound Batch Variability

G cluster_0 Initial Assessment cluster_1 Analytical Validation cluster_2 Decision Point cluster_3 Troubleshooting cluster_4 Functional Validation cluster_5 Experimental Use A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Purity Analysis by HPLC B->C D Identity Confirmation by MS/NMR C->D E Purity & Identity Confirmed? D->E F Contact Supplier / Reject Batch E->F No G Small-Scale Biological Assay E->G Yes H Proceed with Full-Scale Experiments G->H

Caption: Workflow for this compound Batch Quality Control.

Signaling Pathway: this compound Inhibition of NF-κB

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p65_p50 p65/p50 IkappaB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation CudraflavoneB This compound CudraflavoneB->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Activates

Caption: this compound inhibits NF-κB nuclear translocation.

Signaling Pathway: this compound and PI3K/Akt/Apoptosis

G cluster_0 Cell Signaling Cascade GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Activate PI3K PI3K Receptor->PI3K Activate Akt Akt PI3K->Akt Phosphorylates & Activates AntiApoptosis Anti-apoptotic Proteins (e.g., Bcl-2) Akt->AntiApoptosis Activates ProApoptosis Pro-apoptotic Proteins (e.g., Bad, Caspases) Akt->ProApoptosis Inhibits CudraflavoneB This compound CudraflavoneB->PI3K Inhibits Apoptosis Apoptosis AntiApoptosis->Apoptosis Inhibits ProApoptosis->Apoptosis Induces

Caption: this compound induces apoptosis via PI3K/Akt inhibition.

References

proper storage conditions for cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cudraflavone B. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.

FAQs

Q1: What are the recommended long-term and short-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C. For short-term storage, 2-8°C is recommended. It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated area to prevent degradation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored in a solvent such as DMSO, it is recommended to keep the solution at -80°C for up to six months, or at -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?

A4: Precipitation in aqueous media can be a challenge due to the lipophilic nature of prenylated flavonoids.[2][3] This can be caused by the final concentration of the compound being too high or the DMSO concentration in the final solution being too low to maintain solubility. To address this, ensure the final DMSO concentration in your culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain the solubility of this compound. It may be beneficial to perform a solubility test in your specific cell culture medium prior to the experiment.

Q5: My cell viability assay results are inconsistent when using this compound. What could be the issue?

A5: Inconsistent results in cell viability assays like MTT can sometimes be attributed to the interaction of the compound with the assay reagents. Some flavonoids have been reported to interfere with tetrazolium salt reduction, leading to inaccurate readings.[4][5] Consider using an alternative viability assay, such as the WST-1 assay, which has been shown to be more reliable for some natural products.[4][5] Additionally, ensure that your this compound is fully dissolved in the medium and that the treatment concentrations are within a non-precipitating range.

Q6: I am not observing the expected inhibition of NF-κB translocation. What are the possible reasons?

A6: Several factors could contribute to this. Firstly, verify the bioactivity of your this compound lot. Secondly, ensure the cells are properly stimulated to induce robust NF-κB activation. The timing of this compound pre-treatment and the duration of stimulation are critical and may need to be optimized for your specific cell line and experimental conditions. Finally, confirm the efficacy of your NF-κB translocation detection method, whether it be immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueCell Line/SystemReference
COX-1 IC50 1.5 ± 0.65 µMRam seminal vesicles[1]
COX-2 IC50 2.5 ± 0.89 µMHuman recombinant[1]
COX-2/COX-1 Selectivity 1.70In vitro assay[1]
Molecular Weight 420.45 g/mol N/A[6]
Appearance SolidN/A

Detailed Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from previously described methods for determining the inhibitory effects of compounds on COX-1 and COX-2.[1][7]

Materials:

  • Human recombinant COX-2

  • COX-1 from ram seminal vesicles

  • 0.1 M Tris/HCl buffer (pH 8.0)

  • Porcine hematin

  • L-epinephrine

  • Sodium EDTA

  • Arachidonic acid

  • This compound

  • Indomethacin (positive control)

  • DMSO

Procedure:

  • Prepare the incubation mixture consisting of 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA.

  • Dissolve this compound and indomethacin in DMSO to prepare stock solutions.

  • Add the test substances (this compound or indomethacin) or DMSO (vehicle control) to the incubation mixture.

  • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding either COX-2 (0.5 unit/reaction) or COX-1 (1 unit/reaction).

  • After a defined incubation period, add arachidonic acid to start the enzymatic reaction.

  • Terminate the reaction and measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines the steps to visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.[8][9]

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed the macrophage cells onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB translocation. Include an unstimulated control group.

  • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour.

  • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips onto microscope slides or proceed with imaging on a high-content screening system.

  • Acquire images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.

Protocol 3: Cell Viability Assay (WST-1 Assay)

This protocol is a reliable method for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the NF-κB signaling pathway.

cudraflavone_B_MAPK_pathway cluster_stimulus Stimulus cluster_pathways MAPK Cascades cluster_inhibition Modulation cluster_response Cellular Response Stimulus Cellular Stress / Growth Factors MEKK MEKKs Stimulus->MEKK Raf Raf Stimulus->Raf MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 p38 p38 MKK3_6->p38 Response Inflammation, Apoptosis, Cell Proliferation p38->Response JNK JNK MKK4_7->JNK JNK->Response MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Response CudraflavoneB This compound CudraflavoneB->p38 activates CudraflavoneB->JNK activates CudraflavoneB->ERK1_2 activates experimental_workflow_nfkb cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_analysis Analysis Seed Seed Macrophages Adhere Overnight Adherence Seed->Adhere Pretreat Pre-treat with This compound (1 hr) Adhere->Pretreat Stimulate Stimulate with LPS (30-60 min) Pretreat->Stimulate Fix Fix Cells (PFA) Stimulate->Fix Permeabilize Permeabilize (Triton X-100) Fix->Permeabilize Block Block Permeabilize->Block PrimaryAb Incubate with Primary Ab (anti-p65) Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei (DAPI) SecondaryAb->Counterstain Image Fluorescence Imaging Counterstain->Image Quantify Quantify Nuclear/ Cytoplasmic Ratio Image->Quantify

References

Validation & Comparative

Validating Cudraflavone B Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical and biochemical methods to validate the cellular target engagement of Cudraflavone B, a prenylated flavonoid with known anti-inflammatory and anti-cancer properties. We present detailed experimental protocols, illustrative comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate techniques for their studies.

This compound: Putative Molecular Targets

This compound has been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding which proteins it directly binds to within the cell is crucial for its development as a therapeutic agent. Pre-clinical studies have indicated that this compound may exert its effects by influencing the following pathways:

  • NF-κB Signaling: this compound has been observed to inhibit the translocation of NF-κB to the nucleus, a critical step in the inflammatory response.[1][2][3]

  • MAPK/ERK Pathway: The compound has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK signaling cascade that regulates cell proliferation and survival.

  • PI3K/Akt/mTOR Signaling: Evidence suggests that this compound can interfere with this crucial pathway for cell growth and survival.[4][5][6]

  • Cyclooxygenase (COX) Enzymes: this compound has been reported to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]

The following diagram illustrates the key signaling pathways potentially targeted by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc COX-2 COX-2 This compound This compound This compound->PI3K This compound->ERK This compound->IKK This compound->COX-2 Gene Expression Gene Expression NF-κB_nuc->Gene Expression Gene Expression->COX-2

Figure 1: Putative Signaling Pathways Modulated by this compound.

Comparison of Target Engagement Validation Methods

Several robust methods are available to confirm the direct binding of a small molecule like this compound to its putative protein targets in a cellular environment. Each has distinct advantages and is suited to different stages of the drug discovery process.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7][8][9]Label-free; applicable in intact cells and tissues; provides evidence of direct binding.Requires a specific antibody for Western blot detection; may not be suitable for all proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[10][11][12][13][14]Label-free; no compound modification needed; can be used with cell lysates.Requires optimization of protease concentration and digestion time.
Kinobeads / Affinity Proteomics Competitive binding between the test compound and immobilized broad-spectrum inhibitors for kinase targets.[15][16][17][18][19]High-throughput; can profile hundreds of kinases simultaneously; provides selectivity information.Limited to ATP-competitive inhibitors; requires specialized reagents and mass spectrometry.
Downstream Signaling Analysis (Western Blot) Measures the modulation of downstream signaling events (e.g., phosphorylation) upon compound treatment.Widely accessible; provides functional confirmation of target modulation.Indirect evidence of target binding; does not distinguish between direct and indirect effects.

Experimental Protocols

Here we provide detailed protocols for validating the engagement of this compound with a putative kinase target (e.g., ERK) and a non-kinase target (e.g., IKK).

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to assess the thermal stabilization of a target protein in intact cells upon treatment with this compound.

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Cells Treat cells with this compound or Vehicle (DMSO) Heat Cells Aliquot cells and heat at a range of temperatures Treat Cells->Heat Cells Lyse Cells Lyse cells and centrifuge to separate soluble and precipitated proteins Heat Cells->Lyse Cells Western Blot Analyze soluble fraction by SDS-PAGE and Western Blot for target protein Lyse Cells->Western Blot

Figure 2: CETSA Experimental Workflow.

Materials:

  • Cell line expressing the target protein (e.g., HeLa or HEK293)

  • This compound

  • Vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Primary antibody against the target protein

  • Secondary HRP-conjugated antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[20]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[21]

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This protocol details the DARTS method to identify target proteins of this compound based on their increased resistance to proteolysis.

cluster_0 Lysate Preparation & Incubation cluster_1 Protease Digestion cluster_2 Quench & Analyze Prepare Lysate Prepare total cell lysate Incubate Incubate lysate with This compound or Vehicle Prepare Lysate->Incubate Add Protease Add protease (e.g., pronase) at varying concentrations Incubate->Add Protease Digest Incubate for a defined time Add Protease->Digest Quench Stop digestion with SDS-PAGE sample buffer Digest->Quench Analyze Analyze by SDS-PAGE and Western Blot Quench->Analyze

Figure 3: DARTS Experimental Workflow.

Materials:

  • Cell lysate

  • This compound

  • Vehicle (DMSO)

  • Protease (e.g., Pronase or Thermolysin)

  • SDS-PAGE sample buffer

  • Primary antibody against the target protein

  • Secondary HRP-conjugated antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Lysate Preparation: Prepare a total cell lysate and determine the protein concentration.[13]

  • Compound Incubation: Incubate the lysate with this compound or vehicle for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase at a 1:100 to 1:1000 mass ratio of protease to total protein) to both the this compound-treated and vehicle-treated lysates. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[10][13]

  • Stop Digestion: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot for the putative target protein.

  • Analysis: Compare the band intensity of the target protein in the this compound-treated versus vehicle-treated samples at each protease concentration. A higher band intensity in the presence of this compound indicates protection from proteolysis and thus, direct binding.

Illustrative Data Presentation

The following tables present hypothetical data for this compound in comparison with well-characterized inhibitors.

Downstream Signaling Inhibition

This table shows the half-maximal inhibitory concentrations (IC50) for this compound and comparator compounds on key signaling proteins.

Compound Target Pathway Assay Cell Line IC50 (µM)
This compound MAPK/ERK p-ERK Western Blot A549 5.2
PI3K/Akt p-Akt Western Blot A549 8.5
NF-κB NF-κB Reporter Assay HEK293 3.1
Staurosporine Pan-Kinase In-vitro kinase assay N/A <0.1 [22][23][24][25][26]
Direct Target Engagement and Enzyme Inhibition

This table compares the direct binding and enzymatic inhibition of this compound with Indomethacin for COX enzymes.

Compound Direct Target Assay Type IC50 (µM) Selectivity (COX-1/COX-2)
This compound COX-1 Enzyme Inhibition 1.5 [2][27]0.6
COX-2 Enzyme Inhibition 2.5 [2][27]
Indomethacin COX-1 Enzyme Inhibition 0.018 [28][29]0.69
COX-2 Enzyme Inhibition 0.026 [28][29]

Conclusion

Validating the direct cellular targets of a bioactive compound like this compound is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for achieving this. While downstream signaling assays provide valuable functional information, techniques like CETSA and DARTS offer direct evidence of target engagement in a physiological context. For kinase-focused studies, Kinobeads profiling offers a powerful high-throughput approach to assess both target engagement and selectivity. The choice of method will depend on the specific research question, available resources, and the nature of the putative target protein. By employing these robust techniques, researchers can confidently identify and validate the molecular targets of this compound, paving the way for its further development as a therapeutic agent.

References

Cudraflavone B in Gene-Modulated Cancer Models: A Comparative Analysis of Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced mechanisms of potential therapeutic compounds is paramount. Cudraflavone B, a prenylated flavonoid, has demonstrated significant anti-cancer properties in various cell models. This guide provides a comparative analysis of its effects, particularly in scenarios mimicking gene knockout through the use of specific inhibitors, to elucidate its mechanism of action in oral squamous cell carcinoma and glioblastoma.

This technical guide synthesizes experimental data from key studies to offer a clear comparison of this compound's performance with and without the modulation of specific cellular pathways. Detailed experimental protocols and visual representations of the signaling pathways are provided to support further research and development.

Comparative Analysis of this compound's Effects

The efficacy of this compound is significantly influenced by the status of key signaling pathways. The following tables summarize the quantitative data from studies on oral squamous cell carcinoma (OSCC) and glioblastoma, where specific pathways were inhibited or activated to simulate gene knockout conditions.

Oral Squamous Cell Carcinoma (OSCC) Models

In OSCC cell lines HN4 and HN12, the role of the SIRT1 pathway in mediating the effects of this compound was investigated using a SIRT1 inhibitor (Sirtinol) and an activator (Resveratrol).

Cell LineTreatmentConcentrationApoptosis Rate (%)Key Protein Expression Changes
HN4 This compound15 µMIncreasedp53, p21, p27, Bax, Cytochrome c, Caspase-3 ↑; p-Rb, Bcl-2 ↓
This compound + Sirtinol (SIRT1 Inhibitor)15 µM + 10 µMFurther IncreasedEnhanced changes observed with this compound alone
This compound + Resveratrol (SIRT1 Activator)15 µM + 20 µMAttenuatedBlocked this compound-induced changes
HN12 This compound15 µMIncreasedp53, p21, p27, Bax, Cytochrome c, Caspase-3 ↑; p-Rb, Bcl-2 ↓
This compound + Sirtinol (SIRT1 Inhibitor)15 µM + 10 µMFurther IncreasedEnhanced changes observed with this compound alone
This compound + Resveratrol (SIRT1 Activator)15 µM + 20 µMAttenuatedBlocked this compound-induced changes

Data synthesized from Lee et al., 2013.

Glioblastoma Models

In glioblastoma cell lines U87 and U251, the involvement of Endoplasmic Reticulum (ER) stress and autophagy in this compound-induced apoptosis was studied using an ER stress inhibitor (4-Phenylbutyric acid, 4-PBA) and autophagy inhibitors (3-Methyladenine, 3-MA; Chloroquine, CQ).[1]

Cell LineTreatmentConcentrationCell Viability (%)Apoptosis Rate (%)Key Protein Expression Changes
U87 This compound10 µM (IC50)~50%~56% (at 20 µM)p-mTOR, p-p70, p-Akt ↓; LC3-II/LC3-I ↑
This compound + 4-PBA20 µM + 10 mMRestoredReducedAlterations caused by this compound were reversed
This compound + 3-MA20 µM + 5 mMFurther DecreasedIncreased-
This compound + CQ20 µM + 20 µMFurther DecreasedIncreased-
U251 This compound10 µM (IC50)~50%~40% (at 20 µM)p-mTOR, p-p70, p-Akt ↓; LC3-II/LC3-I ↑
This compound + 4-PBA20 µM + 10 mMRestoredReducedAlterations caused by this compound were reversed
This compound + 3-MA20 µM + 5 mMFurther DecreasedIncreased-
This compound + CQ20 µM + 20 µMFurther DecreasedIncreased-

Data synthesized from Lin et al., 2023.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its effects.

cluster_CudraflavoneB This compound cluster_Pathway Cellular Signaling cluster_Effects Cellular Effects CudraflavoneB This compound MAPK MAPK (p38, ERK) CudraflavoneB->MAPK NFkB NF-κB CudraflavoneB->NFkB SIRT1 SIRT1 CudraflavoneB->SIRT1 PI3K_Akt_mTOR PI3K/Akt/mTOR CudraflavoneB->PI3K_Akt_mTOR ER_Stress ER Stress CudraflavoneB->ER_Stress Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest NFkB->Apoptosis SIRT1->Apoptosis Autophagy Autophagy PI3K_Akt_mTOR->Autophagy ER_Stress->Autophagy Autophagy->Apoptosis

Caption: this compound signaling pathways.

cluster_Workflow Experimental Workflow cluster_Assays Cellular Assays Start Cancer Cell Culture (e.g., HN4, U87) Treatment Treatment with: - this compound - Inhibitor/Activator - Combination Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Viability Cell Viability Assay (MTT/CCK-8) Incubation->Viability Apoptosis Apoptosis Assay (FACS, Western Blot) Incubation->Apoptosis Protein Protein Expression (Western Blot) Incubation->Protein Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis Protein->Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

For the accurate replication and validation of the cited findings, detailed methodologies are crucial. The following are summarized protocols for key experiments.

Cell Culture and Treatments
  • Oral Squamous Carcinoma Cells (HN4, HN12): Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Glioblastoma Cells (U87, U251): Cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]

  • Treatments: Cells were seeded and allowed to attach overnight. The medium was then replaced with fresh medium containing this compound, the specific inhibitor/activator, or a combination of both at the concentrations indicated in the tables for the specified time points (typically 24-48 hours).

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound and/or inhibitors for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Harvest cells after treatment by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) is determined.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR, LC3B, and β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

This guide provides a foundational understanding of this compound's effects in cancer cell models where specific gene functions are modulated. The presented data and protocols are intended to facilitate further investigation into this promising natural compound for cancer therapy.

References

A Comparative Analysis of Cudraflavone B and Artocarpin in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two prenylated flavonoids, cudraflavone B and artocarpin. Drawing from experimental data, we will explore their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

Comparative Anticancer Activity: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and artocarpin against various cancer cell lines, as reported in several studies. Lower values indicate higher potency.

Table 1: IC50 Values of this compound
Cancer Cell LineCell TypeIC50 Value (µM)Exposure TimeReference
U87Glioblastoma~20 µM24 h[1]
U251Glioblastoma~20 µM24 h[1]
HN4Oral Squamous Carcinoma~15 µM48 h[2][3]
HN12Oral Squamous Carcinoma~15 µM48 h[2][3]

Note: Data for this compound is less extensive in the provided search results. The value of 15 µM for oral cancer cells was the concentration used to induce apoptosis, suggesting significant activity at this level[2][4].

Table 2: IC50 Values of Artocarpin
Cancer Cell LineCell TypeIC50 ValueExposure TimeReference
A549Non-Small Cell Lung Cancer3 to 8 µM24 h[5]
H226Non-Small Cell Lung Cancer3 to 8 µM24 h[5]
H1299Non-Small Cell Lung Cancer3 to 8 µM24 h[5]
H460Non-Small Cell Lung Cancer9.07 µg/mL (~20.8 µM)Not Specified[6]
H460Non-Small Cell Lung Cancer9.77 µg/mL (~22.4 µM)Not Specified[7]
HT-29Colorectal Adenocarcinoma5.56 µg/mL (~12.8 µM)Not Specified[8]
HCT116Colorectal Cancer4.23 mg/L (~9.7 µM)72 h[9]
T47DBreast CancerPotent ActivityNot Specified[10]
MCF-7Breast Adenocarcinoma12.53 µg/mL (~28.7 µM)Not Specified[7][8]
HL-60Leukemia19.94 µg/mL (~45.7 µM)Not Specified[8]
Lung CSCs (CD166+CD44+)Lung Cancer Stem Cells5.07 µg/mL (~11.6 µM)Not Specified[6]
U2OS, MG63, HOSOsteosarcomaInduces ApoptosisNot Specified[11]

Note: IC50 values for artocarpin were reported in both µM and µg/mL; approximate conversions to µM are provided for comparison, using a molar mass of 436.5 g/mol .

Mechanisms of Action

Both this compound and artocarpin exert their anticancer effects through the modulation of complex cellular signaling pathways, leading to apoptosis and cell cycle arrest.

This compound: Key Pathways and Effects

This compound has been shown to inhibit cancer cell proliferation through multiple mechanisms:

  • Apoptosis Induction: It triggers the mitochondrial apoptotic pathway, characterized by the induction of p53, p21, and p27 proteins, an altered Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3[2][3].

  • Signaling Pathway Modulation: this compound activates the MAPK (p38 and ERK) and NF-κB signaling pathways[2][12]. It also induces the expression of SIRT1, a class III histone deacetylase involved in cellular regulation[2][3]. In glioblastoma cells, it induces apoptosis by activating the endoplasmic reticulum (ER) stress pathway and harnessing the PI3K/mTOR/LC3B autophagy-related signaling pathway[1].

  • Cell Cycle Arrest: The compound causes an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis[1][2].

CudraflavoneB_Pathway CUD This compound ER_Stress ER Stress CUD->ER_Stress MAPK MAPK (p38, ERK) CUD->MAPK NFkB NF-κB CUD->NFkB SIRT1 SIRT1 CUD->SIRT1 PI3K_mTOR PI3K/Akt/mTOR Pathway ER_Stress->PI3K_mTOR inhibits Mito Mitochondrial Pathway (p53, p21, Bax/Bcl-2, Cyto c) MAPK->Mito NFkB->Mito SIRT1->Mito Autophagy Autophagy PI3K_mTOR->Autophagy Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling pathways in cancer cells.
Artocarpin: Key Pathways and Effects

Artocarpin demonstrates broad anticancer activity by targeting several critical cellular processes:

  • Apoptosis Induction: Artocarpin induces apoptosis through both p53-dependent and independent pathways[5]. This is often mediated by the generation of reactive oxygen species (ROS)[5][11]. It activates a cascade of caspases, including caspases-3, -7, -8, -9, and -10, and promotes the cleavage of PARP[5][10][13]. The apoptotic mechanism can be extrinsic or intrinsic, involving mitochondrial dysfunction[10][11].

  • Signaling Pathway Modulation: A key mechanism is the ROS-mediated activation of MAPK (ERK1/2, p38) and Akt signaling pathways[5]. Artocarpin has been shown to directly target and inhibit Akt 1 and 2 kinase activity[14]. In lung cancer, it suppresses metastasis by inhibiting the FAK/Akt/mTOR signaling pathway[15]. Furthermore, it has been found to inhibit the Wnt/β-catenin signaling pathway in lung cancer stem cells[6].

  • Cell Cycle Arrest: It effectively induces a G1 phase cell cycle arrest in cancer cells, preventing their progression into the S phase and subsequent division[14].

Artocarpin_Pathway ART Artocarpin ROS ROS Generation ART->ROS FAK FAK/Akt/mTOR ART->FAK WNT Wnt/β-catenin ART->WNT G1_Arrest G1 Cell Cycle Arrest ART->G1_Arrest MAPK_Akt MAPK (ERK, p38) Akt Activation ROS->MAPK_Akt Metastasis Metastasis/ Migration FAK->Metastasis inhibits WNT->Metastasis inhibits p53_dep p53-dependent pathway MAPK_Akt->p53_dep p53_indep p53-independent pathway MAPK_Akt->p53_indep Casp Caspase Activation (3, 7, 8, 9, 10) p53_dep->Casp p53_indep->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Artocarpin signaling pathways in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and artocarpin.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or artocarpin (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Apoptosis Quantification (Annexin V-FITC and Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or artocarpin for the designated time.

  • Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and marking the target protein using a specific primary antibody, followed by a secondary antibody linked to a detector enzyme.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-caspase-3, anti-p53, anti-Akt) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.

Experimental_Workflow Start Select Cancer Cell Line Treat Treat cells with This compound or Artocarpin Start->Treat MTT Cell Viability Assay (MTT) Treat->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Western Protein Analysis (Western Blot) Treat->Western IC50 Calculate IC50 MTT->IC50 Results Analyze Data & Determine Mechanism IC50->Results Apoptosis->Results CellCycle->Results Western->Results

Caption: General workflow for in vitro anticancer drug screening.

References

Cudraflavone B and Indomethacin: A Comparative Guide to their Cyclooxygenase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between cyclooxygenase (COX) inhibitors is paramount. This guide provides a detailed, data-driven comparison of cudraflavone B, a naturally occurring flavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), in their roles as COX inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and indomethacin against the two key cyclooxygenase isoforms, COX-1 and COX-2, has been evaluated in vitro. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy. For a direct and objective comparison, data from a study where both compounds were assessed under identical experimental conditions are presented below.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compound 1.5 ± 0.65[1][2]2.5 ± 0.89[1][2]0.60
Indomethacin 0.3 ± 0.14[1][2]1.9 ± 0.61[1][2]0.16

Note: The Selectivity Index is calculated as the ratio of IC50 for COX-1 to IC50 for COX-2. A higher value indicates greater selectivity for inhibiting COX-2 over COX-1.

From this data, it is evident that indomethacin is a more potent inhibitor of both COX-1 and COX-2 than this compound, as indicated by its lower IC50 values. However, when considering isoform selectivity, this compound exhibits a higher selectivity index, suggesting it is more selective for COX-2 compared to indomethacin.[1] While both compounds inhibit both isoforms, this compound's inhibitory action is more balanced, whereas indomethacin is a significantly more potent inhibitor of COX-1 than it is of COX-2.[1][3]

It is important to note that IC50 values for indomethacin can vary between studies depending on the specific experimental conditions, with some reports showing IC50 values in the nanomolar range.[4][5][6]

Mechanism of Action and Signaling Pathway

Both this compound and indomethacin exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[7] The inhibition of COX-1 is also associated with common NSAID-related side effects, such as gastrointestinal distress.[6]

Beyond direct COX inhibition, this compound has been shown to possess other anti-inflammatory properties. It can inhibit the translocation of nuclear factor κB (NF-κB) to the nucleus, which in turn downregulates the gene expression of pro-inflammatory mediators, including COX-2 and tumor necrosis factor α (TNFα).[8][9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) PGH2 PGH2 COX-1 (constitutive)->PGH2 COX-2 (inducible)->PGH2 Prostanoids Prostanoids PGH2->Prostanoids Isomerases This compound This compound This compound->COX-1 (constitutive) inhibit This compound->COX-2 (inducible) inhibit Indomethacin Indomethacin Indomethacin->COX-1 (constitutive) inhibit Indomethacin->COX-2 (inducible) inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Methodologies

The determination of COX-1 and COX-2 inhibitory activity is typically conducted through in vitro enzyme assays. The following is a generalized protocol representative of the methods used to obtain the comparative data.

Objective: To determine the IC50 values of test compounds (this compound, indomethacin) against COX-1 and COX-2.

Materials:

  • Enzymes: Ovine or human COX-1, human recombinant COX-2.[10][11]

  • Cofactors: Hematin, L-epinephrine.[10]

  • Substrate: Arachidonic acid.[10][12]

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.[10]

  • Test Compounds: this compound and indomethacin dissolved in a suitable solvent (e.g., DMSO).

  • Detection System: Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a liquid chromatography-tandem mass spectrometry (LC-MS-MS) setup.[10]

Procedure:

  • Enzyme Preparation: The COX-1 or COX-2 enzyme is added to a reaction tube containing Tris-HCl buffer and cofactors (hematin, L-epinephrine). The mixture is briefly incubated at room temperature.[10]

  • Inhibitor Incubation: A specified concentration of the test compound (this compound or indomethacin) or vehicle control (DMSO) is added to the enzyme solution. This mixture is pre-incubated, typically for 10 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to the mixture. The final concentration of arachidonic acid is typically around 5 µM.[10]

  • Reaction Termination: After a precise incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid, such as 2.0 M HCl.[10]

  • Product Quantification: The amount of PGE2 produced in the reaction is quantified. This can be done using a competitive EIA kit or by LC-MS-MS for higher sensitivity and specificity.[10]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

This standardized approach allows for the reproducible and accurate comparison of the inhibitory profiles of different compounds.

References

Cudraflavone B: A Head-to-Head Comparison with Leading Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of cudraflavone B, a promising natural flavonoid, with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the corticosteroid dexamethasone, and the selective COX-2 inhibitor celecoxib. This comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.

Executive Summary

This compound, a prenylated flavonoid isolated from plants like Morus alba, has demonstrated significant anti-inflammatory properties in vitro.[1][2] Its mechanism of action involves the dual inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway. This positions this compound as a compelling candidate for further investigation as a potential therapeutic agent for inflammatory conditions. This guide will delve into the comparative data, experimental methodologies, and the intricate signaling pathways involved.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data comparing the inhibitory activities of this compound, indomethacin, dexamethasone, and celecoxib. It is important to note that direct comparative studies for this compound against dexamethasone and celecoxib under identical experimental conditions are limited in the currently available literature. The data presented is compiled from various sources and should be interpreted with this in mind.

DrugTargetIC50 (µM)Cell Line/SystemReference
This compound COX-11.5 ± 0.65Ram Seminal Vesicles[1]
COX-22.5 ± 0.89Human Recombinant[1]
Indomethacin COX-10.3 ± 0.14Ram Seminal Vesicles[1]
COX-21.9 ± 0.61Human Recombinant[1]
Celecoxib COX-2~0.091Not Specified[3]

Note: Lower IC50 values indicate greater potency.

DrugAssayEffectConcentrationCell LineReference
This compound NF-κB Nuclear Translocation3.2 times lower than vehicle10 µMTHP-1 Macrophages[1]
TNFR mRNA ExpressionReduced by a factor of 5.810 µMTHP-1 Macrophages[1]
TNFR Protein SecretionReduced by a factor of 2010 µMTHP-1 Macrophages[1]
Indomethacin NF-κB Nuclear TranslocationSimilar to this compound10 µMTHP-1 Macrophages[1]
Dexamethasone NF-κB DNA BindingDecreased2 mg/kg (in vivo)Rat Brain[4]
Cudraflavanone A JNK PhosphorylationDecreased10-40 µMBV2 Microglial Cells[5]
p38 PhosphorylationDecreased10-40 µMBV2 Microglial Cells[5]

Note: Cudraflavanone A is a structurally related compound to this compound. Data is presented here to illustrate the potential effects of this class of compounds on the MAPK pathway.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and the comparator drugs are mediated through their modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

This compound's Dual-Inhibitory Mechanism

This compound exhibits a multi-pronged anti-inflammatory effect by targeting both the COX and NF-κB pathways.

cudraflavone_B_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Cudraflavone_B This compound Cudraflavone_B->IκBα Inhibits Degradation Cudraflavone_B->COX1 Inhibits Cudraflavone_B->COX2 Inhibits DNA DNA NFκB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) DNA->Inflammatory_Genes Induces LPS LPS LPS->TLR4 Activates

Caption: this compound's dual inhibition of NF-κB activation and COX enzymes.

Comparative Mechanisms of Action

This diagram illustrates the distinct primary mechanisms of this compound, indomethacin, dexamethasone, and celecoxib.

comparative_mechanisms cluster_drugs cluster_targets Cudraflavone_B This compound COX1 COX-1 Cudraflavone_B->COX1 COX2 COX-2 Cudraflavone_B->COX2 NFkB_Pathway NF-κB Pathway Cudraflavone_B->NFkB_Pathway Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Dexamethasone Dexamethasone Glucocorticoid_Receptor Glucocorticoid Receptor Dexamethasone->Glucocorticoid_Receptor Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Inflammation Inflammation COX1->Inflammation Modulates (Housekeeping) COX2->Inflammation Promotes NFkB_Pathway->Inflammation Promotes Glucocorticoid_Receptor->NFkB_Pathway Inhibits

Caption: Primary targets of this compound and comparator anti-inflammatory drugs.

This compound and the MAPK Signaling Pathway

Evidence suggests that flavonoids, including the related compound cudraflavanone A, can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in inflammation.

mapk_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Cudraflavone_B This compound Cudraflavone_B->p38 Inhibits Phosphorylation Cudraflavone_B->JNK Inhibits Phosphorylation

Caption: this compound's potential inhibition of the p38 and JNK MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used in the cited studies for evaluating the anti-inflammatory effects of this compound and its comparators.

Determination of COX-1 and COX-2 Inhibitory Effects

This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

cox_assay_workflow start Start prepare_reaction Prepare Reaction Mixture (Tris/HCl buffer, hematin, L-epinephrine, EDTA) start->prepare_reaction add_enzyme Add COX-1 or COX-2 Enzyme prepare_reaction->add_enzyme add_compound Add Test Compound (e.g., this compound) or Vehicle (DMSO) add_enzyme->add_compound pre_incubate Pre-incubate at Room Temperature (5 minutes) add_compound->pre_incubate start_reaction Initiate Reaction with Arachidonic Acid pre_incubate->start_reaction incubate Incubate at 37°C (20 minutes) start_reaction->incubate measure_pge2 Measure Prostaglandin E2 (PGE2) Concentration via EIA Kit incubate->measure_pge2 calculate_ic50 Calculate IC50 Value measure_pge2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: A solution containing 0.1 M Tris/HCl buffer (pH 8.0), 5 µM porcine hematin, 18 mM L-epinephrine, and 50 µM sodium EDTA is prepared.[1]

  • Enzyme Addition: Human recombinant COX-2 (0.5 units/reaction) or COX-1 from ram seminal vesicles (1 unit/reaction) is added to the mixture.[1]

  • Compound Addition: The test compound (e.g., this compound) dissolved in DMSO or pure DMSO (as a control) is added.[1]

  • Pre-incubation: The mixture is pre-incubated for 5 minutes at room temperature.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[1]

  • Incubation: The reaction is allowed to proceed for 20 minutes at 37°C.[1]

  • PGE2 Measurement: The concentration of prostaglandin E2 (PGE2), the product of the COX reaction, is determined using a competitive enzyme immunoassay (EIA) kit.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

NF-κB Nuclear Translocation Assay

This assay is used to determine if a compound can prevent the translocation of the NF-κB protein from the cytoplasm to the nucleus, a key step in its activation.

Workflow:

nfkb_translocation_workflow start Start culture_cells Culture Macrophages (e.g., THP-1) start->culture_cells pretreat Pre-treat with Test Compound (e.g., this compound) or Vehicle culture_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate fractionate Separate Cytoplasmic and Nuclear Fractions incubate->fractionate quantify_nfkb Quantify NF-κB (p65 subunit) in each fraction using ELISA or Western Blot fractionate->quantify_nfkb analyze Analyze the Ratio of Nuclear to Cytoplasmic NF-κB quantify_nfkb->analyze end End analyze->end

Caption: Workflow for the NF-κB nuclear translocation assay.

Detailed Steps:

  • Cell Culture: Macrophage cell lines, such as THP-1, are cultured and differentiated.[1]

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for 1 hour.[1]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1]

  • Incubation: Cells are incubated for a specific time to allow for NF-κB translocation.

  • Cell Fractionation: The cells are lysed, and the cytoplasmic and nuclear fractions are separated.

  • NF-κB Quantification: The amount of the p65 subunit of NF-κB in each fraction is quantified using an ELISA-based kit or by Western blotting.[1]

  • Data Analysis: The ratio of nuclear to cytoplasmic NF-κB is calculated to determine the extent of translocation and the inhibitory effect of the compound.[1]

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent. Its ability to dually target the COX and NF-κB pathways, along with its potential to modulate the MAPK pathway, suggests a broad-spectrum anti-inflammatory activity. The in vitro data indicates that this compound has a higher selectivity for COX-2 over COX-1 compared to the non-selective NSAID indomethacin, which could translate to a more favorable gastrointestinal safety profile.[1]

While direct comparative data with the corticosteroid dexamethasone and the selective COX-2 inhibitor celecoxib is currently limited, the distinct mechanisms of action of these drugs provide a basis for future comparative studies. Further in vivo investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in comparison to currently prescribed anti-inflammatory medications. The detailed experimental protocols provided in this guide offer a foundation for such future research endeavors.

References

Cudraflavone B: An In Vivo Efficacy Comparison Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of cudraflavone B, a naturally occurring flavonoid, across various preclinical disease models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound has demonstrated promising therapeutic potential in preclinical studies, particularly in the fields of oncology and inflammation. While in vivo data in neurodegenerative and metabolic diseases is still emerging, its known mechanisms of action suggest it may hold promise in these areas as well. This guide summarizes the available in vivo efficacy data, compares its performance with alternative compounds, and provides detailed experimental methodologies to support further research and development.

Oncology

This compound has been investigated for its anti-cancer properties in several in vivo models, most notably in oral and melanoma cancers. Studies have indicated its ability to induce apoptosis and inhibit tumor growth.

Oral Squamous Cell Carcinoma (OSCC)

Experimental Protocol: Oral Squamous Cell Carcinoma Xenograft Model

A standard experimental workflow for evaluating the in vivo efficacy of compounds like this compound in an OSCC model is as follows:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human OSCC Cell Culture implantation Subcutaneous or Orthotopic Implantation of OSCC cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., Nude, SCID) animal_model->implantation tumor_growth Tumor Growth (to palpable size) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound, Vehicle, Standard of Care) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Histology, Biomarker Analysis) monitoring->endpoint

Experimental workflow for an OSCC xenograft model.

Signaling Pathway of this compound in Oral Cancer Cells

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects CudraflavoneB This compound MAPK MAPK (p38, ERK) CudraflavoneB->MAPK NFkB NF-κB CudraflavoneB->NFkB SIRT1 SIRT1 CudraflavoneB->SIRT1 MitochondrialApoptosis Mitochondrial Apoptosis MAPK->MitochondrialApoptosis NFkB->MitochondrialApoptosis SIRT1->MitochondrialApoptosis GrowthInhibition Growth Inhibition MitochondrialApoptosis->GrowthInhibition

Signaling cascade initiated by this compound in oral cancer cells.
Melanoma

Similar to OSCC, direct in vivo quantitative data for this compound in melanoma models is limited in the available literature. However, it is known to be a dual inhibitor of COX-1 and COX-2, which can play a role in melanoma progression.

Experimental Protocol: Melanoma Xenograft Model

The protocol for a melanoma xenograft model is similar to that for OSCC, involving the implantation of melanoma cells into immunocompromised mice.

StepDescription
1. Cell Culture Human melanoma cell lines (e.g., A375) are cultured in appropriate media.
2. Animal Model Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
3. Implantation A suspension of melanoma cells is injected subcutaneously or intravenously (for metastasis models) into the mice.
4. Tumor Growth Tumors are allowed to grow to a palpable size.
5. Treatment Mice are randomized into groups and treated with this compound, a vehicle control, or a standard-of-care drug (e.g., vemurafenib for BRAF-mutant melanoma).
6. Monitoring Tumor volume and body weight are measured regularly.
7. Endpoint Analysis At the end of the study, tumors are excised, weighed, and analyzed histologically. Biomarker analysis may also be performed.

Inflammation

This compound has demonstrated significant anti-inflammatory properties in in vitro models, where it has been compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and blocks the translocation of nuclear factor kappa B (NF-κB).[3]

In Vitro Comparison with Indomethacin

CompoundTargetActivity
This compound COX-1, COX-2, NF-κBDual inhibitor of COX-1 and COX-2; inhibits NF-κB translocation.[3]
Indomethacin COX-1, COX-2Non-selective COX inhibitor.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

G cluster_setup Model Setup cluster_induction Inflammation Induction cluster_measurement Measurement animal_model Rats or Mice treatment_admin Administration of Test Compound (e.g., this compound, Indomethacin, Vehicle) animal_model->treatment_admin carrageenan_injection Subplantar Injection of Carrageenan into Paw treatment_admin->carrageenan_injection paw_volume Measurement of Paw Volume at Different Time Points carrageenan_injection->paw_volume inhibition_calc Calculation of Percentage Inhibition of Edema paw_volume->inhibition_calc

Workflow for the carrageenan-induced paw edema model.

Neurodegenerative Diseases

Currently, there is a lack of in vivo studies evaluating the efficacy of this compound in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's. However, its known anti-inflammatory and antioxidant properties suggest it could be a candidate for further investigation in this area.

Potential Mechanisms and Relevant In Vivo Models

Disease ModelTypical Induction MethodKey Pathological FeaturesPotential Role of this compound
Alzheimer's Disease Transgenic mice (e.g., APP/PS1) expressing human amyloid precursor protein and presenilin-1 mutations.Amyloid-beta plaques, neuroinflammation, cognitive deficits.Anti-inflammatory and antioxidant effects could mitigate neuroinflammation and oxidative stress.
Parkinson's Disease Neurotoxin-induced models (e.g., MPTP or 6-OHDA).Dopaminergic neuron loss in the substantia nigra, motor deficits.Neuroprotective effects via antioxidant and anti-inflammatory pathways.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a common method to induce Parkinson's-like symptoms in mice.

StepDescription
1. Animal Model C57BL/6 mice are commonly used due to their susceptibility to MPTP.
2. Treatment Mice are pre-treated with the test compound (e.g., this compound) or vehicle.
3. Induction MPTP is administered to induce dopaminergic neurodegeneration.
4. Behavioral Testing Motor function is assessed using tests like the rotarod and open-field test.
5. Neurochemical Analysis Striatal dopamine levels and its metabolites are measured.
6. Histological Analysis The number of tyrosine hydroxylase-positive neurons in the substantia nigra is quantified to assess neuronal loss.

Metabolic Diseases

There is currently no available in vivo data on the efficacy of this compound in animal models of metabolic diseases such as obesity and diabetes. Flavonoids, in general, have been studied for their potential to ameliorate metabolic dysregulation.

Potential Mechanisms and Relevant In Vivo Models

Disease ModelTypical Induction MethodKey Pathological FeaturesPotential Role of this compound
Obesity High-fat diet (HFD)-induced obesity in mice or rats.Increased body weight, adiposity, insulin resistance, inflammation.Modulation of lipid metabolism and reduction of inflammation.
Type 2 Diabetes Streptozotocin (STZ)-induced diabetes in rats, often combined with a high-fat diet.Hyperglycemia, insulin resistance, pancreatic beta-cell dysfunction.Improvement of insulin sensitivity and protection of pancreatic beta-cells.

Experimental Protocol: High-Fat Diet-Induced Obesity Model

This model is used to study the effects of compounds on weight gain and associated metabolic complications.

StepDescription
1. Animal Model Mice (e.g., C57BL/6J) or rats are used.
2. Diet Animals are fed a high-fat diet to induce obesity and metabolic changes.
3. Treatment The test compound (e.g., this compound) or vehicle is administered.
4. Monitoring Body weight, food intake, and glucose tolerance are monitored.
5. Endpoint Analysis At the end of the study, fat pad weights, liver lipids, and serum metabolic markers are analyzed.

Conclusion

This compound exhibits significant potential as a therapeutic agent, particularly in oncology and for inflammatory conditions, based on in vitro and limited in vivo evidence. Further in vivo studies are warranted to establish its efficacy, determine optimal dosing, and compare its performance against a wider range of standard-of-care treatments. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design of future preclinical investigations into this promising natural compound.

References

Cudraflavone B: A Comparative Analysis of its Anti-Cancer Effects in Glioblastoma and Oral Squamous Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a cross-validation of the biological effects of cudraflavone B in multiple cancer cell lines. The data presented herein is compiled from preclinical studies to facilitate a comparative understanding of its therapeutic potential and mechanisms of action.

This compound, a prenylated flavonoid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This guide focuses on a comparative analysis of its efficacy and molecular mechanisms in two distinct cancer types: glioblastoma, utilizing the U87 and U251 cell lines, and oral squamous cell carcinoma, with experiments conducted on the HN4 and HN12 cell lines.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the key quantitative data on the effects of this compound across the different cell lines.

Cell LineCancer TypeKey ParameterValueReference
U87GlioblastomaIC5010 µM[1]
U251GlioblastomaIC5010 µM[1]
HN4Oral Squamous Cell CarcinomaEffective Concentration for Apoptosis15 µM[2]
HN12Oral Squamous Cell CarcinomaEffective Concentration for Apoptosis15 µM[2]

Comparative Analysis of this compound's Effects

This compound exhibits potent anti-cancer activity in both glioblastoma and oral squamous carcinoma cell lines, albeit through distinct signaling pathways. In glioblastoma cells (U87 and U251), this compound treatment leads to a significant decrease in cell viability, with an IC50 of 10 µM for both cell lines[1]. The primary mechanism of action in these cells involves the induction of apoptosis through endoplasmic reticulum (ER) stress-induced autophagy. This is mediated by the activation of the PERK/eIF2α pathway and modulation of the PI3K/mTOR/LC3B signaling cascade[1].

In the context of oral squamous cell carcinoma (HN4 and HN12 cells), this compound also induces apoptosis, with significant effects observed at a concentration of 15 µM[2]. The underlying molecular mechanism in these cells is linked to the activation of the MAPK and NF-κB signaling pathways, alongside the induction of SIRT1 expression[2]. This multi-pathway modulation ultimately leads to the activation of the mitochondrial apoptotic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells (U87, U251, HN4, or HN12) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 to 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

Cudraflavone_B_Glioblastoma_Pathway CudraflavoneB This compound ER_Stress ER Stress CudraflavoneB->ER_Stress PI3K PI3K CudraflavoneB->PI3K inhibits PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a Autophagy Autophagy eIF2a->Autophagy Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis

This compound signaling in glioblastoma.

Cudraflavone_B_Oral_Cancer_Pathway CudraflavoneB This compound MAPK MAPK (p38, ERK) CudraflavoneB->MAPK NFkB NF-κB CudraflavoneB->NFkB SIRT1 SIRT1 CudraflavoneB->SIRT1 Mitochondrial_Pathway Mitochondrial Apoptotic Pathway MAPK->Mitochondrial_Pathway NFkB->Mitochondrial_Pathway SIRT1->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

This compound signaling in oral cancer.

Experimental_Workflow Cell_Culture Cancer Cell Culture (U87, U251, HN4, HN12) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow.

References

Cudraflavone B: A Comparative Safety Profile Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the safety profile of cudraflavone B against other well-characterized flavonoid compounds: quercetin, kaempferol, and genistein. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a prenylated flavonoid, has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. However, a comprehensive evaluation of its safety profile is crucial for its advancement in the drug development pipeline. This guide consolidates the available non-clinical safety data for this compound and contrasts it with the established safety profiles of quercetin, kaempferol, and genistein. While in vitro studies suggest a degree of selective cytotoxicity for this compound against cancer cell lines, a notable gap exists in the public domain regarding its in vivo acute toxicity and genotoxicity.

In Vitro Cytotoxicity

This compound has shown varied cytotoxic effects in different cell lines. In human glioblastoma (GBM) cells (U87 and U251), this compound exhibited an IC50 of 10 µM and induced approximately 40-56% cell death at a concentration of 20 µM, while showing a lesser effect on normal human astrocytes[1]. Another study reported "weak cytotoxicity" against the human monocytic leukemia cell line THP-1[2].

For comparison, the IC50 values for quercetin, kaempferol, and genistein against various cell lines are presented in the table below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, experimental conditions, and assay methodologies.

Signaling Pathways and Mechanistic Insights

This compound is known to modulate several key signaling pathways implicated in cellular processes such as inflammation and apoptosis. It has been reported to block the translocation of nuclear factor κB (NF-κB) and to be a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2[3][4]. Understanding the compound's interaction with these pathways is essential for predicting its potential on- and off-target effects.

cluster_CudraflavoneB This compound cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects CudraflavoneB This compound NFkB NF-κB Pathway CudraflavoneB->NFkB Inhibits COX COX-1 / COX-2 CudraflavoneB->COX Inhibits Apoptosis Apoptosis CudraflavoneB->Apoptosis Induces Inflammation Inflammation (Reduced) NFkB->Inflammation COX->Inflammation CellDeath Cancer Cell Apoptosis Apoptosis->CellDeath

Figure 1: Simplified signaling pathways modulated by this compound.

Comparative Safety Data

The following table summarizes the available quantitative safety data for this compound and the comparator flavonoids. A significant data gap is evident for this compound in the areas of acute in vivo toxicity and genotoxicity.

CompoundTestSpeciesRouteResultReference
This compound Cytotoxicity (IC50) Human Glioblastoma Cells (U87, U251)In vitro10 µM [1]
Cytotoxicity Human Monocytic Leukemia (THP-1)In vitroWeak cytotoxicity[2]
LD50 --Data not available -
Ames Test --Data not available -
Micronucleus Assay --Data not available -
Quercetin LD50 RatOral>2000 mg/kg [5]
LD50 RatOral161 mg/kg[6]
LD50 MouseOral3807 mg/kg[7]
Ames Test S. typhimuriumIn vitroMutagenic [2][8][9][10]
Micronucleus Assay MouseIn vivoNegative [11][12]
Micronucleus Assay MouseIn vivoPositive (clastogenic)[13][14]
Kaempferol LD50 MouseOralData not available [15]
Ames Test S. typhimuriumIn vitroMutagenic (with S9 activation) [9][16]
Micronucleus Assay MouseIn vivoPositive (clastogenic) [14][17]
Micronucleus Assay RatIn vivoNegative[16]
Genistein LD50 RatOral>2000 mg/kg
Ames Test S. typhimuriumIn vitroNegative
Micronucleus Assay Mouse, RatIn vivoNegative
Micronucleus Assay V79 CellsIn vitroPositive (clastogenic)

Experimental Protocols

Standard methodologies are employed for the key safety assessment assays cited in this guide. Below are generalized protocols for these experiments.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.

    • After an incubation period, MTT solution is added to each well.

    • Following another incubation, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

2. LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Principle: LDH is a stable enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is a measure of cytotoxicity.

  • Methodology:

    • Cells are treated with the test compound in a 96-well plate.

    • After incubation, the culture supernatant is collected.

    • The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured, which is proportional to the amount of LDH released.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay): This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Principle: The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • The bacterial tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

2. In Vivo Micronucleus Assay: This assay detects chromosomal damage or damage to the mitotic apparatus in mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells is an indicator of genotoxic damage.

  • Methodology:

    • Rodents (typically mice or rats) are treated with the test substance, usually by oral gavage or intraperitoneal injection.

    • Bone marrow is collected at appropriate time points after treatment.

    • Bone marrow smears are prepared on microscope slides and stained.

    • The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

    • A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.

cluster_invitro In Vitro Safety Assessment cluster_invivo In Vivo Safety Assessment cluster_compound Test Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Result1 Result1 Cytotoxicity->Result1 IC50 Values Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test) Result2 Result2 Genotoxicity_in_vitro->Result2 Mutagenicity Potential Acute_Toxicity Acute Toxicity Study (LD50 determination) Result3 Result3 Acute_Toxicity->Result3 LD50 Value Genotoxicity_in_vivo Genotoxicity Assay (e.g., Micronucleus Test) Result4 Result4 Genotoxicity_in_vivo->Result4 Chromosomal Damage Compound This compound Compound->Cytotoxicity Compound->Genotoxicity_in_vitro Compound->Acute_Toxicity Compound->Genotoxicity_in_vivo

Figure 2: General workflow for in vitro and in vivo safety assessment.

Conclusion and Future Directions

The available data suggests that this compound exhibits selective cytotoxicity towards cancer cells, a desirable characteristic for an anti-cancer drug candidate. However, the absence of publicly available in vivo acute toxicity and genotoxicity data represents a critical knowledge gap. To comprehensively assess the safety profile of this compound, further studies are imperative, including:

  • Acute and sub-chronic in vivo toxicity studies in rodent models to determine the LD50 and identify potential target organs of toxicity.

  • A full panel of genotoxicity assays , including the Ames test and an in vivo micronucleus assay, to evaluate its mutagenic and clastogenic potential.

  • In vitro cytotoxicity studies on a broader panel of non-cancerous cell lines to better understand its selectivity index.

A thorough investigation of these safety endpoints will be essential to de-risk the progression of this compound into further stages of drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of cudraflavone B, tailored for research scientists and drug development professionals. As toxicological and ecological data for this compound are not thoroughly investigated, all disposal procedures should be handled with caution, treating the compound as potentially hazardous chemical waste.[1]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure appropriate personal protective equipment is worn. This is crucial to mitigate risks associated with inhalation and dermal contact.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]

  • Eye Protection: Use safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166).[2]

  • Respiratory Protection: If handling the powder form and creating dust is unavoidable, wear a suitable respirator.[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Chemical and Physical Properties Summary

While comprehensive quantitative data on toxicity and environmental fate is limited, the known physical and chemical properties of this compound are summarized below.

PropertyDataSource
Molecular Formula C₂₅H₂₄O₆PubChem[3]
Molecular Weight 420.5 g/mol PubChem[3]
Appearance Solid powder (assumed)N/A
Incompatible Materials Strong oxidizing/reducing agents, strong acids/alkalis.[2]MSDS[2]
Hazardous Reactions No data available.[2]MSDS[2]
Toxicity Data (e.g., LD50) To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[1]N/A
Aquatic Toxicity May be harmful to the aquatic environment.[2]MSDS[2]
Environmental Fate No data available.N/A

Step-by-Step Disposal Protocol

This protocol outlines the procedure for managing and disposing of this compound waste. The primary principle is to prevent its release into the environment. Under no circumstances should this compound or its solutions be discharged into drains or disposed of as regular trash. [1][2]

Step 1: Segregate this compound Waste

  • Immediately designate all materials contaminated with this compound as chemical waste. This includes:

    • Unused or surplus solid this compound.

    • Solutions containing this compound.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Keep this compound waste separate from other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[2][4]

Step 2: Contain and Label Waste

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][2]

    • Collect the powder and any contaminated solids (e.g., gloves, wipes) in a clearly labeled, sealable container (e.g., a plastic pail or a drum with a liner).[2][5]

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent rinsate from glassware into a compatible, leak-proof container (e.g., a glass or polyethylene carboy). Do not use metal containers.[6]

    • Ensure the container is tightly sealed at all times, except when adding waste.[6]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container.[6]

    • Clearly list all contents, including "this compound" and any solvents or other chemicals present, with approximate percentages.[5][6]

Step 3: Manage Empty Containers

  • Because the toxicity of this compound is not fully known, it is best practice to treat it as an acutely hazardous substance.

  • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4][7]

  • Crucially, collect this rinsate as hazardous liquid waste and add it to your designated liquid waste container.[4]

  • After triple-rinsing, deface the original manufacturer's label and dispose of the empty container according to your institution's guidelines for non-hazardous lab waste.[7]

Step 4: Arrange for Final Disposal

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within your laboratory.[8]

  • Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to arrange for pickup.[7][9]

  • Final disposal must be conducted through a licensed and approved chemical waste management company.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

G cluster_waste_type 1. Identify Waste Type cluster_actions 2. Containment & Labeling Protocol cluster_final 3. Final Disposal Path start This compound Waste Generated is_solid Solid or Contaminated Debris? start->is_solid is_liquid Liquid Solution or Rinsate? start->is_liquid is_container Empty Original Container? start->is_container collect_solid Collect in Lined Pail. Avoid creating dust. is_solid->collect_solid Yes collect_liquid Collect in Compatible (non-metal) Carboy. is_liquid->collect_liquid Yes triple_rinse Triple-Rinse with Appropriate Solvent. is_container->triple_rinse Yes label_waste Label Container: 'HAZARDOUS WASTE' + List All Contents collect_solid->label_waste collect_liquid->label_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste. triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Rinsed Container triple_rinse->dispose_container collect_rinsate->collect_liquid store_waste Store Sealed Container in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange Pickup via Institutional EHS store_waste->ehs_pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Cudraflavone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of cudraflavone B, a prenylated flavonoid with notable anti-inflammatory and anti-tumor properties. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or gogglesApproved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspected prior to use; dispose of contaminated gloves after use[1]
Body Protection Laboratory coat or protective suitChosen based on the type, concentration, and amount of the substance being handled[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne exposure. Use in case of dust formation[1]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing[1].

  • Prevent dust formation and avoid breathing dust, vapors, mist, or gas[1].

  • Wash hands thoroughly after handling[1].

  • Keep away from sources of ignition[1].

  • Remove and wash contaminated clothing before reuse[1].

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place[1].

  • Recommended long-term storage temperature: -20°C[1].

  • Recommended short-term storage temperature: 2-8°C[1].

Accidental Release and Disposal Measures

In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection and avoid dust formation[1].

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so[1].

  • Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal[1].

Disposal Plan:

  • Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.

  • Contaminated gloves should be disposed of as hazardous waste[1].

Emergency First Aid Procedures

In case of exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Visual Guides for Safe Handling

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency response for accidental exposure.

G Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete experiment dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

G Emergency Response for Accidental Exposure cluster_response Immediate Actions cluster_followup Follow-Up exposure Accidental Exposure Occurs evacuate Evacuate Immediate Area (if necessary) exposure->evacuate remove_clothing Remove Contaminated Clothing evacuate->remove_clothing first_aid Administer First Aid (as per SDS) remove_clothing->first_aid seek_medical Seek Medical Attention first_aid->seek_medical After initial response report_incident Report Incident to Supervisor seek_medical->report_incident document Document the Exposure report_incident->document

Caption: Emergency plan for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cudraflavone B
Reactant of Route 2
cudraflavone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.